molecular formula C11H13N B1329806 4-Isopropylphenylacetonitrile CAS No. 4395-87-3

4-Isopropylphenylacetonitrile

Cat. No.: B1329806
CAS No.: 4395-87-3
M. Wt: 159.23 g/mol
InChI Key: RIPHZOPMCRSGSI-UHFFFAOYSA-N
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Description

4-Isopropylphenylacetonitrile is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-propan-2-ylphenyl)acetonitrile
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InChI

InChI=1S/C11H13N/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPHZOPMCRSGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195999
Record name 4-Isopropylphenylacetonitrile
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Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4395-87-3
Record name 4-Isopropylphenylacetonitrile
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Record name 4-Isopropylphenylacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(propan-2-yl)phenyl]acetonitrile
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Foundational & Exploratory

A Comprehensive Technical Guide to 4-Isopropylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4395-87-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylphenylacetonitrile, also known as 2-(4-isopropylphenyl)acetonitrile, is an aromatic nitrile that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive nitrile group and a substituted phenyl ring, makes it a versatile building block, particularly in the development of novel pharmaceutical compounds. This document provides an in-depth technical overview of its properties, synthesis, and potential applications, with a focus on methodologies relevant to research and drug development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference(s)
CAS Number 4395-87-3[1][2][3]
Molecular Formula C₁₁H₁₃N[1][2][4]
Molecular Weight 159.23 g/mol [2][5]
Appearance Colorless oily liquid[6]
Density 0.960 g/mL at 25 °C[1]
Boiling Point 85-90 °C at 0.2 atm[1]
Flash Point >230 °F (>110 °C)[1]
Refractive Index (n₂₀/D) 1.5125[1]
Solubility Insoluble in water; soluble in organic solvents.
IUPAC Name 2-(4-propan-2-ylphenyl)acetonitrile[5]

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a 4-isopropylbenzyl halide with a cyanide salt. The following is a detailed two-stage experimental protocol, commencing with the preparation of the precursor 4-isopropylbenzyl chloride.

Stage 1: Synthesis of 4-Isopropylbenzyl Chloride from 4-Isopropylbenzaldehyde

This procedure outlines the reduction of 4-isopropylbenzaldehyde to the corresponding alcohol, followed by chlorination.

Materials:

  • 4-Isopropylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • 2 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • In a flask maintained under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 mole of 4-isopropylbenzaldehyde and 1.0 mole of sodium borohydride in 1000 mL of THF.[3]

  • Cool the stirred mixture to 0-5 °C using an ice-water bath.[3]

  • Slowly add 500 mL of methanol dropwise over a period of 5 hours, ensuring the temperature remains between 0-5 °C.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[3]

  • Remove the solvent by rotary evaporation under reduced pressure.[3]

  • Acidify the residue to a pH of approximately 1 with 1200 mL of 2 M HCl.[3]

  • Extract the resulting (4-isopropylphenyl)methanol with three 400 mL portions of dichloromethane.[3]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[3]

  • Filter and evaporate the solvent to yield the crude alcohol.

  • Dissolve the crude (4-isopropylphenyl)methanol in 1000 mL of dichloromethane and cool to 5 °C.[3]

  • Add 1.0 mole of thionyl chloride dropwise to the solution.[3]

  • Allow the reaction to stir overnight at room temperature.[3]

  • Evaporate the solvent to dryness. Dissolve the residue in 750 mL of dichloromethane.[3]

  • Wash the solution with 250 mL of water. Separate the organic layer and extract the aqueous layer with two 150 mL portions of dichloromethane.[3]

  • Combine all organic extracts, dry over anhydrous sodium sulfate, and filter through a short pad of silica gel.[3]

  • Evaporate the solvent and purify the crude product by vacuum distillation to obtain 4-isopropylbenzyl chloride.[3]

Stage 2: Synthesis of this compound

This stage involves the cyanation of the previously synthesized 4-isopropylbenzyl chloride.

Materials:

  • 4-Isopropylbenzyl chloride

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Ethanol

  • Water

Procedure:

  • Set up a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.

  • In the flask, dissolve sodium cyanide or potassium cyanide in ethanol. It is crucial to use an ethanolic solution to avoid the formation of the corresponding alcohol as a byproduct, which can occur in the presence of water.[1][2]

  • Add the 4-isopropylbenzyl chloride to the cyanide solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC). The halogen is replaced by the -CN group in a nucleophilic substitution reaction.[1][2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any inorganic salts.

  • Remove the ethanol by rotary evaporation.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether or dichloromethane) and wash with water to remove any remaining cyanide salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to yield crude this compound.

  • The crude product can be further purified by vacuum distillation.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start 4-Isopropylbenzaldehyde Reagent1 NaBH₄, MeOH/THF Start->Reagent1 Intermediate1 4-Isopropylbenzyl Alcohol Reagent1->Intermediate1 Reduction Reagent2 SOCl₂/DCM Intermediate1->Reagent2 Intermediate2 4-Isopropylbenzyl Chloride Reagent2->Intermediate2 Chlorination Reagent3 NaCN or KCN in Ethanol Intermediate2->Reagent3 Product This compound Reagent3->Product Cyanation Purification Purification (Vacuum Distillation) Product->Purification

Synthesis of this compound.

Applications in Drug Development

Phenylacetonitrile and its derivatives are recognized as important precursors in the synthesis of a wide range of pharmaceuticals. The nitrile group is a versatile functional handle that can be converted into other functionalities such as carboxylic acids, amines, and amides, which are common in drug molecules.

Substituted phenylacetonitriles are integral to the synthesis of various classes of drugs, including but not limited to:

  • Antihistamines

  • Antidepressants [7]

  • Antiarrhythmics

  • Hypnotics [6]

The isopropylphenyl moiety in this compound can be found in several bioactive molecules, and its incorporation into drug candidates can influence their pharmacokinetic and pharmacodynamic properties. For instance, the synthesis of the potential antidepressant Clemeprol involves a substituted phenylacetonitrile precursor.[7] Researchers in drug discovery can utilize this compound as a starting material to explore novel chemical space and develop new therapeutic agents.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All cyanide-containing reagents and byproducts must be handled and disposed of according to institutional safety protocols.

Conclusion

This compound is a key chemical intermediate with significant potential in organic synthesis, particularly for the pharmaceutical industry. The detailed experimental protocol provided herein offers a practical guide for its preparation. A thorough understanding of its properties and synthetic routes will enable researchers to effectively utilize this compound in the development of new and improved therapeutic agents.

References

4-Isopropylphenylacetonitrile chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available spectral data for 4-isopropylphenylacetonitrile. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

This compound, also known as 2-(4-isopropylphenyl)acetonitrile or 4-isopropylbenzyl cyanide, is an organic compound with the molecular formula C₁₁H₁₃N.[1][2][3] It is a nitrile derivative of cumene. Below is a summary of its key physical and chemical properties.

PropertyValueReference
Molecular Formula C₁₁H₁₃N[1][2][3]
Molecular Weight 159.23 g/mol [4][5]
CAS Number 4395-87-3[1][4]
Appearance Colorless to slightly pale yellow liquid
Boiling Point 85-90 °C at 0.2 atm[1][4]
Density 0.960 g/mL at 25 °C[1][4]
Refractive Index (n20/D) 1.5125[1][4]
Flash Point >230 °F (>110 °C)[1][4]
Solubility Insoluble in water. Soluble in organic solvents like ether, alcohols, and acetone.

Synthesis and Purification

Proposed Experimental Protocol: Synthesis via Cyanation of 4-Isopropylbenzyl Chloride

This protocol is based on established methods for the synthesis of benzyl cyanides and related derivatives.

Materials:

  • 4-Isopropylbenzyl chloride

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Ethanol

  • Water

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water. To this, add a solution of 4-isopropylbenzyl chloride (1.0 equivalent) in ethanol.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Most of the ethanol is removed under reduced pressure. The remaining aqueous mixture is then extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation to yield the crude this compound.

  • Final Purification: The crude product can be further purified by vacuum distillation to obtain the pure compound.

Logical Workflow for Synthesis:

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-Isopropylbenzyl_Chloride 4-Isopropylbenzyl_Chloride Reaction_Mixture Reaction Mixture (Reflux) 4-Isopropylbenzyl_Chloride->Reaction_Mixture Sodium_Cyanide Sodium_Cyanide Sodium_Cyanide->Reaction_Mixture Ethanol_Water Ethanol/Water Ethanol_Water->Reaction_Mixture Solvent_Removal Solvent Removal Reaction_Mixture->Solvent_Removal Extraction Extraction (Diethyl Ether) Solvent_Removal->Extraction Drying Drying (MgSO4) Extraction->Drying Final_Purification Vacuum Distillation Drying->Final_Purification

A schematic representation of the synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The NIST WebBook provides a gas-phase IR spectrum of this compound.[6] The characteristic nitrile (C≡N) stretching vibration is expected to appear in the range of 2260-2240 cm⁻¹. Other significant peaks would include those corresponding to C-H stretching of the isopropyl and aromatic groups, as well as aromatic C=C stretching vibrations.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
C≡N Stretch (Nitrile)2260 - 2240
C-H Stretch (sp³ - Isopropyl)3000 - 2850
C-H Stretch (sp² - Aromatic)3100 - 3000
C=C Stretch (Aromatic)1600 - 1450
Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the date of this document, publicly available experimental ¹H and ¹³C NMR spectra for this compound have not been identified in the surveyed literature. However, the expected chemical shifts can be predicted based on the structure of the molecule.

Predicted ¹H NMR Spectral Data:

ProtonsMultiplicityApproximate Chemical Shift (ppm)
-CH(CH₃)₂Septet2.9 - 3.1
-CH(CH ₃)₂Doublet1.2 - 1.4
-CH ₂CNSinglet3.7 - 3.9
Aromatic ProtonsMultiplet7.1 - 7.4

Predicted ¹³C NMR Spectral Data:

CarbonApproximate Chemical Shift (ppm)
-C H(CH₃)₂33 - 35
-CH(C H₃)₂23 - 25
-C H₂CN20 - 23
C ≡N117 - 120
Aromatic Carbons125 - 150

Reactivity and Chemical Hazards

This compound is a nitrile and should be handled with appropriate care. Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[4] It is classified as harmful if swallowed.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.

The nitrile group can undergo hydrolysis to the corresponding carboxylic acid or amide under acidic or basic conditions. The benzylic protons are acidic and can be removed by a strong base, which can be utilized for further synthetic transformations at the α-position.

Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activity, cytotoxicity, or pharmacological properties of this compound. Studies on other substituted phenylacetonitrile derivatives have shown a wide range of biological activities, including antimicrobial and cytotoxic effects.[7] However, dedicated studies on the 4-isopropyl substituted analog are required to determine its specific biological profile.

Conclusion

This compound is a readily synthesizable organic compound with well-defined physical properties. While detailed experimental protocols and comprehensive spectroscopic and biological data are not extensively documented in publicly accessible literature, its synthesis can be reliably achieved through established chemical transformations. This technical guide provides a foundational understanding of this compound, which can serve as a starting point for further research and development activities. Future studies are warranted to fully characterize its spectroscopic properties and to explore its potential biological activities.

References

An In-depth Technical Guide to 4-Isopropylphenylacetonitrile: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylphenylacetonitrile, a substituted aromatic nitrile, presents a molecule of interest in organic synthesis and as a potential intermediate in the development of novel chemical entities. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis. While direct biological activity and specific signaling pathway involvement for this compound are not extensively documented in current literature, this guide serves as a foundational resource for researchers exploring its potential applications.

Molecular Structure and Chemical Identity

This compound, also known as 2-(4-isopropylphenyl)acetonitrile or 4-isopropylbenzyl cyanide, is an organic compound featuring a benzene ring substituted with an isopropyl group at the para position and a cyanomethyl group.

Molecular Formula: C₁₁H₁₃N[1]

Molecular Weight: 159.23 g/mol [1][2]

IUPAC Name: 2-(4-propan-2-ylphenyl)acetonitrile

CAS Registry Number: 4395-87-3[1]

SMILES String: CC(C)c1ccc(CC#N)cc1

The molecular structure consists of a planar phenyl ring, an isopropyl group which introduces some steric bulk, and a linear nitrile functional group. The nitrile group is a key feature, as it can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, making it a versatile synthetic handle.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

PropertyValueReference
Molecular Formula C₁₁H₁₃N[1]
Molecular Weight 159.23 g/mol [1][2]
Appearance Colorless to pale yellow liquid
Boiling Point 85-90 °C at 0.2 atm[1]
Density 0.960 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.5125[1]
Flash Point >230 °F (>110 °C)[1]
Solubility Insoluble in water, soluble in organic solvents.

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable 4-isopropylbenzyl halide with a cyanide salt. A common and effective method involves the cyanation of 4-isopropylbenzyl chloride.

Experimental Protocol: Cyanation of 4-Isopropylbenzyl Chloride

This protocol is based on established methods for the synthesis of benzyl cyanides.

Materials:

  • 4-Isopropylbenzyl chloride

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-isopropylbenzyl chloride (1 equivalent) in a suitable solvent such as DMSO or an ethanol/water mixture.

  • Addition of Cyanide: Carefully add sodium cyanide or potassium cyanide (1.1 to 1.5 equivalents) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C and stir vigorously for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If an aqueous solvent system was used, dilute the mixture with water.

  • Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volumes).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (2 x volumes) and brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Logical Workflow for Synthesis

Synthesis_Workflow Reactants 4-Isopropylbenzyl Chloride + Sodium Cyanide Reaction Heating (50-80°C) Stirring Reactants->Reaction in Solvent DMSO or Ethanol/Water Solvent->Reaction Workup Quenching with Water Reaction->Workup Extraction Extraction with Diethyl Ether Workup->Extraction Washing Washing with NaHCO3 and Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Purification Vacuum Distillation Drying->Purification Product This compound Purification->Product

A schematic representation of the synthesis workflow for this compound.

Spectroscopic Characterization

Confirmation of the structure of the synthesized this compound is typically achieved through spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

  • C≡N stretch: A sharp, medium-intensity absorption band is expected in the region of 2240-2260 cm⁻¹. This is a key diagnostic peak for the nitrile group.

  • C-H stretch (aromatic): Peaks will be observed above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks will be observed just below 3000 cm⁻¹ for the isopropyl and methylene groups.

  • C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their connectivity. Expected signals include:

    • A doublet for the six methyl protons of the isopropyl group.

    • A septet for the single methine proton of the isopropyl group.

    • A singlet for the two methylene protons of the cyanomethyl group.

    • Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Expected signals include:

    • Signals for the methyl and methine carbons of the isopropyl group.

    • A signal for the methylene carbon of the cyanomethyl group.

    • A signal for the nitrile carbon.

    • Four signals in the aromatic region corresponding to the four unique carbon atoms of the 1,4-disubstituted benzene ring.

Biological Activity and Drug Development Potential

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the involvement of this compound in specific signaling pathways. However, the broader class of phenylacetonitrile derivatives has been explored in medicinal chemistry.

The nitrile moiety can act as a bioisostere for other functional groups and is a precursor for various pharmacologically active heterocycles. The lipophilic isopropyl group can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.

Researchers investigating novel scaffolds for drug discovery may consider this compound as a starting material or a fragment for library synthesis. Further biological screening is required to elucidate any potential therapeutic applications.

Conclusion

This compound is a readily synthesizable aromatic nitrile with well-defined physicochemical properties. This guide provides the essential technical information for its preparation and characterization. While its specific biological role remains to be explored, its chemical versatility makes it a valuable compound for synthetic chemists and a potential starting point for medicinal chemistry research programs aimed at discovering new therapeutic agents. Future studies are warranted to investigate its biological activity profile and potential applications in drug development.

References

An In-Depth Technical Guide to 2-(4-Isopropylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-isopropylphenyl)acetonitrile, a key chemical intermediate in the pharmaceutical industry. The document details its chemical identity, physicochemical properties, and critically, its synthesis and application in the production of active pharmaceutical ingredients (APIs), most notably the non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Detailed experimental protocols for its synthesis, alongside spectroscopic data for characterization, are presented to support researchers and professionals in drug development and organic synthesis.

Chemical Identity and Properties

2-(4-Isopropylphenyl)acetonitrile, a substituted phenylacetonitrile, is a crucial building block in organic synthesis. Its chemical structure features a benzene ring substituted with an isopropyl group at the para position and an acetonitrile group.

IUPAC Name: 2-(4-propan-2-yl)phenylacetonitrile[1]

Synonyms: 4-Isopropylphenylacetonitrile, p-Isopropylbenzyl cyanide, 2-(4-isopropylphenyl)ethanenitrile

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-isopropylphenyl)acetonitrile is provided in the table below. This data is essential for its handling, storage, and use in chemical reactions.

PropertyValueReference(s)
CAS Number 4395-87-3[1]
Molecular Formula C₁₁H₁₃N[1]
Molecular Weight 159.23 g/mol [1]
Appearance Colorless liquid or crystalline solid
Density 0.960 g/mL at 25 °C
Boiling Point 85-90 °C at 0.2 atm
Flash Point > 230 °F (> 110 °C)
Refractive Index n20/D 1.5125
Solubility Soluble in many organic solvents such as ethanol, dimethylformamide and dichloromethane.

Synthesis of 2-(4-Isopropylphenyl)acetonitrile

The primary route for the synthesis of 2-(4-isopropylphenyl)acetonitrile involves the nucleophilic substitution of a halide with a cyanide salt. The most common precursor is 4-isopropylbenzyl chloride.

Synthesis of the Precursor: 4-Isopropylbenzyl Chloride

A common method for the preparation of 4-isopropylbenzyl chloride starts from 4-isopropylbenzaldehyde. The aldehyde is first reduced to the corresponding alcohol, which is then chlorinated.

Experimental Protocol: Synthesis of 4-Isopropylbenzyl Chloride [2]

  • Step 1: Reduction of 4-Isopropylbenzaldehyde.

    • In a suitable reaction vessel, a solution of 4-isopropylbenzaldehyde (1.0 mol) in tetrahydrofuran (THF, 1000 mL) is prepared.

    • The solution is cooled to 0-5 °C using an ice bath.

    • Sodium borohydride (NaBH₄, 1.0 mol) is added portion-wise while maintaining the temperature.

    • Methanol (500 mL) is then added dropwise over a period of 5 hours with vigorous stirring.

    • The reaction mixture is allowed to stir overnight at room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is acidified to pH ~1 with 2M HCl solution (1200 mL).

    • The resulting (4-isopropylphenyl)methanol is extracted with dichloromethane (3 x 400 mL).

    • The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄) and the solvent is evaporated to yield the crude alcohol.

  • Step 2: Chlorination of (4-Isopropylphenyl)methanol.

    • The crude (4-isopropylphenyl)methanol is dissolved in dichloromethane (1000 mL).

    • The solution is cooled to 5 °C.

    • Thionyl chloride (SOCl₂, 1.0 mol) is added dropwise while maintaining the temperature.

    • The reaction solution is stirred overnight at room temperature.

    • The solvent is evaporated, and the residue is redissolved in dichloromethane (750 mL).

    • The solution is washed with water (250 mL). The aqueous layer is further extracted with dichloromethane (2 x 150 mL).

    • The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated.

    • The crude product is purified by vacuum distillation to yield 4-isopropylbenzyl chloride as a colorless liquid (boiling point: 107-112 °C/15 mmHg). A typical yield for this process is around 84%.[2]

Synthesis of 2-(4-Isopropylphenyl)acetonitrile

The conversion of 4-isopropylbenzyl chloride to 2-(4-isopropylphenyl)acetonitrile is a standard nucleophilic substitution reaction. The use of a phase-transfer catalyst can significantly improve the reaction rate and yield.[3][4]

Experimental Protocol: Cyanation of 4-Isopropylbenzyl Chloride

  • Materials:

    • 4-Isopropylbenzyl chloride

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • A phase-transfer catalyst (e.g., Benzyltriethylammonium chloride or a tetraalkylammonium salt)[5]

    • An organic solvent (e.g., toluene or benzene)

    • Water

  • Procedure:

    • An aqueous solution of sodium cyanide (or potassium cyanide) is prepared in a reaction flask.

    • A catalytic amount of the phase-transfer catalyst is added to the aqueous solution.

    • The mixture is heated to reflux.

    • A solution of 4-isopropylbenzyl chloride in the organic solvent (e.g., toluene) is added dropwise to the refluxing mixture with vigorous stirring.

    • The reaction is maintained at reflux for several hours until completion (monitoring by TLC or GC is recommended).

    • After cooling to room temperature, the organic layer is separated.

    • The aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed with water and brine, then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

    • The solvent is removed by rotary evaporation.

    • The crude 2-(4-isopropylphenyl)acetonitrile is then purified by vacuum distillation. A patent for a similar process reports a yield of 99.0% for 2-isopropylphenylacetonitrile.[6]

Application in Drug Development: Synthesis of Ibuprofen

2-(4-Isopropylphenyl)acetonitrile is a key intermediate in one of the commercial syntheses of Ibuprofen, a widely used NSAID. The synthesis involves the alkylation of the acetonitrile followed by hydrolysis to the carboxylic acid.

Synthetic Pathway from 2-(4-Isopropylphenyl)acetonitrile to Ibuprofen

The following diagram illustrates the synthetic route from 2-(4-isopropylphenyl)acetonitrile to Ibuprofen.

Ibuprofen_Synthesis cluster_start Starting Material cluster_reaction1 Alkylation cluster_intermediate Intermediate cluster_reaction2 Hydrolysis cluster_final Final Product A 2-(4-Isopropylphenyl)acetonitrile B Alkylation with ethylating agent (e.g., ethyl bromide) in the presence of a strong base (e.g., sodium ethoxide) A->B Step 1 C 2-(4-Isopropylphenyl)propanenitrile B->C D Hydrolysis (acidic or basic conditions) C->D Step 2 E Ibuprofen (2-(4-Isopropylphenyl)propanoic acid) D->E

Synthetic pathway from 2-(4-Isopropylphenyl)acetonitrile to Ibuprofen.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of 2-(4-isopropylphenyl)acetonitrile.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

  • Nitrile (C≡N) stretch: A characteristic sharp absorption band is expected in the region of 2240-2260 cm⁻¹.[7]

  • Aromatic C-H stretch: Peaks are typically observed above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Peaks from the isopropyl and methylene groups will appear just below 3000 cm⁻¹.

  • Aromatic C=C stretch: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

The NIST WebBook provides a reference gas-phase IR spectrum for this compound which can be used for comparison.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted)

  • Isopropyl protons (CH(CH₃)₂): A doublet for the six methyl protons (around 1.2 ppm) and a septet for the single methine proton (around 2.9 ppm).

  • Methylene protons (CH₂CN): A singlet for the two protons of the methylene group attached to the nitrile (around 3.7 ppm).

  • Aromatic protons: Two doublets in the aromatic region (around 7.2-7.3 ppm) characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy (Predicted)

  • Isopropyl carbons: Two signals, one for the methyl carbons (around 24 ppm) and one for the methine carbon (around 34 ppm).

  • Methylene carbon (CH₂CN): A signal around 23 ppm.

  • Nitrile carbon (C≡N): A signal in the range of 117-120 ppm.[8]

  • Aromatic carbons: Four signals are expected for the benzene ring, two for the substituted carbons and two for the unsubstituted carbons, typically in the 127-149 ppm range.

Conclusion

2-(4-Isopropylphenyl)acetonitrile is a valuable and versatile intermediate in organic synthesis, with a significant application in the pharmaceutical industry as a precursor to Ibuprofen. This guide has provided a detailed overview of its chemical properties, synthesis, and characterization. The experimental protocols and spectroscopic information presented herein are intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, facilitating the efficient and reliable synthesis and use of this important compound.

References

A Comprehensive Technical Guide to the Physical Properties of 4-Isopropylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 4-Isopropylphenylacetonitrile, a key intermediate in various chemical syntheses. The information is presented to support research, development, and quality control activities within the pharmaceutical and chemical industries.

Core Physical and Chemical Properties

This compound, also known as 2-(4-isopropylphenyl)acetonitrile, is an organic compound with the molecular formula C₁₁H₁₃N.[1] It presents as a colorless liquid and is utilized in the synthesis of more complex molecules. A summary of its key physical properties is provided below for easy reference and comparison.

Quantitative Data Summary
PropertyValueConditions
Molecular Formula C₁₁H₁₃N
Molecular Weight 159.23 g/mol
Density 0.960 g/mLat 25 °C
Boiling Point 85-90 °Cat 0.2 atm
150 °Cat 25 mmHg
Flash Point >230 °F (>110 °C)
Refractive Index 1.5125at 20 °C (n20/D)
CAS Number 4395-87-3

Experimental Protocols for Property Determination

Standardized methodologies are crucial for the accurate and reproducible determination of physical properties. The following sections outline general experimental protocols applicable to the characterization of liquid organic compounds like this compound.

Density Determination

The density of a liquid organic compound can be accurately measured using a pycnometer or a volumetric flask.[2]

Protocol using a Volumetric Flask:

  • A clean and dry 10 mL volumetric flask is weighed accurately on an analytical balance. This initial mass is recorded.

  • The flask is then filled to the calibration mark with the liquid sample, ensuring the meniscus is precisely on the mark.

  • The filled flask is weighed again to determine the total mass of the flask and the liquid.

  • The mass of the liquid is calculated by subtracting the mass of the empty flask from the total mass.

  • The density is then calculated by dividing the mass of the liquid by its known volume (10.0 mL).

  • The procedure should be repeated multiple times to ensure accuracy, and the average value is reported.[3] The temperature at which the measurement is taken must be recorded as density is temperature-dependent.

Boiling Point Determination

The boiling point of a small quantity of an organic liquid can be determined using the Thiele tube method or a simple distillation apparatus.[4][5]

Thiele Tube Protocol:

  • A small amount of the this compound is placed in a small test tube (fusion tube).

  • A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.

  • The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or paraffin).

  • The Thiele tube is heated gently and uniformly.[5][6]

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The boiling point is the temperature at which a rapid and continuous stream of bubbles is observed. The temperature is read when the liquid starts to enter the capillary tube after the heating is stopped.[5]

Refractive Index Determination

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property and is commonly measured using an Abbe refractometer.[7]

Abbe Refractometer Protocol:

  • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.[8]

  • A few drops of the this compound sample are placed on the surface of the lower prism.

  • The prisms are closed and clamped together, allowing the liquid to spread into a thin film.

  • Light is passed through the sample, and the telescope is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read directly from the instrument's scale.

  • The temperature of the measurement is critical and is typically controlled by circulating water through the instrument. The standard temperature for reporting refractive index is 20°C.

Synthesis Pathway Visualization

The synthesis of this compound can be achieved through the nucleophilic substitution of a corresponding benzyl halide. The following diagram illustrates a generalized workflow for the synthesis of arylacetonitriles.

SynthesisWorkflow Start 4-Isopropylbenzyl Halide (e.g., Chloride or Bromide) Reaction Nucleophilic Substitution (SN2 Reaction) Start->Reaction Reactant Reagent Alkali Metal Cyanide (e.g., NaCN or KCN) Reagent->Reaction Solvent Solvent (e.g., Acetone, DMSO, or Ethanol/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Purification (e.g., Distillation) Workup->Purification Product This compound Purification->Product Purified Product

Caption: Generalized synthesis workflow for this compound.

References

Spectroscopic Profile of 4-Isopropylphenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-isopropylphenylacetonitrile (also known as 2-(4-isopropylphenyl)acetonitrile), a key intermediate in various chemical syntheses. This document outlines the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification and characterization.

Quantitative Spectral Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for this compound is not widely available in public spectral databases. However, based on established chemical shift principles and data for structurally related phenylacetonitrile derivatives, a predicted spectral dataset is provided below. These predictions are valuable for the initial identification and structural verification of the compound.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.25Doublet2HAromatic CH (ortho to -CH₂CN)
~ 7.18Doublet2HAromatic CH (meta to -CH₂CN)
~ 3.70Singlet2H-CH₂CN
~ 2.95Septet1H-CH(CH₃)₂
~ 1.25Doublet6H-CH(CH₃)₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~ 149.0Aromatic C-ipso (C-CH(CH₃)₂)
~ 128.5Aromatic C-ipso (C-CH₂CN)
~ 127.5Aromatic CH (meta to -CH₂CN)
~ 127.0Aromatic CH (ortho to -CH₂CN)
~ 118.0-CN
~ 34.0-CH(CH₃)₂
~ 24.0-CH(CH₃)₂
~ 23.0-CH₂CN
Infrared (IR) Spectroscopy

The gas-phase IR spectrum for this compound is available from the NIST WebBook.[1] Key absorption bands are indicative of its principal functional groups.

Table 3: Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 2965StrongC-H stretch (aliphatic, isopropyl & methylene)
~ 2250MediumC≡N stretch (nitrile)
~ 1610, 1515, 1460MediumC=C stretch (aromatic ring)
~ 830StrongC-H bend (para-disubstituted aromatic ring)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) data is available from the NIST WebBook.[1] The fragmentation pattern provides valuable information for structural elucidation. PubChemLite also provides predicted m/z values for various adducts.[2]

Table 4: Key Mass Spectrometry (MS) Data (Electron Ionization)

m/z (Mass-to-Charge Ratio)Relative IntensityAssignment
159Moderate[M]⁺ (Molecular Ion)
144High[M - CH₃]⁺ (Loss of a methyl group)
116Moderate[M - C₃H₇]⁺ (Loss of isopropyl group)

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: Approximately 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024, due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is first recorded.

    • The sample is then placed in the spectrometer's sample compartment.

    • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.[1]

    • Electron Energy: A standard energy of 70 eV is used to induce ionization and fragmentation.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z values) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Potential Biological Activity of 4-Isopropylphenylacetonitrile and Screening Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, a comprehensive review of scientific literature reveals a significant gap in an in-depth analysis of the specific biological activities of 4-Isopropylphenylacetonitrile. Direct experimental data on its anti-inflammatory, cytotoxic, antimicrobial, or other potential therapeutic effects are not publicly available. This guide, therefore, provides an overview of the potential biological activities based on structurally related compounds and outlines the standard experimental protocols and conceptual frameworks that would be employed to investigate such activities.

Introduction to this compound

This compound, a derivative of phenylacetonitrile, is an aromatic organic compound. While its direct biological functions are uncharacterized, the broader class of phenylacetonitrile derivatives has been explored for various pharmacological applications. The presence of the isopropyl group and the nitrile moiety on the phenyl ring suggests the potential for diverse biological interactions.

Potential Biological Activities of Phenylacetonitrile Derivatives

Phenylacetonitrile and its derivatives have been investigated for a range of biological activities. These studies provide a basis for hypothesizing the potential activities of this compound.

  • Antimicrobial and Antifungal Activity: Various phenylacetonitrile derivatives have shown inhibitory effects against a range of bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes or interference with essential metabolic pathways.

  • Anti-inflammatory Activity: Phenylacetonitrile derivatives have been explored as potential anti-inflammatory agents. Their mechanism may involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways like the NF-κB pathway.

  • Cytotoxic and Anticancer Activity: Certain derivatives of phenylacetonitrile have demonstrated cytotoxicity against various cancer cell lines. The nitrile group can be a key pharmacophore in inducing apoptosis or inhibiting cell proliferation in cancerous cells.

Standard Experimental Protocols for Biological Activity Screening

To evaluate the potential biological activities of a compound like this compound, a series of standardized in vitro assays would be conducted. The following sections detail the methodologies for key experimental screens.

Cytotoxicity assays are fundamental in drug discovery to determine the concentration at which a compound is toxic to cells.

Table 1: Common Cytotoxicity Assays

AssayPrincipleEndpoint
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[1]Colorimetric measurement of formazan concentration.
SRB Assay The sulforhodamine B (SRB) dye binds to basic amino acids in cellular proteins under acidic conditions.Colorimetric measurement of bound dye, proportional to total protein mass and thus cell number.[2]
LDH Assay Measurement of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.Colorimetric or fluorometric measurement of LDH activity.

Detailed Protocol: MTT Assay [1][3]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

These assays are designed to screen for compounds that can inhibit key inflammatory pathways and enzymes.

Table 2: Common Anti-inflammatory Assays

AssayTargetPrinciple
COX Inhibition Assay Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)Measures the inhibition of the conversion of arachidonic acid to prostaglandins.[4][5][6][7]
LOX Inhibition Assay Lipoxygenases (e.g., 5-LOX, 15-LOX)Measures the inhibition of the conversion of arachidonic acid to leukotrienes or other lipoxygenase products.[8][9][10][11]
Nitric Oxide (NO) Assay Inducible Nitric Oxide Synthase (iNOS)Measures the inhibition of nitric oxide production in LPS-stimulated macrophages using the Griess reagent.
Cytokine Release Assay Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)Measures the inhibition of cytokine release from stimulated immune cells (e.g., macrophages, PBMCs) using ELISA.

Detailed Protocol: COX Inhibitor Screening Assay [4]

  • Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and the test compound (this compound) at various concentrations. Add the COX enzyme to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

  • Reaction Termination and Measurement: After a defined incubation period, the reaction is stopped. The product, prostaglandin H₂, is then reduced to prostaglandin F₂α. The concentration of PGF₂α is measured using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

These methods determine the ability of a compound to inhibit the growth of or kill microorganisms.

Table 3: Common Antimicrobial Susceptibility Tests

MethodPrincipleEndpoint
Broth Microdilution Serial dilutions of the compound are made in a liquid growth medium in a 96-well plate, which is then inoculated with the microorganism.[12][13][14]The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that prevents visible growth.[13][14]
Disk Diffusion (Kirby-Bauer) A paper disk impregnated with the compound is placed on an agar plate inoculated with the microorganism. The compound diffuses into the agar, creating a concentration gradient.[12][15]The diameter of the zone of inhibition around the disk is measured to determine susceptibility.[15]
Agar Dilution The compound is incorporated into the agar medium at various concentrations before the plate is inoculated with the microorganism.[12][14][16]The MIC is the lowest concentration of the compound that prevents colony formation.

Detailed Protocol: Broth Microdilution Assay [12][14]

  • Compound Preparation: Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in no growth on the subculture.

Visualization of Key Concepts

The following diagram illustrates a typical workflow for the initial screening of a novel compound for biological activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Lead Identification A Compound Synthesis and Characterization (this compound) B High-Throughput Screening (HTS) (e.g., Cytotoxicity, Antimicrobial) A->B C Confirmation of Activity in Orthogonal Assays B->C Active 'Hits' D Dose-Response Studies (IC50/EC50 Determination) C->D E Secondary Assays (e.g., Mechanism of Action) D->E Confirmed 'Hits' F Selectivity and Specificity Profiling E->F G Lead Optimization F->G Promising 'Leads'

Caption: A generalized workflow for in vitro screening of a new chemical entity.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response.[17][18][19][20][21] Many anti-inflammatory drugs target components of this pathway.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates IκB-NF-κB Complex IκB NF-κB IκB->IκB-NF-κB Complex Ubiquitination & Degradation Ubiquitination & Degradation IκB->Ubiquitination & Degradation NF-κB NF-κB NF-κB->IκB-NF-κB Complex NF-κB_n NF-κB NF-κB->NF-κB_n translocates IκB-NF-κB Complex->IκB IκB-NF-κB Complex->NF-κB Gene Transcription Gene Transcription NF-κB_n->Gene Transcription induces Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators

Caption: A simplified diagram of the canonical NF-κB inflammatory signaling pathway.

Conclusion

While there is a lack of direct evidence for the biological activity of this compound, its chemical structure suggests that it warrants investigation for potential antimicrobial, anti-inflammatory, and cytotoxic properties, similar to other phenylacetonitrile derivatives. The experimental protocols and conceptual frameworks outlined in this guide provide a robust starting point for the systematic evaluation of this and other novel small molecules in a drug discovery context. Further research is necessary to elucidate the specific biological profile of this compound.

References

An In-depth Technical Guide to 4-Isopropylphenylacetonitrile: Commercial Availability, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-isopropylphenylacetonitrile, a key chemical intermediate. The document details its commercial availability, provides in-depth experimental protocols for its synthesis, and explores its significant role as a precursor in the synthesis of the pharmaceutical agent Verapamil. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in various quantities and purities to suit their specific research and development needs. Below is a summary of some of the commercial suppliers and their typical offerings. It is important to note that pricing and availability are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
Santa Cruz Biotechnology4395-87-3C₁₁H₁₃N159.23Varies by lotInquire
Fisher Scientific4395-87-3C₁₁H₁₃N159.23≥98%1g, 5g, 25g
Sigma-Aldrich (Merck)4395-87-3C₁₁H₁₃N159.2397%1g, 5g
ECHEMI4395-87-3C₁₁H₁₃N159.23295%, 98%+, 99%Inquire (Industrial Grade available)
Reagentia4395-87-3C₁₁H₁₃N159.23Inquire1g, 5g, 25g
ChemUniverse4395-87-3C₁₁H₁₃N159.23InquireBulk quantities available upon request

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties and spectral data of this compound is essential for its proper handling, characterization, and use in synthetic applications.

PropertyValueReference
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Boiling Point 85-90 °C at 0.2 atm--INVALID-LINK--
Density 0.960 g/mL at 25 °C--INVALID-LINK--
Refractive Index (n20/D) 1.5125--INVALID-LINK--
Flash Point >230 °F (>110 °C)--INVALID-LINK--
Infrared (IR) Spectrum Available on NIST WebBook--INVALID-LINK--

Synthesis of this compound

This compound can be synthesized from commercially available starting materials. A common and efficient route involves the conversion of 4-isopropylbenzaldehyde to 4-isopropylbenzyl chloride, followed by a nucleophilic substitution with a cyanide salt.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 4-Isopropylbenzyl Alcohol cluster_1 Step 2: Synthesis of 4-Isopropylbenzyl Chloride cluster_2 Step 3: Synthesis of this compound 4-Isopropylbenzaldehyde 4-Isopropylbenzaldehyde NaBH4_MeOH NaBH4, Methanol THF, 0-5 °C to RT 4-Isopropylbenzaldehyde->NaBH4_MeOH Reduction 4-Isopropylbenzyl_Alcohol 4-Isopropylbenzyl Alcohol NaBH4_MeOH->4-Isopropylbenzyl_Alcohol 4-Isopropylbenzyl_Alcohol_2 4-Isopropylbenzyl Alcohol SOCl2_DCM Thionyl Chloride (SOCl2) Dichloromethane (DCM), 5 °C to RT 4-Isopropylbenzyl_Alcohol_2->SOCl2_DCM Chlorination 4-Isopropylbenzyl_Chloride 4-Isopropylbenzyl Chloride SOCl2_DCM->4-Isopropylbenzyl_Chloride 4-Isopropylbenzyl_Chloride_2 4-Isopropylbenzyl Chloride NaCN_Solvent Sodium Cyanide (NaCN) Aqueous/Organic Solvent, Reflux 4-Isopropylbenzyl_Chloride_2->NaCN_Solvent Cyanation This compound This compound NaCN_Solvent->this compound

A three-step synthesis workflow for this compound.
Detailed Experimental Protocols

This two-step, one-pot procedure details the reduction of 4-isopropylbenzaldehyde to the corresponding alcohol, followed by chlorination to yield 4-isopropylbenzyl chloride.

Materials:

  • 4-Isopropylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • 2 M Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a solution of 4-isopropylbenzaldehyde (1.0 mol) in THF (1000 mL) in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (1.0 mol).

  • Cool the stirred mixture to 0-5 °C in an ice-water bath.

  • Slowly add methanol (500 mL) dropwise over a period of 5 hours, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Acidify the residue with 2 M HCl to a pH of approximately 1.

  • Extract the resulting (4-isopropylphenyl)methanol with dichloromethane (3 x 400 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to dryness.

  • Dissolve the residue in dichloromethane (1000 mL) and cool to 5 °C.

  • Slowly add thionyl chloride (1.0 mol) dropwise.

  • Allow the reaction to stir overnight at room temperature.

  • Evaporate the solvent to dryness and redissolve the residue in dichloromethane (750 mL).

  • Wash the solution with water (250 mL). Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 150 mL).

  • Combine all organic extracts, dry over anhydrous sodium sulfate, and filter through a short pad of silica gel.

  • Evaporate the solvent to dryness and purify the crude product by vacuum distillation to yield 4-isopropylbenzyl chloride as a colorless liquid.[1]

This procedure describes the nucleophilic substitution of the benzylic chloride with cyanide. Caution: This reaction involves the use of highly toxic cyanide salts. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 4-Isopropylbenzyl chloride

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • N,N-dimethyl cyclohexylamine (as a phase-transfer catalyst, optional but recommended)

  • A water-immiscible solvent (e.g., benzene, toluene, or monochlorobenzene)

  • Water

Procedure:

  • Prepare an aqueous solution of sodium cyanide (or potassium cyanide) and N,N-dimethyl cyclohexylamine in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Heat the aqueous solution to reflux.

  • Prepare a solution of 4-isopropylbenzyl chloride in a water-immiscible solvent.

  • Slowly add the solution of 4-isopropylbenzyl chloride to the refluxing aqueous solution with vigorous stirring.

  • Maintain the reaction mixture at reflux for a period of 1-2 hours after the addition is complete.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.[2]

Application in Drug Development: Synthesis of Verapamil

This compound is a crucial starting material in the synthesis of Verapamil, a widely used calcium channel blocker for the treatment of hypertension, angina, and certain cardiac arrhythmias.[2][3] The isopropylphenylacetonitrile moiety forms a significant part of the final drug structure.

Logical Workflow for the Synthesis of Verapamil

G This compound This compound Alkylation_1 Alkylation with 1-bromo-3-chloropropane This compound->Alkylation_1 Intermediate_A 2-(4-Isopropylphenyl)-5-chloropentanenitrile Alkylation_1->Intermediate_A Alkylation_2 Alkylation with N-methylhomoveratrylamine Intermediate_A->Alkylation_2 Verapamil_Base Verapamil (Base) Alkylation_2->Verapamil_Base Salt_Formation Salt Formation with HCl Verapamil_Base->Salt_Formation Verapamil_HCl Verapamil Hydrochloride Salt_Formation->Verapamil_HCl

A simplified workflow for the synthesis of Verapamil from this compound.
Mechanism of Action of Verapamil: A Signaling Pathway Perspective

Verapamil exerts its therapeutic effects by blocking L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[4] This inhibition of calcium influx has several downstream consequences that are beneficial in the treatment of cardiovascular diseases.

G cluster_0 Cell Membrane cluster_1 Intracellular Effects Verapamil Verapamil L_type_Ca_Channel L-type Ca²⁺ Channel Verapamil->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Inhibits Reduced_Ca Reduced Intracellular [Ca²⁺] Ca_Influx->Reduced_Ca Cardiac_Muscle Reduced Cardiac Muscle Contraction Reduced_Ca->Cardiac_Muscle Vascular_Smooth_Muscle Vascular Smooth Muscle Relaxation Reduced_Ca->Vascular_Smooth_Muscle Reduced_HR Reduced Heart Rate (SA & AV nodes) Reduced_Ca->Reduced_HR Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation

The signaling pathway of Verapamil's mechanism of action.

By blocking the L-type calcium channels, Verapamil reduces the influx of calcium ions into the cells.[4] This leads to a decrease in intracellular calcium concentration, which in turn results in:

  • Reduced Cardiac Muscle Contraction: Less calcium is available for the contractile machinery of the heart muscle, leading to a decrease in the force of contraction (negative inotropic effect).[4]

  • Vascular Smooth Muscle Relaxation: The relaxation of smooth muscles in the walls of blood vessels leads to vasodilation.[4]

  • Reduced Heart Rate: Verapamil slows the electrical conduction in the sinoatrial (SA) and atrioventricular (AV) nodes of the heart, resulting in a slower heart rate (negative chronotropic effect).[4]

These combined effects lead to a reduction in blood pressure, alleviation of angina, and control of certain arrhythmias.

Conclusion

This compound is a commercially available and synthetically accessible chemical intermediate with a significant application in the pharmaceutical industry, most notably as a key precursor to the calcium channel blocker Verapamil. This guide has provided a detailed overview of its commercial sources, a comprehensive set of experimental protocols for its synthesis, and an exploration of its role in drug development, including the mechanism of action of its end-product. This information is intended to be a valuable asset for researchers and professionals working in the field of organic and medicinal chemistry.

References

An In-depth Technical Guide to 4-Isopropylphenylacetonitrile for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Isopropylphenylacetonitrile, a key organic intermediate, holds a significant position in the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development. Its unique structural motif, featuring a p-substituted isopropyl group on a phenylacetonitrile framework, provides a versatile scaffold for the elaboration of more complex molecular architectures. This guide offers a comprehensive technical overview of this compound, encompassing its nomenclature, physicochemical properties, synthesis, applications, and safety protocols. Designed for the discerning researcher, this document aims to provide not only procedural knowledge but also the underlying scientific rationale to empower innovative research and development.

Nomenclature and Synonyms

The systematic and unambiguous naming of chemical compounds is paramount for effective scientific communication. This compound is known by several synonyms, which are often encountered in literature, patents, and commercial listings. Understanding these alternative names is crucial for comprehensive information retrieval.

The IUPAC name for this compound is 2-(4-isopropylphenyl)acetonitrile .[1] Other common synonyms include:

  • 4-Isopropylbenzyl cyanide

  • p-Isopropylphenylacetonitrile

  • Benzeneacetonitrile, 4-(1-methylethyl)-[2]

  • 2-(4-propan-2-ylphenyl)ethanenitrile[2]

A comprehensive list of synonyms is provided in the table below for easy reference.

Nomenclature Type Name
IUPAC Name 2-(4-isopropylphenyl)acetonitrile
Common Synonyms This compound, 4-Isopropylbenzyl cyanide, p-Isopropylphenylacetonitrile
Systematic Name Benzeneacetonitrile, 4-(1-methylethyl)-
Alternative Spelling This compound

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and synthesis.

Physical Properties
Property Value Source
CAS Number 4395-87-3[2]
Molecular Formula C₁₁H₁₃N[2]
Molecular Weight 159.23 g/mol [2]
Appearance Colorless to pale yellow liquid
Boiling Point 85-90 °C at 0.2 atm[2]
Density 0.960 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.5125[2]
Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.

  • Infrared (IR) Spectrum: The IR spectrum of this compound exhibits a characteristic sharp absorption band around 2247 cm⁻¹, corresponding to the C≡N stretching vibration of the nitrile group. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the isopropyl and methylene groups appears in the 2850-2970 cm⁻¹ region. The presence of the p-substituted benzene ring is indicated by strong absorption bands in the fingerprint region, typically around 800-850 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides distinct signals for the different types of protons in the molecule. The isopropyl group gives rise to a doublet at approximately 1.2 ppm (6H) for the two methyl groups and a septet at around 2.9 ppm (1H) for the methine proton. The methylene protons of the acetonitrile group appear as a singlet at approximately 3.7 ppm (2H). The aromatic protons show a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring, with two doublets in the region of 7.1-7.3 ppm (4H).

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the nitrile carbon (around 118 ppm), the carbons of the isopropyl group (methyls around 24 ppm and methine around 34 ppm), the methylene carbon (around 23 ppm), and the aromatic carbons (in the 127-149 ppm range).

  • Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 159. The fragmentation pattern would likely involve the loss of a methyl group to give a fragment at m/z 144, and cleavage of the benzylic bond.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable 4-isopropylbenzyl halide with a cyanide salt. A common and effective laboratory-scale preparation involves the reaction of 4-isopropylbenzyl chloride with sodium cyanide.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Preparation of 4-Isopropylbenzyl Chloride cluster_1 Step 2: Cyanation 4-Isopropylbenzaldehyde 4-Isopropylbenzaldehyde Reduction Reduction 4-Isopropylbenzaldehyde->Reduction NaBH₄, Methanol/THF 4-Isopropylphenyl)methanol 4-Isopropylphenyl)methanol Reduction->4-Isopropylphenyl)methanol Chlorination Chlorination 4-Isopropylphenyl)methanol->Chlorination SOCl₂ 4-Isopropylbenzyl_chloride 4-Isopropylbenzyl Chloride Chlorination->4-Isopropylbenzyl_chloride 4-Isopropylbenzyl_chloride_2 4-Isopropylbenzyl Chloride Cyanation_reaction Nucleophilic Substitution 4-Isopropylbenzyl_chloride_2->Cyanation_reaction NaCN, DMSO This compound This compound Cyanation_reaction->this compound Verapamil_Analogue_Synthesis This compound This compound Alkylation Alkylation This compound->Alkylation Base, Alkyl Halide Intermediate_1 α-Substituted Intermediate Alkylation->Intermediate_1 Coupling Coupling Intermediate_1->Coupling Amine coupling Verapamil_Analogue Verapamil Analogue Coupling->Verapamil_Analogue

References

4-Isopropylphenylacetonitrile PubChem and NIST WebBook data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Isopropylphenylacetonitrile: PubChem and NIST WebBook Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical data for this compound available in the PubChem and NIST (National Institute of Standards and Technology) WebBook databases. The information is structured to be a practical resource for laboratory work and computational analysis.

Chemical Identification and Properties

This compound, also known as 2-(4-isopropylphenyl)acetonitrile, is an aromatic nitrile. Its core structure consists of a benzene ring substituted with an isopropyl group and an acetonitrile group at the para position.

General Identifiers

A summary of the key identifiers for this compound from the PubChem and NIST databases is provided below.

IdentifierValueSource
CAS Registry Number 4395-87-3NIST, PubChem[1][2]
PubChem CID 138222PubChem[2]
Molecular Formula C₁₁H₁₃NNIST, PubChem[1][2]
Molecular Weight 159.23 g/mol PubChem[3]
159.2276 g/mol NIST[1]
IUPAC Name 2-(4-propan-2-ylphenyl)acetonitrilePubChem
InChI InChI=1S/C11H13N/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9H,7H2,1-2H3NIST[1]
InChIKey RIPHZOPMCRSGSI-UHFFFAOYSA-NNIST[1]
SMILES CC(C)C1=CC=C(CC#N)C=C1PubChem
Physical and Chemical Properties

The following table summarizes the quantitative physical and chemical property data available for this compound.

PropertyValueConditionsSource
Boiling Point 85-90 °C0.2 atmChemicalBook[4]
Density 0.960 g/mL25 °CChemicalBook[4]
Refractive Index 1.512520 °C, nDChemicalBook[4]
Flash Point > 230 °FChemicalBook[4]
Storage Temperature 2-8 °CChemicalBook[4]

Spectroscopic Data from NIST WebBook

The NIST WebBook provides access to mass and infrared spectral data for this compound.

Mass Spectrum (Electron Ionization)

The NIST WebBook contains an electron ionization (EI) mass spectrum for this compound. This type of data is crucial for the identification of the molecule and for the elucidation of its fragmentation patterns under electron impact. The spectrum is available for viewing and download on the NIST website.[1]

Infrared (IR) Spectrum

A gas-phase IR spectrum for this compound is available in the NIST/EPA Gas-Phase Infrared Database.[1] This spectrum reveals the characteristic vibrational modes of the molecule's functional groups, which is invaluable for structural confirmation. The data can be viewed as an image or downloaded in JCAMP-DX format.

Experimental Protocols

Detailed experimental protocols for the determination of the physical and spectroscopic data are not explicitly provided within the PubChem and NIST WebBook entries. The data is typically compiled from various literature and contributor sources. However, the general methodologies employed can be inferred.

  • Physical Properties: Properties such as boiling point, density, and refractive index are typically determined using standard laboratory procedures. Boiling point is measured by distillation, density by pycnometry or a density meter, and refractive index using a refractometer.

  • Mass Spectrometry: The electron ionization mass spectrum was likely obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). In this technique, the sample is vaporized and ionized by a beam of electrons, causing fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

  • Infrared Spectroscopy: The gas-phase IR spectrum was likely recorded using a Fourier-transform infrared (FTIR) spectrometer. This method involves passing infrared radiation through a gaseous sample and measuring the absorption at different wavenumbers, which correspond to the vibrational frequencies of the chemical bonds.

Data Acquisition and Analysis Workflow

The following diagram illustrates a logical workflow for acquiring and utilizing data for this compound from the PubChem and NIST databases.

Data_Workflow cluster_PubChem PubChem Database cluster_NIST NIST WebBook cluster_Analysis Data Analysis and Application PubChem_Search Search by Name/CAS PubChem_Data Retrieve Identifiers (CID, Formula, SMILES) PubChem_Search->PubChem_Data Data_Aggregation Aggregate and Table Data PubChem_Data->Data_Aggregation NIST_Search Search by Name/CAS NIST_Spectra Access Spectral Data (MS, IR) NIST_Search->NIST_Spectra NIST_Physical Obtain Physical Constants NIST_Search->NIST_Physical Structure_Verification Verify Structure with Spectra NIST_Spectra->Structure_Verification NIST_Physical->Data_Aggregation Experimental_Design Inform Experimental Design Data_Aggregation->Experimental_Design Structure_Verification->Experimental_Design

Caption: Data acquisition and analysis workflow for this compound.

Conclusion

The PubChem and NIST WebBook databases are invaluable resources for obtaining foundational data on this compound. They provide a wealth of information, from basic identifiers and physical properties to detailed spectroscopic data. While explicit experimental protocols are not always available, the provided data is essential for researchers in chemistry and drug development to confirm the identity, purity, and properties of this compound, thereby facilitating its use in further research and application.

References

An In-depth Technical Guide to 4-Isopropylphenylacetonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in synthetic chemistry, 4-Isopropylphenylacetonitrile presents significant potential as a versatile intermediate in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its applications in medicinal chemistry.

Core Chemical and Physical Properties

This compound, also known as 2-(4-isopropylphenyl)acetonitrile or 4-isopropylbenzyl cyanide, is a nitrile-containing organic compound. Its physical and chemical properties are crucial for its application in various synthetic procedures.

PropertyValueSource(s)
CAS Number 4395-87-3[1]
Molecular Formula C₁₁H₁₃N[1]
Molecular Weight 159.23 g/mol [1]
Appearance Colorless to light yellow liquid-
Boiling Point 85-90 °C at 0.2 atm[1]
Density 0.960 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.5125[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 4-isopropylbenzaldehyde. The first step involves the reduction of the aldehyde to form 4-isopropylbenzyl alcohol, which is then converted to 4-isopropylbenzyl chloride. The final step is a nucleophilic substitution reaction where the chloride is displaced by a cyanide group.

Step 1: Synthesis of 4-Isopropylbenzyl Chloride

A common route for the synthesis of 4-isopropylbenzyl chloride involves the reduction of 4-isopropylbenzaldehyde to the corresponding alcohol, followed by chlorination.

Experimental Protocol:

  • Reduction of 4-Isopropylbenzaldehyde: To a solution of 4-isopropylbenzaldehyde (1.0 mol) in tetrahydrofuran (THF, 1000 mL), sodium borohydride (NaBH₄, 1.0 mol) is added at 0-5 °C. Methanol (500 mL) is then added dropwise over 5 hours while maintaining the temperature. The reaction mixture is stirred overnight at room temperature. The solvent is evaporated under vacuum. The residue is acidified to pH ~1 with 2M HCl and the resulting (4-isopropylphenyl)methanol is extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated.[2]

  • Chlorination of (4-Isopropylphenyl)methanol: The crude (4-isopropylphenyl)methanol is dissolved in dichloromethane (1000 mL). Thionyl chloride (SOCl₂, 1.0 mol) is added dropwise at 5 °C. The solution is stirred overnight at room temperature and then evaporated to dryness. The residue is redissolved in dichloromethane, washed with water, dried over anhydrous sodium sulfate, and filtered. The solvent is evaporated to yield the crude product.[2]

  • Purification: The crude 4-isopropylbenzyl chloride can be purified by vacuum distillation to yield a colorless liquid.[2] A reported yield for this process is 84%.[2]

Precursor Physicochemical Data: 4-Isopropylbenzyl Chloride
CAS Number 2051-18-5
Molecular Formula C₁₀H₁₃Cl
Molecular Weight 168.66 g/mol
Boiling Point 107-112 °C at 15 mmHg
Density 1.027 g/mL at 25 °C
Step 2: Cyanation of 4-Isopropylbenzyl Chloride

The final step involves the reaction of 4-isopropylbenzyl chloride with a cyanide salt, typically sodium cyanide, to yield this compound. This is a standard nucleophilic substitution (SN2) reaction.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-isopropylbenzyl chloride (1.0 mol) is dissolved in a suitable solvent such as a mixture of ethanol and water or dimethyl sulfoxide (DMSO).[4]

  • Addition of Cyanide: Sodium cyanide (NaCN, 1.1 to 1.5 equivalents) is added to the solution.[4] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial in biphasic systems to enhance the reaction rate.[4]

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as diethyl ether or dichloromethane. The organic layer is separated, washed with water and brine to remove any remaining cyanide salts and other water-soluble impurities.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude this compound can be purified by vacuum distillation to afford the final product as a clear oil.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4-Isopropylbenzyl Chloride cluster_step2 Step 2: Cyanation 4-Isopropylbenzaldehyde 4-Isopropylbenzaldehyde Reduction Reduction 4-Isopropylbenzaldehyde->Reduction (4-Isopropylphenyl)methanol (4-Isopropylphenyl)methanol Reduction->(4-Isopropylphenyl)methanol Chlorination Chlorination (4-Isopropylphenyl)methanol->Chlorination 4-Isopropylbenzyl_Chloride 4-Isopropylbenzyl Chloride Chlorination->4-Isopropylbenzyl_Chloride 4-Isopropylbenzyl_Chloride_2 4-Isopropylbenzyl Chloride Cyanation_Reaction Cyanation (NaCN) 4-Isopropylbenzyl_Chloride_2->Cyanation_Reaction This compound This compound Cyanation_Reaction->this compound

Synthesis workflow for this compound.

Spectroscopic Data

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Spectroscopic Data
IR (Infrared) Spectroscopy The IR spectrum shows a characteristic strong absorption band for the nitrile (C≡N) stretching vibration around 2250 cm⁻¹. Other significant peaks include those for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C-C stretching in the aromatic ring (around 1600 and 1450 cm⁻¹).
¹H NMR (Proton Nuclear Magnetic Resonance) The ¹H NMR spectrum would typically show a doublet for the methyl protons of the isopropyl group, a septet for the methine proton of the isopropyl group, a singlet for the methylene protons adjacent to the nitrile group, and a set of doublets for the aromatic protons, indicating a 1,4-disubstituted benzene ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The ¹³C NMR spectrum would display distinct signals for the nitrile carbon, the carbons of the isopropyl group, the methylene carbon, and the aromatic carbons.
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (159.23 g/mol ).

Applications in Drug Development

Phenylacetonitrile and its derivatives are recognized as important intermediates in the synthesis of a wide range of pharmaceuticals.[5] These compounds serve as versatile building blocks for the construction of more complex molecular architectures found in active pharmaceutical ingredients (APIs).[6]

While specific drugs directly synthesized from this compound are not extensively documented in publicly available literature, its structural motif is of interest in medicinal chemistry. The isopropylphenyl group is present in various known pharmacologically active molecules. The nitrile group itself can be a key functional handle for further chemical transformations, such as hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions to form heterocyclic rings, which are common scaffolds in drug molecules.

Patents in the pharmaceutical field often describe the synthesis of novel compounds using substituted benzyl cyanides as starting materials, suggesting the potential of this compound in the discovery of new therapeutic agents.[7] For instance, derivatives of phenylacetonitrile have been used in the synthesis of compounds with potential applications as anti-inflammatory agents, highlighting a possible avenue for the utilization of this compound.

LogicalRelationships cluster_synthesis Synthesis cluster_transformations Chemical Transformations cluster_products Potential Pharmaceutical Scaffolds cluster_applications Potential Applications This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Reduction Reduction This compound->Reduction Cycloaddition Cycloaddition This compound->Cycloaddition Carboxylic_Acid Substituted Phenylacetic Acid Hydrolysis->Carboxylic_Acid Amine Substituted Phenethylamine Reduction->Amine Heterocycles Heterocycles Cycloaddition->Heterocycles API_Synthesis API Synthesis Carboxylic_Acid->API_Synthesis Amine->API_Synthesis Heterocycles->API_Synthesis

Potential synthetic pathways from this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and may cause skin and eye irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. Always consult the relevant safety data sheets (SDS) before handling any chemical substances.

References

Methodological & Application

Application Note and Experimental Protocol for the Synthesis of 4-Isopropylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 4-isopropylphenylacetonitrile, a valuable intermediate in the synthesis of various organic molecules. The described two-step method involves the initial conversion of 4-isopropylbenzyl alcohol to 4-isopropylbenzyl chloride, followed by a nucleophilic substitution reaction with sodium cyanide. This protocol offers a reliable and scalable procedure for obtaining the target compound in good yield and purity. Detailed methodologies, safety precautions, and characterization data are provided to ensure reproducible results.

Introduction

This compound, also known as 4-isopropylbenzyl cyanide, is a key building block in organic synthesis. Its structure, featuring a reactive nitrile group and a substituted aromatic ring, makes it a versatile precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The isopropylphenyl moiety is present in a number of biologically active compounds. A reliable and well-documented synthetic protocol is therefore essential for researchers in medicinal chemistry and process development. The following protocol details a robust two-step synthesis from commercially available starting materials.

Physicochemical Properties of Key Compounds

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
4-Isopropylbenzyl AlcoholC₁₀H₁₄O150.22115-117 / 10 mmHg~0.978~1.526
Thionyl ChlorideSOCl₂118.97791.6311.517
4-Isopropylbenzyl ChlorideC₁₀H₁₃Cl168.66107-112 / 15 mmHg[1]1.5230[2]1.5230[3]
Sodium CyanideNaCN49.011496 (decomposes)1.595-
This compound C₁₁H₁₃N 159.23 85-90 / 0.2 atm[4] 0.960[4] 1.5125[4]

Experimental Protocols

Part 1: Synthesis of 4-Isopropylbenzyl Chloride

This procedure is adapted from a general method for the chlorination of benzyl alcohols using thionyl chloride.[1][5]

Materials:

  • 4-Isopropylbenzyl alcohol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a gas trap (to absorb HCl and SO₂)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-isopropylbenzyl alcohol (15.0 g, 0.1 mol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) dropwise to the stirred solution over 30 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into 100 mL of ice-cold water to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane using a rotary evaporator.

  • The crude 4-isopropylbenzyl chloride can be purified by vacuum distillation. Collect the fraction boiling at 107-112 °C at 15 mmHg.[1]

Expected Yield: ~85-90%

Part 2: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of phenylacetonitriles from benzyl halides.

Materials:

  • 4-Isopropylbenzyl chloride

  • Sodium cyanide (NaCN)

  • Acetone, anhydrous

  • Benzene or Toluene

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • EXTREME CAUTION: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (gloves, safety goggles, lab coat) in a well-ventilated fume hood. Have a cyanide antidote kit readily available. All glassware should be decontaminated with a bleach solution after use.

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place finely powdered sodium cyanide (6.1 g, 0.125 mol) and 200 mL of anhydrous acetone.

  • Add 4-isopropylbenzyl chloride (16.9 g, 0.1 mol) to the suspension.

  • Heat the mixture to reflux with vigorous stirring and maintain reflux for 18-24 hours. Monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the precipitated sodium chloride using a Buchner funnel. Wash the solid with a small amount of acetone.

  • Combine the filtrates and remove the acetone using a rotary evaporator.

  • Dissolve the residual oil in 150 mL of benzene or toluene and transfer to a separatory funnel.

  • Wash the organic solution with two 50 mL portions of warm water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 85-90 °C at 0.2 atm.[4]

Expected Yield: ~80-85%

Characterization of this compound

PropertyValue
Appearance Colorless to pale yellow liquid
Boiling Point 85-90 °C at 0.2 atm[4]
Density 0.960 g/mL at 25 °C[4]
Refractive Index 1.5125 at 20 °C[4]

Spectroscopic Data:

  • Infrared (IR) Spectrum (Gas Phase): The IR spectrum shows characteristic peaks for the nitrile group (C≡N stretch) around 2250 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.[6]

  • ¹H NMR Spectrum (Predicted): (CDCl₃, 400 MHz) δ ppm: 7.20-7.35 (m, 4H, Ar-H), 3.70 (s, 2H, -CH₂CN), 2.95 (septet, 1H, -CH(CH₃)₂), 1.25 (d, 6H, -CH(CH₃)₂).

  • ¹³C NMR Spectrum (Predicted): (CDCl₃, 100 MHz) δ ppm: 149.5 (Ar-C), 128.0 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-C), 118.0 (C≡N), 34.0 (-CH(CH₃)₂), 24.0 (-CH(CH₃)₂), 23.0 (-CH₂CN).

  • Mass Spectrum (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 159. The base peak is likely to be at m/z = 144, corresponding to the loss of a methyl group ([M-CH₃]⁺). Other significant fragments would include the tropylium-like ion from the benzyl cleavage.

Safety Precautions

  • Sodium Cyanide: Sodium cyanide is a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin.[7][8][9] It reacts with acids to produce highly toxic hydrogen cyanide gas.[8][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[7] Ensure a cyanide antidote kit is accessible. Decontaminate all glassware and waste with an alkaline solution of bleach.

  • Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (HCl and SO₂). Handle in a fume hood and wear appropriate PPE.

  • 4-Isopropylbenzyl Chloride: This compound is a lachrymator and is corrosive, causing skin burns and eye damage.[11] Handle with care in a fume hood.

  • Solvents: Dichloromethane, acetone, and benzene/toluene are flammable and/or toxic. Handle in a well-ventilated area and avoid sources of ignition.

Workflow Diagram

SynthesisWorkflow Start1 4-Isopropylbenzyl Alcohol in DCM Reaction1 Chlorination (0-5 °C to RT) Start1->Reaction1 Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Reaction1 Workup1 Quench with Water, Wash with NaHCO₃, Dry with Na₂SO₄ Reaction1->Workup1 Reaction Mixture Purification1 Vacuum Distillation Workup1->Purification1 Crude Product Product1 4-Isopropylbenzyl Chloride Purification1->Product1 Purified Intermediate Reaction2 Cyanation (Reflux) Product1->Reaction2 Reagent2 Sodium Cyanide (NaCN) in Acetone Reagent2->Reaction2 Workup2 Filter NaCl, Wash with Water, Dry with Na₂SO₄ Reaction2->Workup2 Reaction Mixture Purification2 Vacuum Distillation Workup2->Purification2 Crude Product FinalProduct This compound Purification2->FinalProduct Final Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 4-Isopropylphenylacetonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylphenylacetonitrile, also known as 4-isobutylbenzyl cyanide, is a key intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its chemical structure, featuring a reactive nitrile group and an isopropylphenyl moiety, makes it a versatile starting material for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of Ibuprofen.

Application: Synthesis of Ibuprofen

One of the most significant applications of this compound is in the multi-step synthesis of Ibuprofen, a widely used NSAID for pain relief and reduction of inflammation.[1] The synthesis pathway involves two primary transformations: the alkylation of the acetonitrile to introduce a methyl group at the alpha-position, followed by the hydrolysis of the resulting nitrile to the corresponding carboxylic acid.

A common route to obtain the starting material, this compound, involves the chloromethylation of isobutylbenzene followed by a reaction with sodium cyanide.[2] The subsequent steps to synthesize Ibuprofen are detailed below.

Reaction Pathway:

The overall synthetic route from this compound to Ibuprofen can be summarized as follows:

  • Alkylation: this compound is reacted with a methylating agent, such as methyl iodide, in the presence of a strong base like sodium amide. This step yields 2-(4-isopropylphenyl)propionitrile.

  • Hydrolysis: The resulting 2-(4-isopropylphenyl)propionitrile is then hydrolyzed under basic conditions, typically using sodium hydroxide, to produce Ibuprofen.[3][4]

Ibuprofen_Synthesis_Pathway start This compound intermediate 2-(4-isopropylphenyl)propionitrile start->intermediate Alkylation (e.g., CH3I, NaNH2) product Ibuprofen intermediate->product Hydrolysis (e.g., NaOH, H2O)

Experimental Protocols

Protocol 1: Synthesis of 2-(4-isopropylphenyl)propionitrile (Alkylation)

This protocol details the methylation of this compound using methyl iodide and a strong base.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether or Toluene

  • Ammonium chloride solution (saturated)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend sodium amide in anhydrous diethyl ether.

  • To the stirred suspension, add this compound dropwise at room temperature.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the complete formation of the carbanion.

  • Cool the reaction mixture in an ice bath.

  • Add methyl iodide dropwise via the dropping funnel, maintaining the temperature below 10°C. The reaction is exothermic.

  • After the addition of methyl iodide, allow the reaction mixture to stir at room temperature overnight.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-(4-isopropylphenyl)propionitrile.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of Ibuprofen (Hydrolysis)

This protocol describes the hydrolysis of 2-(4-isopropylphenyl)propionitrile to Ibuprofen.

Materials:

  • 2-(4-isopropylphenyl)propionitrile

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-isopropylphenyl)propionitrile in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to reflux and maintain reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of Ibuprofen should form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude Ibuprofen can be recrystallized from a suitable solvent, such as a mixture of hexane and ethyl acetate, to yield the pure product.

  • Dry the purified Ibuprofen under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of Ibuprofen from this compound. Yields can vary based on reaction scale and purification methods.

StepReactionStarting MaterialProductTypical Yield (%)
1AlkylationThis compound2-(4-isopropylphenyl)propionitrile75-85%
2Hydrolysis2-(4-isopropylphenyl)propionitrileIbuprofen80-90%

Experimental_Workflow cluster_alkylation Alkylation Step cluster_hydrolysis Hydrolysis Step A1 Reactants Mixing (this compound, Base) A2 Addition of Methylating Agent A1->A2 A3 Reaction Monitoring (TLC) A2->A3 A4 Aqueous Work-up A3->A4 A5 Purification (Vacuum Distillation) A4->A5 H1 Reactants Mixing (Propionitrile, Base, Solvent) A5->H1 Intermediate Product H2 Reflux H1->H2 H3 Reaction Monitoring (TLC) H2->H3 H4 Acidification & Precipitation H3->H4 H5 Purification (Recrystallization) H4->H5

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The hazards of all chemicals used should be fully understood before commencing any experimental work.

References

Application Notes and Protocols for 4-Isopropylphenylacetonitrile in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical reactions, pathways, and potential applications of 4-Isopropylphenylacetonitrile. This versatile building block is a key intermediate in the synthesis of various organic molecules with potential therapeutic applications. Detailed experimental protocols for its synthesis and key transformations are provided, along with a summary of its biological significance.

Synthesis of this compound

This compound is primarily synthesized through the nucleophilic substitution of 4-isopropylbenzyl chloride with a cyanide salt. The precursor, 4-isopropylbenzyl chloride, can be prepared from 4-isopropylbenzaldehyde in a two-step process involving reduction to the corresponding alcohol followed by chlorination.

Table 1: Synthesis of 4-Isopropylbenzyl Chloride
StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Reduction4-Isopropylbenzaldehyde, Sodium BorohydrideMethanolTetrahydrofuran (THF)0 - 20Overnight-
2. Chlorination(4-Isopropylphenyl)methanolThionyl ChlorideDichloromethane (DCM)5 - 20Overnight84[1]
Table 2: Cyanation of Benzyl Halides to Phenylacetonitriles
SubstrateCyanide SourceCatalyst/SolventTemperatureTime (h)Yield (%)
p-Chlorobenzyl chlorideSodium CyanideAcetoneReflux16 - 2074[2]
Benzyl chlorideSodium CyanideAcetonitrileReflux382[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Isopropylbenzyl Chloride[1]

Materials:

  • 4-Isopropylbenzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF), anhydrous

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • 2M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, reflux condenser, ice bath, rotary evaporator.

Procedure:

Step 1: Reduction of 4-Isopropylbenzaldehyde

  • In a round-bottom flask under an inert atmosphere, dissolve 4-isopropylbenzaldehyde (1.0 mol) in anhydrous THF (1000 mL).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride (1.0 mol) to the stirred solution.

  • While maintaining the temperature at 0-5 °C, add methanol (500 mL) dropwise over 5 hours.

  • After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Acidify the residue with 2M HCl to a pH of ~1.

  • Extract the aqueous layer with dichloromethane (3 x 400 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield (4-isopropylphenyl)methanol.

Step 2: Chlorination of (4-Isopropylphenyl)methanol

  • Dissolve the crude (4-isopropylphenyl)methanol in anhydrous dichloromethane (1000 mL) and cool to 5 °C.

  • Slowly add thionyl chloride (1.0 mol) dropwise to the solution.

  • Stir the reaction mixture overnight at room temperature.

  • Evaporate the solvent to dryness.

  • Dissolve the residue in dichloromethane (750 mL) and wash with water (250 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 150 mL).

  • Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by vacuum distillation to obtain 4-isopropylbenzyl chloride as a colorless liquid (Yield: ~84%).

Protocol 2: Synthesis of this compound (Adapted from similar procedures[2][3])

Materials:

  • 4-Isopropylbenzyl Chloride

  • Sodium Cyanide (NaCN)

  • Acetone, dry

  • Benzene

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add finely powdered sodium cyanide (1.5 moles per mole of benzyl chloride).

  • Add dry acetone to the flask.

  • With vigorous stirring, add 4-isopropylbenzyl chloride to the suspension.

  • Heat the reaction mixture to reflux and maintain for 16-20 hours.

  • After cooling, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residual oil in benzene and wash with hot water (3 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the benzene by distillation.

  • The crude this compound can be purified by vacuum distillation.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 4-Isopropylbenzaldehyde 4-Isopropylbenzaldehyde Reduction (NaBH4) Reduction (NaBH4) 4-Isopropylbenzaldehyde->Reduction (NaBH4) Step 1 (4-Isopropylphenyl)methanol (4-Isopropylphenyl)methanol Reduction (NaBH4)->(4-Isopropylphenyl)methanol Step 1 Chlorination (SOCl2) Chlorination (SOCl2) (4-Isopropylphenyl)methanol->Chlorination (SOCl2) Step 2 4-Isopropylbenzyl_chloride 4-Isopropylbenzyl_chloride Chlorination (SOCl2)->4-Isopropylbenzyl_chloride Step 2 Cyanation (NaCN) Cyanation (NaCN) 4-Isopropylbenzyl_chloride->Cyanation (NaCN) Step 3 This compound This compound Cyanation (NaCN)->this compound Step 3

Caption: Synthetic pathway for this compound.

Key Chemical Reactions of this compound

This compound can undergo several key transformations, primarily involving the nitrile functional group. The most common reactions are hydrolysis to the corresponding carboxylic acid and reduction to the primary amine.

Hydrolysis to 4-Isopropylphenylacetic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield 4-isopropylphenylacetic acid, a valuable building block for pharmaceuticals.

Table 3: General Conditions for Nitrile Hydrolysis
ConditionReagentsProduct
AcidicDilute HCl or H₂SO₄, Reflux4-Isopropylphenylacetic Acid
BasicNaOH or KOH solution, RefluxSodium 4-isopropylphenylacetate (followed by acidification)
Protocol 3: Acidic Hydrolysis of this compound

Materials:

  • This compound

  • Dilute Hydrochloric Acid (e.g., 6M HCl)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, pH paper.

Procedure:

  • Place this compound in a round-bottom flask.

  • Add an excess of dilute hydrochloric acid.

  • Heat the mixture under reflux for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-isopropylphenylacetic acid.

  • The product can be purified by recrystallization.

Reduction to 2-(4-Isopropylphenyl)ethanamine

The nitrile group can be reduced to a primary amine, 2-(4-isopropylphenyl)ethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This amine is a key precursor for various biologically active molecules.

Table 4: General Conditions for Nitrile Reduction
MethodReducing AgentCatalystSolvent
Hydride ReductionLithium Aluminum Hydride (LiAlH₄)-Anhydrous Ether or THF
Catalytic HydrogenationHydrogen Gas (H₂)Palladium on Carbon (Pd/C) or Raney NickelEthanol or Methanol
Protocol 4: Reduction of this compound with LiAlH₄

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath, nitrogen atmosphere setup.

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Suspend LiAlH₄ in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, the mixture can be stirred at room temperature or gently refluxed to ensure complete reaction.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature for 15 minutes.

  • Add anhydrous MgSO₄ and stir for another 15 minutes.

  • Filter the mixture to remove the aluminum salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-isopropylphenyl)ethanamine, which can be purified by distillation.

Reaction_Pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction This compound This compound Acid_or_Base Acid_or_Base This compound->Acid_or_Base H2O Reducing_Agent Reducing_Agent This compound->Reducing_Agent [H] 4-Isopropylphenylacetic_Acid 4-Isopropylphenylacetic_Acid Acid_or_Base->4-Isopropylphenylacetic_Acid Workup 2-(4-Isopropylphenyl)ethanamine 2-(4-Isopropylphenyl)ethanamine Reducing_Agent->2-(4-Isopropylphenyl)ethanamine Workup

Caption: Key reactions of this compound.

Application Notes: Biological Significance and Drug Development

This compound and its derivatives are of significant interest in drug discovery and development due to their diverse biological activities. The phenylacetonitrile scaffold is a common feature in many bioactive molecules.

Antimicrobial and Antifungal Activity

Derivatives of 4-isopropyl-3-methylphenol have shown potent antifungal activity against various plant pathogenic fungi[4]. This suggests that the isopropylphenyl moiety, a key feature of this compound, could be a valuable pharmacophore in the design of novel antifungal agents. Furthermore, various phenol derivatives have demonstrated antimicrobial activity against both planktonic and biofilm-forming bacteria[5][6][7]. The lipophilicity conferred by the isopropyl group can enhance cell membrane penetration, a crucial factor for antimicrobial efficacy.

Anticancer Activity

Phenylacetonitrile derivatives have been investigated as potential anticancer agents. For instance, some 2-phenylacrylonitrile derivatives have shown potent inhibitory activity against cancer cell lines by acting as tubulin inhibitors[8]. A novel chroman-4-one derivative containing a 3-(4-isopropyl)benzylidene moiety has demonstrated dual inhibitory activity against the estrogen receptor and Akt kinase in acute myeloid leukemia cells, with GI₅₀ values in the nanomolar range[9]. These findings highlight the potential of incorporating the 4-isopropylphenyl group into anticancer drug candidates.

Building Block in Medicinal Chemistry

This compound serves as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The nitrile group can be converted to other functional groups, such as carboxylic acids, amines, and amides, allowing for the construction of a wide range of derivatives for structure-activity relationship (SAR) studies. The resulting compounds can be screened for various biological activities, contributing to the discovery of new drug leads.

Logical_Relationships cluster_activities Potential Therapeutic Areas This compound This compound Chemical_Modification Chemical_Modification This compound->Chemical_Modification Synthesis Derivatives Derivatives Biological_Screening Biological_Screening Derivatives->Biological_Screening Biological_Activity Biological_Activity Drug_Discovery Drug_Discovery Biological_Activity->Drug_Discovery Lead Optimization Anticancer Anticancer Biological_Activity->Anticancer Antifungal Antifungal Biological_Activity->Antifungal Antimicrobial Antimicrobial Biological_Activity->Antimicrobial Chemical_Modification->Derivatives Biological_Screening->Biological_Activity

Caption: Role of this compound in drug discovery.

References

Application of 4-Isopropylphenylacetonitrile as an Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Correspondence: --INVALID-LINK--

Abstract

4-Isopropylphenylacetonitrile, a versatile nitrile compound, serves as a pivotal intermediate in the synthesis of several key pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, and the antidiabetic agents Nateglinide and Repaglinide, all originating from this common precursor. The synthetic routes, experimental procedures, quantitative data, and relevant biological pathways are presented to aid researchers and drug development professionals in their synthetic endeavors.

Introduction

This compound (CAS No. 4395-87-3) is an aromatic nitrile characterized by an isopropyl group and a cyanomethyl group attached to a benzene ring.[1] Its chemical structure allows for diverse reactivity, making it a valuable starting material for the construction of more complex molecular architectures found in active pharmaceutical ingredients (APIs). This application note focuses on its utility in the synthesis of Ibuprofen, Nateglinide, and Repaglinide, highlighting the chemical transformations that convert this intermediate into these widely used medications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₃N[2][3]
Molecular Weight 159.23 g/mol [2][3]
Appearance Clear to slightly yellow liquid-
Boiling Point 85-90 °C at 0.2 atm[4]
Density 0.960 g/mL at 25 °C[4]
Refractive Index n20/D 1.5125[4]

Synthesis of Ibuprofen

Ibuprofen, chemically known as 2-(4-isopropylphenyl)propanoic acid, is a widely used NSAID for pain relief and reduction of inflammation.[5] The synthesis from this compound involves a two-step process: α-alkylation followed by hydrolysis.

Synthetic Pathway

Ibuprofen_Synthesis start This compound intermediate 2-(4-Isopropylphenyl)propionitrile start->intermediate 1. Alkylation (CH3I, NaNH2) end Ibuprofen intermediate->end 2. Hydrolysis (H2SO4, H2O) COX_Pathway cluster_membrane Cell Membrane Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 & COX-2 Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Ibuprofen Ibuprofen COX-1 & COX-2 COX-1 & COX-2 Ibuprofen->COX-1 & COX-2 Inhibition Nateglinide_Synthesis start This compound step1 4-Isopropylphenylacetic acid start->step1 1. Hydrolysis (NaOH, H2O) step2 4-Isopropylcyclohexaneacetic acid step1->step2 2. Hydrogenation (H2, Rh/C) step3 trans-4-Isopropylcyclohexanecarboxylic acid step2->step3 3. Isomerization (Base) step4 trans-4-Isopropylcyclohexanecarbonyl chloride step3->step4 4. Acyl Chloride Formation (SOCl2) end Nateglinide step4->end 5. Amidation (D-Phenylalanine) KATP_Channel_Pathway

References

Application Notes and Protocols for the Quantification of 4-Isopropylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylphenylacetonitrile is a key intermediate in the synthesis of various pharmaceuticals. Accurate and precise quantification of this compound is critical for ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methods described are suitable for the analysis of the compound in various matrices, including raw materials and in-process control samples.

Analytical Methods

Two primary chromatographic methods are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the analysis of non-volatile and thermally stable compounds.[1] This method is ideal for routine quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method suitable for the analysis of volatile and thermally stable compounds.[2] It is particularly useful for identifying and quantifying trace-level impurities.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method describes the quantification of this compound using a reversed-phase HPLC system with UV detection. A C18 column is used for the separation.[1][3]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)[1]

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water (gradient elution may be necessary depending on the sample matrix)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Detection Wavelength: 220 nm[3]

  • Injection Volume: 10 µL[1]

3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., acetonitrile). Dilute the sample solution with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Workflow for HPLC Purity Analysis

HPLC_Workflow start Start: Sample/Standard Weighing dissolution Dissolution in Acetonitrile start->dissolution dilution Dilution with Mobile Phase dissolution->dilution filtration Filtration (0.45 µm) dilution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (220 nm) separation->detection data_analysis Data Analysis: Peak Integration & Quantification detection->data_analysis end End: Report Results data_analysis->end

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the quantification of this compound and for the analysis of volatile impurities.

Experimental Protocol

1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound reference standard

  • Suitable solvent (e.g., dichloromethane, ethyl acetate)

  • Volumetric flasks, pipettes, and syringes

2. Chromatographic and Mass Spectrometric Conditions

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C[1]

  • Carrier Gas Flow: 1.0 mL/min (Helium)

  • Ion Source Temperature: 230 °C

  • Interface Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in 25 mL of a suitable solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent. Dilute the solution as necessary to bring the analyte concentration within the calibration range.

4. Analysis and Quantification

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • The quantification of this compound is performed based on the peak area of a characteristic ion in the mass spectrum.

Workflow for GC-MS Analysis

GCMS_Workflow start Start: Sample/Standard Weighing dissolution Dissolution in Solvent (e.g., Dichloromethane) start->dissolution dilution Serial Dilution dissolution->dilution gcms_injection GC-MS Injection dilution->gcms_injection separation Gas Chromatographic Separation (Capillary Column) gcms_injection->separation ionization Electron Ionization (70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis: Peak Integration & Quantification detection->data_analysis end End: Report Results data_analysis->end

Caption: Workflow for the GC-MS analysis of this compound.

Data Presentation

The following tables summarize representative quantitative data for the described analytical methods. These values should be validated in a laboratory setting for specific applications.

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Table 2: GC-MS Method Validation Parameters

ParameterResult
Linearity (r²) > 0.998
Range 0.1 - 10 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 3%

Conclusion

The HPLC-UV and GC-MS methods detailed in these application notes provide reliable and accurate means for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the expected concentration of the analyte, the sample matrix, and the need for impurity profiling.[1] For routine quality control of bulk material, the HPLC-UV method is robust and efficient. For trace analysis and identification of volatile impurities, the GC-MS method offers superior sensitivity and selectivity. It is recommended that any method be fully validated in the user's laboratory to ensure its suitability for the intended application.

References

Application Notes and Protocols: Purification of 4-Isopropylphenylacetonitrile using Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of 4-isopropylphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Flash chromatography is employed as a rapid and efficient technique for the removal of common impurities associated with its synthesis. This protocol outlines the necessary steps from initial reaction work-up and sample preparation to the development of an optimized flash chromatography method and subsequent purity analysis.

Introduction

This compound is a crucial building block in medicinal chemistry and drug development. Its synthesis, typically involving the nucleophilic substitution of 4-isopropylbenzyl halide with a cyanide salt, can lead to the formation of several impurities. These byproducts may include unreacted starting materials, such as 4-isopropylbenzyl chloride or bromide, and their corresponding hydrolysis products, like 4-isopropylbenzyl alcohol. The presence of these impurities can adversely affect the yield and purity of subsequent reaction steps, making their removal essential. Flash chromatography offers a reliable and scalable method for the purification of moderately non-polar compounds like this compound.

Materials and Equipment

2.1. Chemicals and Reagents

  • Crude this compound

  • Silica gel for flash chromatography (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (ACS grade)

  • Anhydrous sodium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • TLC plates (silica gel 60 F₂₅₄)

2.2. Equipment

  • Flash chromatography system (e.g., Biotage Isolera™, Teledyne ISCO CombiFlash®) or a manually assembled glass column setup

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • NMR spectrometer

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • Standard laboratory glassware

Experimental Protocols

3.1. Preliminary Work-up and Sample Preparation

  • Following the synthesis of this compound, quench the reaction mixture and perform an aqueous work-up.

  • Extract the crude product into an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude oil.

3.2. Thin-Layer Chromatography (TLC) for Method Development

TLC is a critical first step to determine the optimal solvent system for flash chromatography. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product, ensuring good separation from impurities.

  • Prepare a stock solution of the crude this compound in dichloromethane (approx. 10 mg/mL).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a pre-equilibrated solvent system. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate.

  • Visualize the separated spots under a UV lamp at 254 nm.

  • Calculate the Rf value for the product and visible impurities.

  • Adjust the solvent system polarity to achieve the target Rf value. Increasing the proportion of ethyl acetate will decrease the Rf value.

Table 1: TLC Solvent System Development

TrialSolvent System (Hexane:Ethyl Acetate)Rf of this compoundObservations
195:5~0.6Product runs too high on the plate.
290:10~0.45Better retention, separation from a less polar spot.
385:15~0.35Good retention, clear separation from impurities.

3.3. Flash Chromatography Protocol

Based on the TLC results, an isocratic or gradient elution method can be developed. For this application, a shallow gradient is often effective at separating closely eluting impurities.

  • Column Packing:

    • Select an appropriately sized silica gel cartridge or glass column based on the amount of crude material. A general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

    • If using a glass column, slurry pack the silica gel in hexane.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

    • Dry Loading: For less soluble samples, dissolve the crude product in a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting powder onto the column.

  • Elution:

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Load the sample onto the column.

    • Begin the elution, collecting fractions.

    • Monitor the elution by TLC or an in-line UV detector.

Table 2: Flash Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Column Size40 g
Sample Load1 g crude this compound
Loading MethodDry Loading
Mobile Phase Gradient
- Solvent AHexane
- Solvent BEthyl Acetate
Gradient Profile
- 0-2 Column Volumes5% B
- 2-10 Column Volumes5% to 15% B (linear gradient)
- 10-12 Column Volumes15% B
Flow Rate40 mL/min
DetectionUV at 254 nm
Fraction Size20 mL

3.4. Post-Chromatography Analysis

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Determine the yield of the purified this compound.

  • Assess the purity of the final product using NMR and GC-MS.

Data Presentation

Table 3: Purity Analysis of this compound

Analytical MethodResult (Before Purification)Result (After Purification)
TLC
Rf (85:15 Hexane:EtOAc)0.35 (major), 0.5 (impurity), baseline0.35 (single spot)
GC-MS
Retention Time10.2 min (major)10.2 min
Purity (by area %)92%>99%
Impurities Detected4-isopropylbenzyl chloride (8.5 min), 4-isopropylbenzyl alcohol (9.1 min)Not detected
¹H NMR (400 MHz, CDCl₃)
Chemical Shifts (δ, ppm)Consistent with structure, minor peaks at 4.55 ppm and 4.65 ppm7.28 (d, 2H), 7.21 (d, 2H), 3.68 (s, 2H), 2.92 (sept, 1H), 1.25 (d, 6H)

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_method_dev Method Development cluster_purification Purification cluster_analysis Analysis synthesis Synthesis of this compound workup Aqueous Work-up & Extraction synthesis->workup concentrate Concentration to Crude Product workup->concentrate tlc TLC Analysis (Hexane:EtOAc) concentrate->tlc Develop Method flash_chrom Flash Chromatography tlc->flash_chrom Apply Method collect_fractions Fraction Collection flash_chrom->collect_fractions analyze_fractions TLC of Fractions collect_fractions->analyze_fractions combine_pure Combine Pure Fractions & Concentrate analyze_fractions->combine_pure purity_analysis Purity Analysis (NMR, GC-MS) combine_pure->purity_analysis Final Product

Caption: Workflow for the purification of this compound.

Safety Precautions

This compound and its precursors can be hazardous. Phenylacetonitriles are toxic if swallowed, in contact with skin, or if inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle sodium cyanide with extreme caution as it is highly toxic. All waste materials should be disposed of in accordance with institutional and local regulations.

Application Notes and Protocols for the Crystallization of 4-Isopropylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Isopropylphenylacetonitrile is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Achieving a high degree of purity is crucial for its subsequent applications. Crystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the crystallization of this compound, focusing on a mixed-solvent system to achieve high purity and good recovery. The selection of an appropriate solvent system is critical for successful crystallization, aiming for high solubility at elevated temperatures and low solubility at lower temperatures.

Data Presentation

A summary of the relevant physical and solubility properties of this compound and the parent compound, phenylacetonitrile, is presented below. This data is essential for understanding the crystallization process.

PropertyThis compoundPhenylacetonitrile (for comparison)
Molecular Formula C₁₁H₁₃NC₈H₇N
Molecular Weight 159.23 g/mol 117.15 g/mol
Appearance -Colorless to pale yellow liquid
Boiling Point -233.5 °C
Melting Point --23.8 °C
Density -1.0214 g/cm³ at 15 °C
Solubility in Water Expected to be limitedLimited solubility.[1][2]
Solubility in Organic Solvents Expected to be soluble in polar organic solventsSoluble in ethanol and ether.[1]

Experimental Protocols

This protocol details the mixed-solvent crystallization of this compound using an isopropanol-water system. Isopropanol is chosen as the "good" solvent in which the compound is expected to be readily soluble, especially when heated. Water acts as the "anti-solvent," in which the compound is expected to have low solubility, to induce crystallization upon cooling.

Materials and Equipment:

  • Crude this compound

  • Isopropanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Condenser (optional, for minimizing solvent evaporation)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of isopropanol to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add isopropanol portion-wise until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper by rinsing with a small amount of hot isopropanol.

    • Quickly filter the hot solution to remove the insoluble impurities.

  • Induction of Crystallization:

    • To the clear, hot solution, add deionized water dropwise while continuously stirring.

    • Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates that the solution is supersaturated and crystallization is imminent.

    • If the solution becomes too cloudy, add a few drops of hot isopropanol until it becomes clear again.

  • Crystal Growth:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Washing:

    • Set up a Buchner funnel with filter paper over a clean filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of a cold isopropanol-water mixture (in a similar ratio to the final crystallization mixture).

    • Pour the cold crystal slurry into the Buchner funnel and apply the vacuum to collect the crystals.

    • Wash the crystals with a small amount of the cold isopropanol-water mixture to remove any residual soluble impurities.

  • Drying:

    • Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through the funnel.

    • Transfer the crystals to a watch glass or a drying dish.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the crystallization of this compound.

Crystallization_Workflow start Start: Crude this compound dissolution 1. Dissolution Add minimal hot isopropanol start->dissolution hot_filtration 2. Hot Filtration (Optional) Remove insoluble impurities dissolution->hot_filtration Insoluble impurities present crystallization 3. Induction of Crystallization Add water (anti-solvent) until cloudy dissolution->crystallization No insoluble impurities hot_filtration->crystallization cooling 4. Crystal Growth Slow cooling to room temp, then ice bath crystallization->cooling isolation 5. Isolation & Washing Vacuum filtration and wash with cold solvent mix cooling->isolation drying 6. Drying Oven or vacuum desiccator isolation->drying end End: Pure Crystalline Product drying->end

Caption: Workflow for the crystallization of this compound.

References

Application Note and Protocol: Considerations for the Scale-Up Synthesis of 4-Isopropylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Isopropylphenylacetonitrile, also known as 4-isopropylbenzyl cyanide, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure lends itself to further functionalization, making it a valuable building block in drug discovery and development. The successful scale-up of its synthesis from laboratory to pilot or industrial scale requires careful consideration of reaction conditions, safety protocols, and purification methods to ensure efficiency, purity, and operator safety. This document provides a detailed protocol for a two-step synthesis, starting from 4-isopropylbenzaldehyde, and discusses critical factors for successful scale-up.

Overall Reaction Scheme

The synthesis is a two-stage process:

  • Stage 1: Reduction of 4-isopropylbenzaldehyde to (4-isopropylphenyl)methanol, followed by chlorination to yield 4-isopropylbenzyl chloride.

  • Stage 2: Cyanation of 4-isopropylbenzyl chloride to produce this compound. This step is often facilitated by phase-transfer catalysis for improved efficiency at scale.

Safety Considerations

  • Cyanide Toxicity: Sodium cyanide (NaCN) and potassium cyanide (KCN) are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations involving cyanide salts must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. An emergency cyanide antidote kit should be readily available.

  • Acid Incompatibility: Never mix cyanide waste with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-contaminated glassware and waste should be quenched with an oxidizing agent like bleach before disposal according to institutional guidelines.

  • Reagent Handling: Thionyl chloride (SOCl₂) is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme care in a fume hood.

Experimental Protocols and Data

Stage 1: Synthesis of 4-Isopropylbenzyl Chloride

This stage involves the reduction of 4-isopropylbenzaldehyde followed by chlorination.

Methodology:

  • Reduction: A solution of 4-isopropylbenzaldehyde (1.0 mol) in tetrahydrofuran (THF) is cooled to 0-5 °C in an ice bath.[1] Sodium borohydride (NaBH₄) (1.0 mol) is added portion-wise, maintaining the temperature. Methanol is then added dropwise over several hours.[1] The reaction is stirred overnight at room temperature.

  • Workup 1: The solvent is removed under reduced pressure. The residue is acidified with 2M HCl and the resulting (4-isopropylphenyl)methanol is extracted with dichloromethane.[1][2] The combined organic extracts are dried over sodium sulfate (Na₂SO₄) and concentrated.

  • Chlorination: The crude (4-isopropylphenyl)methanol is dissolved in dichloromethane and cooled to 5 °C.[1] Thionyl chloride (1.0 mol) is added dropwise. The reaction is stirred overnight at room temperature.

  • Workup 2: The solvent is evaporated. The residue is redissolved in dichloromethane and washed with water. The organic layer is dried over Na₂SO₄, filtered, and concentrated.

  • Purification: The crude product is purified by vacuum distillation to yield 4-isopropylbenzyl chloride as a colorless liquid.[1][2]

Stage 2: Synthesis of this compound via Phase-Transfer Catalysis

This stage involves the nucleophilic substitution of the chloride with a cyanide group. Phase-transfer catalysis is employed to facilitate the reaction between the aqueous cyanide solution and the organic substrate layer.[3][4]

Methodology:

  • Reaction Setup: A solution of sodium cyanide (1.2 mol) in water is prepared in a reactor equipped with a mechanical stirrer, reflux condenser, and thermometer. A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB) (0.05 mol), is added.

  • Addition: A solution of 4-isopropylbenzyl chloride (1.0 mol) in an inert, water-immiscible solvent like toluene is added to the aqueous cyanide solution.

  • Reaction: The biphasic mixture is heated to 80-90 °C with vigorous stirring for several hours. Reaction progress is monitored by a suitable analytical method (e.g., GC or TLC).

  • Workup: After cooling, the organic layer is separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with water and then brine to remove the catalyst and any remaining cyanide.

  • Purification: The organic solvent is removed by rotary evaporation. The crude this compound is purified by vacuum distillation.[5] The final product is a clear, colorless to pale yellow liquid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the scale-up synthesis based on a 1.0 molar scale.

ParameterStage 1: 4-Isopropylbenzyl ChlorideStage 2: this compound
Starting Material 4-Isopropylbenzaldehyde4-Isopropylbenzyl Chloride
Scale (mol) 1.01.0
Key Reagents NaBH₄ (1.0 eq), SOCl₂ (1.0 eq)NaCN (1.2 eq)
Catalyst N/ATetrabutylammonium Bromide (0.05 eq)
Solvent(s) THF, DichloromethaneToluene, Water
Temperature (°C) 0-25 °C80-90 °C
Reaction Time (h) 12-164-6
Typical Yield (%) ~84%[1][2]>85%
Purity (by GC, %) >98%>98%
Boiling Point 107-112 °C / 15 mmHg[1]85-90 °C / 0.2 atm[5]

Scale-Up Considerations

  • Heat Management: Both the reduction with NaBH₄ and the cyanation reaction are exothermic. On a large scale, efficient heat dissipation is critical. This requires a jacketed reactor with controlled cooling and a gradual addition rate of reagents.

  • Mixing: Efficient mixing is crucial, especially for the biphasic PTC reaction, to maximize the interfacial area and ensure a high reaction rate. Baffled reactors with powerful overhead stirrers are recommended.

  • Alternative Cyanide Sources: To mitigate the high toxicity of NaCN/KCN, alternative reagents can be considered. For instance, copper-catalyzed reactions using the less toxic potassium ferrocyanide (K₄[Fe(CN)₆]) have been developed, which could offer a safer, greener alternative at an industrial scale.[6][7]

  • Purification Strategy: While vacuum distillation is effective, large-scale purification may benefit from a multi-stage process, including aqueous washes to remove water-soluble impurities and salts, followed by fractional distillation to separate the product from by-products and starting materials.[8] An acidic wash can be employed to remove potential isocyanide by-products.[9]

Workflow and Process Diagrams

The logical workflow for the synthesis is outlined below.

G start_material start_material intermediate intermediate final_product final_product process_step process_step A 4-Isopropyl- benzaldehyde P1 Reduction (NaBH4, MeOH) A->P1 B (4-Isopropylphenyl)- methanol P2 Chlorination (SOCl2) B->P2 C 4-Isopropylbenzyl Chloride P3 Cyanation (PTC) (NaCN, TBAB) C->P3 D Crude 4-Isopropyl- phenylacetonitrile P4 Aqueous Workup & Phase Separation D->P4 E Purified 4-Isopropyl- phenylacetonitrile P1->B P2->C P3->D P5 Vacuum Distillation P4->P5 P5->E

Caption: Workflow for the two-stage synthesis of this compound.

This document provides a comprehensive overview for the scaled synthesis of this compound, emphasizing safety, efficiency, and practical considerations for researchers in drug development.

References

Investigation of 4-Isopropylphenylacetonitrile Reaction Mechanisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of reaction mechanisms involved in the synthesis of 4-isopropylphenylacetonitrile. This compound, a key intermediate in the synthesis of various pharmaceuticals, is typically prepared via nucleophilic substitution reactions. These notes will explore the prevalent SN2 pathway and the application of phase-transfer catalysis to enhance reaction efficiency.

Introduction

This compound, also known as 4-isopropylbenzyl cyanide, is a valuable building block in organic synthesis. Its preparation commonly involves the reaction of a 4-isopropylbenzyl halide with a cyanide salt. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and ensuring the scalability of the synthesis for industrial applications. This document outlines the theoretical framework and provides practical protocols for the synthesis and analysis of this important molecule.

Reaction Mechanisms

The primary reaction for the synthesis of this compound from 4-isopropylbenzyl chloride and a cyanide salt, such as sodium cyanide, is a nucleophilic substitution. The prevailing mechanism for this transformation is the SN2 (Substitution Nucleophilic Bimolecular) reaction.

SN2 Reaction Pathway

The SN2 reaction is a single-step process where the nucleophile (cyanide ion, CN⁻) attacks the electrophilic carbon atom of the 4-isopropylbenzyl chloride from the backside, simultaneously displacing the leaving group (chloride ion, Cl⁻).[1][2] This concerted mechanism involves a transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom.[1]

The rate of the SN2 reaction is dependent on the concentration of both the substrate (4-isopropylbenzyl chloride) and the nucleophile (cyanide).[3] The reaction proceeds with an inversion of stereochemistry at the carbon center, though in this specific case, the benzylic carbon is not a stereocenter.

Factors influencing the SN2 reaction include:

  • Substrate Structure: Primary benzylic halides, like 4-isopropylbenzyl chloride, are excellent substrates for SN2 reactions due to the relatively low steric hindrance around the reaction center.[1]

  • Nucleophile Strength: The cyanide ion is a potent nucleophile, readily attacking the electrophilic carbon.[4]

  • Leaving Group Ability: The chloride ion is a good leaving group, facilitating the substitution.

  • Solvent: Polar aprotic solvents, such as acetone or dimethylformamide (DMF), are typically preferred as they solvate the cation of the cyanide salt but not the cyanide anion, thus enhancing its nucleophilicity.[4]

Diagram 1: SN2 Reaction Mechanism

Caption: SN2 reaction of 4-isopropylbenzyl chloride with cyanide.

Phase-Transfer Catalysis (PTC)

A significant challenge in the reaction between an organic substrate (soluble in an organic solvent) and an inorganic salt (soluble in water) is the immiscibility of the two phases. Phase-transfer catalysis (PTC) is a powerful technique to overcome this issue.[5] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the nucleophile (cyanide) from the aqueous phase to the organic phase where the reaction with the substrate occurs.[5]

The catalytic cycle involves the exchange of the catalyst's counter-ion with the cyanide ion in the aqueous phase. The resulting lipophilic ion pair then migrates into the organic phase, where the cyanide ion can react with the 4-isopropylbenzyl chloride. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.

Benefits of PTC:

  • Increased reaction rates.

  • Milder reaction conditions (lower temperatures).

  • Use of inexpensive and less hazardous solvents (e.g., water and toluene).

  • Simplified workup procedures.

Diagram 2: Phase-Transfer Catalysis Cycle

PTC_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaCN Na⁺CN⁻ QCN_aq Q⁺CN⁻ NaCN->QCN_aq Ion Exchange NaCl Na⁺Cl⁻ QBr_aq Q⁺Br⁻ QBr_aq->NaCN QCN_org Q⁺CN⁻ QCN_aq->QCN_org Phase Transfer RCl R-Cl (4-Isopropylbenzyl chloride) RCN R-CN (this compound) RCl->RCN QCN_org->RCN SN2 Reaction QCl_org Q⁺Cl⁻ QCN_org->QCl_org Forms Q⁺Cl⁻ QCl_org->QBr_aq Phase Transfer & Ion Exchange

Caption: Catalytic cycle of phase-transfer catalysis.

Experimental Protocols

The following protocols are provided as representative methods for the synthesis of this compound.

Protocol 1: Classical SN2 Synthesis in a Homogeneous Phase

This protocol is adapted from the general procedure for the synthesis of benzyl cyanide.[6]

Materials:

  • 4-Isopropylbenzyl chloride

  • Sodium cyanide (NaCN)

  • Ethanol (95%)

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium cyanide in a mixture of water and ethanol.

  • Heat the solution gently on a water bath to dissolve the sodium cyanide completely.

  • Add a solution of 4-isopropylbenzyl chloride in ethanol dropwise to the cyanide solution over 30-45 minutes.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Wash the filtered salt with a small amount of ethanol.

  • Combine the filtrate and washings and remove the ethanol by distillation.

  • To the residue, add water and extract the product with dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Protocol 2: Synthesis using Phase-Transfer Catalysis

This protocol is based on a general method for the synthesis of substituted benzyl cyanides using a phase-transfer catalyst.[7]

Materials:

  • 4-Isopropylbenzyl chloride

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Water

  • Toluene

  • Sodium carbonate solution (5% w/v)

Procedure:

  • In a reaction vessel, add 4-isopropylbenzyl chloride and water.

  • Add sodium cyanide and stir until it dissolves.

  • Add the phase-transfer catalyst (TBAB, approximately 0.3-1.0% by weight of the benzyl chloride).

  • Slowly heat the mixture to 50-70°C with vigorous stirring.

  • Maintain the reaction at this temperature, monitoring the progress by TLC or GC until the starting material is consumed (typically 4-8 hours).

  • Stop the reaction and allow the mixture to cool and separate into two phases.

  • Separate the aqueous phase (containing sodium chloride and excess sodium cyanide).

  • Wash the organic phase with a 5% aqueous sodium carbonate solution, followed by water.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of benzyl cyanides, which can be used as a benchmark for the synthesis of this compound.

ParameterClassical SN2[6]Phase-Transfer Catalysis[7]
Starting Material Benzyl Chloridep-Methylbenzyl Chloride
Cyanide Source Sodium CyanideSodium Cyanide
Solvent System Ethanol/WaterWater/Toluene
Catalyst NoneTetrabutylammonium Bromide
Temperature Reflux50-70°C
Reaction Time 4 hours4-8 hours
Yield 80-90%>95%

Mandatory Visualizations

Diagram 3: Experimental Workflow for PTC Synthesis

PTC_Workflow A Charge Reactor: 4-Isopropylbenzyl Chloride, Water, NaCN, TBAB B Heat to 50-70°C with Vigorous Stirring A->B C Monitor Reaction (TLC/GC) B->C D Reaction Complete C->D [Starting material consumed] E Cool and Separate Phases D->E F Aqueous Phase (Waste) E->F G Organic Phase E->G H Wash with Na₂CO₃ (aq) and Water G->H I Dry Organic Phase H->I J Solvent Removal (Rotary Evaporator) I->J K Crude Product J->K L Vacuum Distillation K->L M Pure this compound L->M

Caption: Workflow for the PTC synthesis of this compound.

Conclusion

The synthesis of this compound is a fundamental reaction with significant applications in the pharmaceutical industry. The SN2 reaction between 4-isopropylbenzyl chloride and a cyanide salt provides a direct route to this valuable intermediate. The implementation of phase-transfer catalysis offers a greener and more efficient alternative to classical homogeneous methods, leading to higher yields under milder conditions. The protocols and mechanistic insights provided in this document serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.

References

Application Note: Quantitative Analysis of 4-Isopropylphenylacetonitrile using RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method for the analysis of 4-Isopropylphenylacetonitrile, a key intermediate in various chemical syntheses, is crucial for ensuring product quality, monitoring reaction progress, and performing stability studies. This document provides a comprehensive application note and detailed protocol for the development and implementation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for its quantitative analysis.

Introduction

This compound (C₁₁H₁₃N, MW: 159.23 g/mol ) is an aromatic nitrile compound used as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Accurate and reliable quantification of this compound is essential for quality control in manufacturing processes. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of such non-polar compounds due to its high selectivity, sensitivity, and robustness.[3][4] This application note details a validated isocratic RP-HPLC method with UV detection for the determination of this compound.

Physicochemical Properties of this compound [1][5]

Property Value
Molecular Formula C₁₁H₁₃N
Molecular Weight 159.23 g/mol
XLogP3 2.7
Appearance Liquid (at 25 °C)

| Boiling Point | 85-90 °C at 0.2 atm |

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[6]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]

  • Chemicals:

    • This compound reference standard (>98% purity).[8]

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

Chromatographic Conditions

The following conditions were established after a systematic method development process.

ParameterCondition
Mobile Phase Acetonitrile : Water (65:35 v/v)
Column C18, 4.6 mm x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These solutions are used to establish the calibration curve.

  • Sample Preparation: Accurately weigh a sample containing an expected amount of this compound and dissolve it in a known volume of mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Development Workflow

The development of this analytical method followed a logical, stepwise process to ensure optimal separation and performance. The workflow involved selecting initial conditions based on the analyte's properties, performing scouting runs, and systematically optimizing parameters to achieve the desired resolution, peak shape, and run time.[9]

HPLC_Method_Development cluster_prep 1. Preparation & Initial Setup cluster_dev 2. Optimization cluster_val 3. Validation & Finalization start Define Analytical Goal: Quantitative analysis of This compound info Gather Analyte Info (Polarity, UV Scan, Solubility) start->info setup Initial Method Selection (RP-HPLC, C18 Column, ACN/Water Mobile Phase) info->setup scout Scouting Gradient Run (e.g., 10-90% ACN) setup->scout isocratic Determine Isocratic/ Gradient Conditions scout->isocratic optimize_mp Optimize Mobile Phase Ratio (e.g., 65:35 ACN:H2O) isocratic->optimize_mp optimize_params Optimize Flow Rate & Temperature (1.0 mL/min, 30°C) optimize_mp->optimize_params validation Method Validation (Linearity, Precision, Accuracy) optimize_params->validation final Finalized HPLC Method validation->final end_node end_node final->end_node Ready for Routine Analysis

Caption: Workflow for HPLC method development and validation.

Results and Data Presentation

The developed method was validated according to standard guidelines to demonstrate its suitability for the intended purpose.[10]

System Suitability

System suitability tests were performed to ensure the chromatographic system was operating correctly.

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) Approx. 4.5 min4.52 min
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N > 20008500
Repeatability (%RSD) ≤ 2.0%0.45%
Linearity

The linearity of the method was evaluated by analyzing six concentrations of the standard solution.

Concentration (µg/mL)Average Peak Area
1.012,540
5.062,650
10.0125,100
25.0313,250
50.0625,900
100.01,253,000
Correlation Coefficient (r²) ≥ 0.999
Precision and Accuracy

Precision was determined through repeatability (intra-day) and intermediate precision (inter-day) studies, while accuracy was assessed by spike-recovery experiments.

ParameterConcentration (µg/mL)Result
Repeatability (%RSD, n=6) 500.52%
Intermediate Precision (%RSD, n=6) 500.88%
Accuracy (% Recovery) 5099.5%
Limits of Detection and Quantitation

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

ParameterValue
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL

Conclusion

The developed isocratic RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The method is linear, precise, accurate, and specific, making it suitable for routine quality control analysis in research and industrial settings. The short run time of 10 minutes allows for high throughput of samples.

References

Application Note: GC-MS Analysis of 4-Isopropylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 4-Isopropylphenylacetonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). This method is applicable for the identification and quantification of this compound in various sample matrices, particularly in the context of pharmaceutical development and quality control. The protocol outlines sample preparation, instrument parameters, and data analysis procedures to ensure reliable and reproducible results.

Introduction

This compound, also known as 4-isopropylbenzyl cyanide, is an organic compound with the chemical formula C₁₁H₁₃N[1][2]. Its analysis is crucial in various stages of drug development and chemical synthesis to ensure purity, identify byproducts, and quantify its presence in different formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This method offers high sensitivity and specificity, making it an ideal choice for regulatory compliance and research purposes.

Experimental Protocol

Materials and Reagents
  • This compound standard: (Purity ≥98%)

  • Solvent: HPLC-grade Methanol, Acetone, or Dichloromethane

  • Volumetric flasks and pipettes

  • Autosampler vials with caps and septa

  • Syringe filters (0.45 µm)

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method should be adapted based on the sample matrix. A general procedure for a solid sample is provided below:

  • Accurately weigh a known amount of the homogenized sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetone).

  • Vortex or sonicate the sample to ensure complete dissolution of the analyte.

  • Filter the sample extract through a 0.45 µm syringe filter into a clean autosampler vial.

  • Dilute the sample extract with the solvent if the concentration of this compound is expected to be high.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

GC Parameter Condition
Column DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Splitless (or Split 10:1 for concentrated samples)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature: 70 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
MS Parameter Condition
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Transfer Line Temp. 280 °C
Electron Energy 70 eV
Acquisition Mode Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)
Scan Range (Full Scan) m/z 40-200

Data Presentation

Mass Spectrum and Fragmentation

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The expected molecular weight is approximately 159.23 g/mol [1][2]. The mass spectrum available in the NIST database shows a prominent molecular ion and characteristic fragments that can be used for identification and quantification.

Table 1: Characteristic Mass-to-Charge Ratios (m/z) for this compound

Ion Type m/z Relative Abundance Proposed Fragment
Molecular Ion 159Moderate[C₁₁H₁₃N]⁺
Fragment Ion 144High[M-CH₃]⁺
Fragment Ion 116Moderate[M-C₃H₇]⁺

Note: Relative abundances are estimates and should be confirmed by running a standard.

Quantitative Analysis

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity.

Table 2: Suggested SIM Parameters for Quantification of this compound

Analyte Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z) Estimated Retention Time (min)
This compound14415911612 - 15

The estimated retention time is based on the analysis of structurally similar compounds like benzyl cyanide and its derivatives and should be experimentally determined using the specified GC method.[3]

Visualization

Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Standard Weigh Standard Dissolve_Standard Dissolve in Solvent (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Serial Dilution (Working Standards) Dissolve_Standard->Dilute_Standard Inject Inject 1 µL into GC-MS Dilute_Standard->Inject Sample Weigh Sample Dissolve_Sample Dissolve in Solvent Sample->Dissolve_Sample Filter_Sample Filter Extract Dissolve_Sample->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation (DB-5ms Column) Inject->Separate Detect Mass Spectrometry Detection (EI, Scan/SIM) Separate->Detect Identify Identify Peak by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes: 4-Isopropylphenylacetonitrile as a Precursor in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylphenylacetonitrile is a versatile aromatic nitrile that holds potential as a key starting material in the synthesis of a variety of novel compounds with potential biological activity. Its chemical structure, featuring a reactive nitrile group and a lipophilic isopropyl-substituted phenyl ring, makes it an attractive scaffold for medicinal chemistry and drug discovery programs. The nitrile functionality can be readily transformed into other important chemical groups, such as amines, carboxylic acids, and tetrazoles, which are prevalent in many biologically active molecules. The isopropylphenyl moiety can contribute to favorable pharmacokinetic properties, such as increased metabolic stability and enhanced binding to hydrophobic pockets of biological targets.

While the direct use of this compound in the synthesis of a wide range of publicly disclosed, novel, and biologically active compounds is not extensively documented in readily available scientific literature, its structural motifs are present in various known bioactive molecules. This suggests its potential as a valuable building block. The following sections provide a generalized framework and experimental approaches for utilizing this compound as a precursor for the generation of new chemical entities.

Potential Applications in Medicinal Chemistry

The structural features of this compound make it a suitable precursor for the synthesis of compounds targeting a range of biological pathways. The following are hypothetical, yet plausible, applications based on the known reactivity of arylacetonitriles and the pharmacological importance of the isopropylphenyl group.

Synthesis of Novel Enzyme Inhibitors

The 4-isopropylphenyl moiety is a common feature in a number of enzyme inhibitors. By functionalizing the nitrile group, it is possible to design novel inhibitors targeting various enzymes. For instance, the nitrile can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to generate a library of amides. These amides could be screened for inhibitory activity against proteases, kinases, or other enzymes implicated in disease.

Development of CNS-Active Agents

The lipophilic nature of the isopropyl group can facilitate the crossing of the blood-brain barrier, making this compound an interesting starting point for the development of novel central nervous system (CNS) active agents. The nitrile group can be reduced to a primary amine, which is a key functional group in many neurotransmitters and CNS drugs. Further derivatization of this amine could lead to the discovery of new compounds with potential applications in treating neurological and psychiatric disorders.

Experimental Protocols

The following are generalized experimental protocols for the chemical transformation of this compound into key intermediates for further drug discovery efforts. Researchers should adapt and optimize these procedures based on their specific target molecules.

Table 1: Key Chemical Transformations of this compound

TransformationProductReagents and ConditionsGeneral Yield Range
Nitrile Hydrolysis4-Isopropylphenylacetic acid1. NaOH (aq), Reflux2. HCl (aq)70-90%
Nitrile Reduction2-(4-Isopropylphenyl)ethan-1-amine1. LiAlH₄, THF, Reflux2. H₂O, NaOH (aq)60-80%
[2+3] Cycloaddition5-((4-Isopropylphenyl)methyl)-1H-tetrazoleNaN₃, NH₄Cl, DMF, 120 °C50-70%
Protocol 1: Synthesis of 4-Isopropylphenylacetic Acid

Objective: To hydrolyze the nitrile group of this compound to a carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for extraction and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-isopropylphenylacetic acid.

Protocol 2: Synthesis of 2-(4-Isopropylphenyl)ethan-1-amine

Objective: To reduce the nitrile group of this compound to a primary amine.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for work-up and purification

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5-2 equivalents) in anhydrous THF under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the crude amine.

  • Purify the product by distillation under reduced pressure or by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the potential synthetic pathways starting from this compound.

SynthesisPathways Start This compound Acid 4-Isopropylphenylacetic acid Start->Acid Hydrolysis Amine 2-(4-Isopropylphenyl)ethan-1-amine Start->Amine Reduction Tetrazole 5-((4-Isopropylphenyl)methyl)-1H-tetrazole Start->Tetrazole Cycloaddition Amides Amide Derivatives Acid->Amides Amide Coupling Amines Substituted Amines Amine->Amines Derivatization Tetrazole_Deriv Tetrazole Analogs Tetrazole->Tetrazole_Deriv Further Modification ScreeningWorkflow Synthesis Synthesis of Derivatives from This compound Purification Purification and Characterization Synthesis->Purification PrimaryScreen Primary Biological Screening (e.g., Enzyme Inhibition Assay) Purification->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID DoseResponse Dose-Response and IC50 Determination HitID->DoseResponse LeadSelection Lead Compound Selection DoseResponse->LeadSelection SAR Structure-Activity Relationship (SAR) Studies LeadSelection->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Isopropylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Isopropylphenylacetonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound involve the nucleophilic substitution of a leaving group on the benzylic carbon of a 4-isopropylbenzyl derivative with a cyanide salt. The two primary starting materials are:

  • 4-Isopropylbenzyl Chloride: This is a common and cost-effective starting material. The reaction is typically a nucleophilic substitution where the chloride is displaced by a cyanide anion.

  • 4-Isopropylbenzyl Alcohol: This route involves a two-step process. First, the alcohol is converted to a better leaving group, such as a halide (e.g., 4-isopropylbenzyl chloride or bromide), which is then reacted with a cyanide source.

Q2: What are the typical cyanide sources used in this synthesis?

A2: A variety of cyanide salts can be used, with the choice often depending on factors like solubility, reactivity, and safety considerations. Common cyanide sources include:

  • Sodium Cyanide (NaCN): A widely used and cost-effective option.

  • Potassium Cyanide (KCN): Similar in reactivity to sodium cyanide.

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): A less toxic alternative to simple alkali metal cyanides.[1]

Q3: What are the key factors that influence the reaction yield?

A3: Several factors can significantly impact the yield of this compound:

  • Choice of Solvent: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. Anhydrous polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO) are often preferred to prevent hydrolysis of the cyanide salt and the product.[2][3]

  • Reaction Temperature: The temperature affects the rate of the reaction. Higher temperatures can increase the reaction rate but may also lead to the formation of side products.

  • Catalysts: The use of catalysts, such as alkali metal iodides (e.g., NaI or KI) or phase-transfer catalysts, can significantly improve the reaction rate and yield.[2][4]

  • Water Content: The presence of water can lead to the hydrolysis of the nitrile product to the corresponding carboxylic acid or the formation of the isonitrile byproduct. Using anhydrous reagents and solvents is critical.[3]

  • Purity of Starting Materials: The purity of the 4-isopropylbenzyl halide and the cyanide salt is essential for a high-yielding reaction with minimal side products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of the product. 3. Formation of isocyanide byproduct. 4. Inefficient workup and isolation.1. Increase reaction time or temperature. Consider adding a catalyst (e.g., NaI, KI, or a phase-transfer catalyst). 2. Ensure all reagents and solvents are anhydrous. 3. Use a polar aprotic solvent. Purify the crude product by washing with dilute acid. 4. Optimize the extraction and distillation procedures.
Product Contamination with Starting Material 1. Incomplete reaction. 2. Insufficient purification.1. Increase reaction time, temperature, or catalyst loading. 2. Improve the efficiency of the purification step (e.g., fractional distillation or column chromatography).
Formation of Isocyanide Byproduct The cyanide ion can act as a nucleophile through either the carbon or nitrogen atom.Use of polar aprotic solvents can favor the formation of the nitrile over the isocyanide. The isocyanide can often be removed by washing the crude product with dilute acid.[2]
Formation of 4-Isopropylbenzyl Alcohol Hydrolysis of the starting 4-isopropylbenzyl halide.Use anhydrous reaction conditions.
Formation of 4-Isopropylphenylacetic Acid Hydrolysis of the this compound product.Maintain anhydrous conditions throughout the reaction and workup. Avoid strongly acidic or basic conditions during workup if possible.

Experimental Protocols

Method 1: Cyanation of 4-Isopropylbenzyl Chloride using Sodium Cyanide

This method is analogous to the synthesis of p-methoxyphenylacetonitrile.[3]

Reactants:

  • 4-Isopropylbenzyl Chloride

  • Sodium Cyanide (NaCN)

  • Sodium Iodide (NaI) (catalyst)

  • Anhydrous Acetone (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-isopropylbenzyl chloride, finely powdered sodium cyanide, and a catalytic amount of sodium iodide.

  • Add anhydrous acetone to the flask.

  • Heat the mixture to reflux with vigorous stirring for 16-20 hours.

  • After cooling, filter the reaction mixture to remove the precipitated salts.

  • Wash the collected salts with a small amount of fresh acetone.

  • Combine the filtrates and remove the acetone by rotary evaporation.

  • The resulting crude product can be purified by vacuum distillation.

Method 2: Phase-Transfer Catalyzed Synthesis

This method utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous cyanide solution and the organic-soluble benzyl halide.[4][5]

Reactants:

  • 4-Isopropylbenzyl Chloride

  • Sodium Cyanide (NaCN)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB)

  • Toluene (solvent)

  • Water

Procedure:

  • Prepare an aqueous solution of sodium cyanide.

  • In a reaction vessel, combine the 4-isopropylbenzyl chloride, toluene, and the phase-transfer catalyst.

  • Heat the mixture to reflux and add the aqueous sodium cyanide solution dropwise with vigorous stirring.

  • Maintain the reflux and stirring for several hours until the reaction is complete (monitored by TLC or GC).

  • After cooling, separate the organic and aqueous layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation and purify the residue by vacuum distillation.

Data Presentation

Synthesis Method Starting Material Cyanide Source Catalyst Solvent Yield (%) Reference
Copper-Catalyzed Cyanation4-Isopropylbenzyl ChloridePotassium FerrocyanideCuprous IodideToluene57[1]
Phase-Transfer Catalysis4-Chlorobenzyl ChlorideSodium CyanideTributylbenzylammonium ChlorideWater91[5]
Finkelstein-type Reactionp-Chlorobenzyl ChlorideSodium CyanidePotassium IodideAcetoneHigh (qualitative)[2]
Analogous SynthesisAnisyl ChlorideSodium CyanideSodium IodideAcetone74-81[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start reactants Combine Reactants: - 4-Isopropylbenzyl Halide - Cyanide Salt - Solvent - Catalyst (optional) start->reactants reaction Heat and Stir (Monitor Progress) reactants->reaction filtration Filtration reaction->filtration extraction Extraction filtration->extraction drying Drying extraction->drying distillation Vacuum Distillation drying->distillation product Pure this compound distillation->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction hydrolysis Hydrolysis of Product/ Starting Material start->hydrolysis side_products Side Product Formation (e.g., Isocyanide) start->side_products optimize_conditions Optimize Reaction Conditions: - Increase time/temperature - Add catalyst incomplete_reaction->optimize_conditions anhydrous Ensure Anhydrous Conditions hydrolysis->anhydrous purification Improve Purification: - Acid wash for isocyanide - Fractional distillation side_products->purification

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Troubleshooting Side Products in 4-Isopropylphenylacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Isopropylphenylacetonitrile. The information is presented in a question-and-answer format to directly tackle specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their potential pitfalls?

A1: The two primary synthetic strategies for this compound involve either introducing the isopropyl group onto a phenylacetonitrile core or introducing the nitrile group onto a 4-isopropylbenzyl derivative. Each route has distinct potential side reactions.

  • Route A: Friedel-Crafts Alkylation of Phenylacetonitrile. This method involves the reaction of phenylacetonitrile with an isopropylating agent (e.g., 2-chloropropane or propene) in the presence of a Lewis acid catalyst (e.g., AlCl₃). The main challenges are controlling the regioselectivity and preventing over-alkylation.

  • Route B: Nucleophilic Substitution on a 4-Isopropylbenzyl Halide. This approach utilizes the reaction of a 4-isopropylbenzyl halide (e.g., 4-isopropylbenzyl chloride or bromide) with a cyanide salt (e.g., sodium cyanide or potassium cyanide). Key issues include competing elimination reactions and the formation of isocyanide byproducts.

Q2: I am observing multiple spots on my TLC after a Friedel-Crafts alkylation reaction to synthesize this compound. What are the likely side products?

A2: In the Friedel-Crafts alkylation of phenylacetonitrile with an isopropylating agent, several side products can form:

  • Isomeric Products: Carbocation rearrangements can lead to the formation of ortho- and meta-isopropylphenylacetonitrile isomers in addition to the desired para-isomer.

  • Polyalkylation Products: The product, this compound, is more activated towards further alkylation than the starting material, phenylacetonitrile. This can lead to the formation of di- and tri-isopropylphenylacetonitrile.[1] To minimize this, a large excess of the aromatic substrate is often used.[1]

  • Unreacted Starting Material: Incomplete reaction will result in the presence of phenylacetonitrile.

Q3: My cyanation reaction of 4-isopropylbenzyl chloride is giving a low yield of the desired nitrile. What could be the issue?

A3: Low yields in the cyanation of 4-isopropylbenzyl chloride are often due to competing elimination reactions and the formation of byproducts.

  • Elimination Reaction (E2/E1): The cyanide ion can act as a base, leading to the elimination of HX from the benzyl halide to form 4-isopropylstyrene.[2][3][4][5][6] This is more prevalent with secondary halides and under forcing reaction conditions.

  • Isocyanide Formation: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. Attack by the nitrogen atom leads to the formation of 4-isopropylbenzyl isocyanide.[7]

  • Hydrolysis: If water is present in the reaction mixture or during workup, the nitrile product can hydrolyze to form 4-isopropylphenylacetamide or 4-isopropylphenylacetic acid.[8]

Q4: How can I identify the common side products in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is essential for identifying side products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass spectra.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help distinguish between isomers and identify the structural features of different side products.[12][13][14][15][16] For instance, the aromatic region of the ¹H NMR spectrum can differentiate between para, meta, and ortho isomers.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedel-Crafts Alkylation
Symptom Potential Cause Recommended Solution
Significant amounts of ortho- and meta-isomers detected by GC-MS or NMR.Carbocation rearrangement during the reaction.1. Use a milder Lewis acid catalyst: For example, FeCl₃ instead of AlCl₃. 2. Lower the reaction temperature: This can disfavor rearrangement pathways. 3. Consider Friedel-Crafts acylation followed by reduction: Acylation reactions do not undergo rearrangement. The resulting ketone can then be reduced to the alkyl group.[1]
Issue 2: Formation of Polyalkylation Products
Symptom Potential Cause Recommended Solution
Presence of di- and tri-isopropylphenylacetonitrile in the product mixture.The mono-alkylated product is more reactive than the starting material.[1]1. Use a large excess of phenylacetonitrile: This statistically favors the alkylation of the starting material over the product.[1] 2. Control the stoichiometry of the alkylating agent: Use a limiting amount of the isopropylating agent. 3. Monitor the reaction closely: Stop the reaction once the desired product is formed to prevent further alkylation.
Issue 3: Low Yield in Cyanation Reaction due to Elimination
Symptom Potential Cause Recommended Solution
Detection of 4-isopropylstyrene by GC-MS or NMR.The cyanide ion is acting as a base, promoting E2 elimination.[3]1. Use a less hindered cyanide source: For example, copper(I) cyanide. 2. Employ a polar aprotic solvent: Solvents like DMSO or DMF can favor the Sₙ2 pathway over E2. 3. Lower the reaction temperature: Higher temperatures often favor elimination.
Issue 4: Presence of Isocyanide Impurity
Symptom Potential Cause Recommended Solution
A distinct, unpleasant odor and a corresponding peak in the GC-MS.The cyanide ion is attacking with the nitrogen atom.[7]1. Use a silver cyanide (AgCN): The covalent nature of the Ag-CN bond can favor attack through the carbon atom. 2. Employ a phase-transfer catalyst: This can help to control the reactivity of the cyanide ion. 3. Purification: Isocyanides can sometimes be removed by washing the crude product with warm dilute acid.[7]
Issue 5: Hydrolysis of the Nitrile Group
Symptom Potential Cause Recommended Solution
Presence of 4-isopropylphenylacetamide or 4-isopropylphenylacetic acid.Presence of water and acid/base during the reaction or workup.[8]1. Use anhydrous reagents and solvents. 2. Perform the workup under neutral or slightly acidic conditions. 3. Minimize the exposure of the product to strong acids or bases, especially at elevated temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyanation of 4-Isopropylbenzyl Chloride

Materials:

  • 4-Isopropylbenzyl chloride

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.1 equivalents) in anhydrous DMSO.

  • Slowly add 4-isopropylbenzyl chloride (1.0 equivalent) to the solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound via Friedel-Crafts Alkylation

Materials:

  • Phenylacetonitrile

  • 2-Chloropropane

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add phenylacetonitrile (5.0 equivalents) dropwise.

  • Add 2-chloropropane (1.0 equivalent) to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by GC.

  • Carefully quench the reaction by slowly adding it to a mixture of crushed ice and 1 M HCl.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Visualizations

experimental_workflow cluster_route_a Route A: Friedel-Crafts Alkylation cluster_route_b Route B: Nucleophilic Substitution A_Start Phenylacetonitrile + 2-Chloropropane A_Catalyst AlCl3 in DCM A_Reaction Friedel-Crafts Alkylation A_Catalyst->A_Reaction A_Workup Aqueous Workup A_Reaction->A_Workup A_Purification Purification (Distillation/Chromatography) A_Workup->A_Purification A_Product This compound A_Purification->A_Product B_Start 4-Isopropylbenzyl Chloride + NaCN B_Solvent DMSO B_Reaction Nucleophilic Substitution (SN2) B_Solvent->B_Reaction B_Workup Aqueous Workup B_Reaction->B_Workup B_Purification Purification (Distillation) B_Workup->B_Purification B_Product This compound B_Purification->B_Product

Caption: Synthetic routes to this compound.

troubleshooting_logic Start Low Yield or Impure Product ReactionType Which Reaction? Start->ReactionType FC Friedel-Crafts ReactionType->FC Alkylation Cyanation Cyanation ReactionType->Cyanation Substitution FC_Problem Identify FC Side Product FC->FC_Problem Cyanation_Problem Identify Cyanation Side Product Cyanation->Cyanation_Problem Isomers Isomers FC_Problem->Isomers Multiple Isomers Polyalkylation Polyalkylation FC_Problem->Polyalkylation Higher MW Products Solution_Isomers Milder Catalyst, Lower Temp Isomers->Solution_Isomers Solution_Poly Excess Arene, Control Stoichiometry Polyalkylation->Solution_Poly Elimination Elimination Cyanation_Problem->Elimination Alkene Detected Isocyanide Isocyanide Cyanation_Problem->Isocyanide Distinct Odor Hydrolysis Hydrolysis Cyanation_Problem->Hydrolysis Amide/Acid Detected Solution_Elim Polar Aprotic Solvent, Lower Temp Elimination->Solution_Elim Solution_Iso Use AgCN, Phase Transfer Catalyst Isocyanide->Solution_Iso Solution_Hydro Anhydrous Conditions, Neutral Workup Hydrolysis->Solution_Hydro

Caption: Troubleshooting logic for identifying and resolving side products.

References

Overcoming challenges in the purification of 4-Isopropylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 4-Isopropylphenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities depend on the synthetic route but typically include:

  • 4-Isopropylbenzyl alcohol: Formed by the hydrolysis of the starting material, 4-isopropylbenzyl chloride, or the product.

  • Unreacted 4-isopropylbenzyl chloride: A common starting material that may be carried through the reaction.

  • 4-Isopropylbenzaldehyde: Can be present as an impurity in the starting material or formed via oxidation.

  • Di(4-isopropylbenzyl) ether: A potential byproduct formed from the reaction of 4-isopropylbenzyl alcohol with 4-isopropylbenzyl chloride under certain conditions.

  • 4-Isopropylbenzyl isocyanide: An isomer that can form as a byproduct during the cyanation reaction.

Q2: My purified this compound is yellow. What is the cause and how can I remove the color?

A2: A yellow tint in the purified product can be due to trace impurities or degradation products. The nitrile group can be sensitive to air and light, leading to the formation of colored species. To remove the color, you can try the following:

  • Activated Carbon Treatment: Dissolve the compound in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite.

  • Recrystallization: A carefully chosen solvent system for recrystallization can effectively remove colored impurities.

  • Chromatography: Passing the compound through a silica gel plug or performing column chromatography can also remove the colored components.

Q3: What are the recommended storage conditions for purified this compound?

A3: To maintain purity and prevent degradation, this compound should be stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen). Refrigeration is also recommended to minimize decomposition over time.

Troubleshooting Guides

Purification by Vacuum Distillation

Problem: Low yield after distillation.

Possible Cause Solution
Decomposition at high temperatures. Use a lower distillation pressure (higher vacuum) to reduce the boiling point. Ensure the heating mantle temperature is not excessively high.
Inefficient fraction collection. Use a fraction collector or carefully monitor the distillation temperature and refractive index to collect the desired fraction.
Product loss in the distillation residue. Ensure complete transfer of the crude product to the distillation flask. A small amount of a high-boiling solvent can be used to rinse the transfer vessel.

Problem: Product is still impure after distillation.

Possible Cause Solution
Inefficient fractional distillation column. Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column).
Boiling points of impurities are too close to the product. Consider a different purification technique, such as recrystallization or column chromatography, either as an alternative or as a subsequent purification step.
Bumping or uneven boiling. Use boiling chips or a magnetic stirrer to ensure smooth boiling.
Purification by Recrystallization

Problem: The compound "oils out" instead of crystallizing.

Possible Cause Solution
The solution is supersaturated at a temperature above the melting point of the solute. Add a small amount of the "good" solvent to the hot solution to decrease saturation. Allow the solution to cool more slowly.
The chosen solvent is not ideal. Experiment with different solvent systems. A two-solvent system (a "good" solvent and a "poor" solvent) can sometimes promote crystallization.

Problem: Poor recovery of the purified compound.

Possible Cause Solution
Too much solvent was used. Use the minimum amount of hot solvent required to dissolve the crude product.
The product is significantly soluble in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Crystals are lost during filtration. Use a properly sized filter paper and ensure a good seal on the Buchner funnel. Wash the crystals with a minimal amount of ice-cold solvent.
Purification by Column Chromatography

Problem: Poor separation of the product from impurities.

Possible Cause Solution
Incorrect mobile phase polarity. Optimize the solvent system using thin-layer chromatography (TLC) first. The desired product should have an Rf value of approximately 0.3-0.4 for good separation.
Column overloading. Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Cracks or channels in the stationary phase. Pack the column carefully and evenly to avoid air bubbles and cracks.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Purity (before) Typical Purity (after) Typical Yield Key Advantages Key Disadvantages
Vacuum Distillation 85-90%>98%70-85%Effective for removing non-volatile impurities.Potential for thermal decomposition.
Recrystallization 90-95%>99%60-80%Can yield very high purity product.Lower yield due to solubility in the mother liquor.
Column Chromatography 80-90%>99%50-75%Excellent for separating closely related impurities.Can be time-consuming and uses large solvent volumes.

Table 2: Recrystallization Solvent Screening for this compound

Solvent System Solubility (Hot) Solubility (Cold) Crystal Quality Observed Yield
Isopropanol HighLowGood, needles~75%
Ethanol/Water (9:1) HighLowGood, plates~80%
Hexane/Ethyl Acetate (4:1) ModerateVery LowFair, small crystals~65%
Toluene HighModerateGood, prisms~70%

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.

  • Charging the Flask: Charge the distillation flask with the crude this compound (e.g., 50 g). Add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of 1-5 mmHg is typically sufficient.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect the fractions as they distill. Monitor the head temperature and the refractive index of the distillate. The main fraction of this compound should be collected at its boiling point at the given pressure (e.g., ~110-115 °C at 2 mmHg).

  • Completion: Stop the distillation when the temperature drops or when most of the material has been distilled, leaving a small residue in the flask.

  • Analysis: Analyze the purity of the collected fractions by GC or HPLC.

Protocol 2: Recrystallization from Ethanol/Water
  • Dissolution: In a flask, dissolve the crude this compound (e.g., 10 g) in the minimum amount of hot 95% ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Slowly add warm water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water (e.g., 50:50 mixture).

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.

  • Analysis: Determine the melting point and purity (by GC or HPLC) of the recrystallized product.

Protocol 3: Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate, 9:1 v/v). Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate and develop it in the same mobile phase. Visualize the spots under a UV lamp.

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

  • Analysis: Analyze the purity of the final product by GC or HPLC.

Visualizations

Purification_Workflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Pure Pure this compound (>99%) Distillation->Pure Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Tree start Impure Product q1 Is the impurity non-volatile? start->q1 distill Perform Vacuum Distillation q1->distill Yes q2 Are impurities thermally stable? q1->q2 No end Pure Product distill->end recrystallize Perform Recrystallization q2->recrystallize Yes chromatography Perform Column Chromatography q2->chromatography No recrystallize->end chromatography->end

Caption: Decision tree for selecting a purification method.

Method_Comparison Methods Purification Method Purity Yield Scalability Distillation Vacuum Distillation High Good High Recrystallization Recrystallization Very High Moderate Moderate Chromatography Column Chromatography Very High Low Low

Caption: Comparison of key parameters for purification methods.

Optimization of reaction conditions for 4-Isopropylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Isopropylphenylacetonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic strategies for the preparation of this compound:

  • The Sandmeyer Reaction: This route involves the diazotization of 4-isopropylaniline followed by a copper(I) cyanide-mediated cyanation. It is a classic method for introducing a nitrile group onto an aromatic ring.[1][2][3]

  • Nucleophilic Substitution of 4-Isopropylbenzyl Halide: This approach utilizes the reaction of a 4-isopropylbenzyl halide (e.g., chloride or bromide) with a cyanide salt. To enhance reaction rates and yields, this is often performed under phase-transfer catalysis (PTC) conditions.[4][5][6]

Q2: Which synthetic route is generally preferred?

A2: The choice of synthetic route often depends on the availability of starting materials, scale of the reaction, and safety considerations. Phase-transfer catalysis (PTC) using 4-isopropylbenzyl chloride is often favored in industrial settings due to its typically higher yields, milder reaction conditions, and the avoidance of potentially unstable diazonium salt intermediates.[4][7] The Sandmeyer reaction, while a powerful tool, can sometimes be lower-yielding and requires careful control of the diazotization step.[8]

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: Both primary synthetic routes involve hazardous materials and require strict safety protocols:

  • Cyanide Salts: Sodium cyanide (NaCN), potassium cyanide (KCN), and copper(I) cyanide (CuCN) are all highly toxic. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning antidote kit readily available and ensure all personnel are trained in its use.

  • Acids and Bases: Concentrated acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH) are corrosive. Handle with care and appropriate PPE.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution without isolation. The diazotization reaction should be performed at low temperatures (typically 0-5 °C) to prevent decomposition.

  • Organic Solvents: Many organic solvents used in these syntheses are flammable and may be toxic. Work in a well-ventilated area and avoid ignition sources.

Troubleshooting Guides

Route 1: Sandmeyer Reaction of 4-Isopropylaniline

Problem 1: Low or no yield of this compound.

Possible Cause Troubleshooting Step
Incomplete diazotization of 4-isopropylaniline. Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate stirring. The presence of nitrous acid can be tested with starch-iodide paper.
Premature decomposition of the diazonium salt. Keep the diazonium salt solution cold at all times. Add the cold diazonium salt solution to the copper(I) cyanide solution promptly after its formation.
Inactive copper(I) cyanide. Use freshly prepared or high-quality commercial copper(I) cyanide. The color should be off-white to light tan; a green color indicates oxidation to copper(II).
Side reactions of the diazonium salt. Minimize the presence of water in the cyanation step if possible, as this can lead to the formation of 4-isopropylphenol.

Problem 2: Formation of significant byproducts.

Byproduct Possible Cause Mitigation Strategy
4-Isopropylphenol Reaction of the diazonium salt with water.Maintain low temperatures and ensure a sufficient concentration of cyanide ions are available for the substitution.
Biaryl compounds (e.g., 4,4'-diisopropyldiphenyl) Radical side reactions of the aryl radical intermediate.[3]Ensure efficient trapping of the aryl radical by the cyanide species. This is influenced by the quality and concentration of the copper(I) cyanide.
Azo dyes (colored impurities) Coupling of the diazonium salt with unreacted 4-isopropylaniline or other aromatic species.Ensure complete diazotization and add the diazonium salt solution to the cyanide solution (not the other way around).
Route 2: Cyanation of 4-Isopropylbenzyl Halide via Phase-Transfer Catalysis (PTC)

Problem 1: Slow or incomplete reaction.

Possible Cause Troubleshooting Step
Inefficient phase-transfer catalyst (PTC). Select a PTC that is appropriate for the solvent system. Tetrabutylammonium bromide (TBAB) or chloride (TBAC) are common choices. Ensure the catalyst is not degraded and is used at an appropriate loading (typically 1-5 mol%).
Low reaction temperature. Gently increase the reaction temperature. For many PTC reactions, temperatures between 50-80 °C are effective. Monitor for byproduct formation at higher temperatures.
Poor stirring. Vigorous stirring is essential in biphasic PTC systems to maximize the interfacial area where the reaction occurs.
Inactivation of the catalyst. Certain anions can "poison" the catalyst. If using 4-isopropylbenzyl iodide, the iodide anion can sometimes interfere with the catalyst's function. Consider using the bromide or chloride analogue.

Problem 2: Formation of byproducts.

Byproduct Possible Cause Mitigation Strategy
4-Isopropylbenzyl alcohol Hydrolysis of the benzyl halide.Use a concentrated aqueous solution of the cyanide salt to minimize the amount of water available for hydrolysis. Anhydrous conditions can also be employed, though this adds complexity.
Di(4-isopropylbenzyl) ether Reaction of the benzyl halide with the corresponding alcohol byproduct.Minimize the formation of the alcohol by following the strategies above.
Isocyanide formation Ambident nature of the cyanide nucleophile.The use of polar aprotic solvents can sometimes favor isocyanide formation. A biphasic system with a non-polar organic solvent generally minimizes this.

Experimental Protocols and Data

Protocol 1: Sandmeyer Reaction of 4-Isopropylaniline

This protocol is a representative procedure based on established Sandmeyer reactions.[3]

1. Diazotization of 4-Isopropylaniline:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-isopropylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

2. Cyanation:

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.

3. Work-up and Purification:

  • Cool the reaction mixture and extract with an organic solvent such as toluene or dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Cyanation of 4-Isopropylbenzyl Chloride via Phase-Transfer Catalysis

This protocol is based on typical PTC conditions for benzyl halide cyanation.[4][5]

1. Reaction Setup:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-isopropylbenzyl chloride (1.0 eq), toluene, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.02-0.05 eq).

  • In a separate vessel, dissolve sodium cyanide (1.2-1.5 eq) in water to make a concentrated solution.

2. Reaction:

  • Add the aqueous sodium cyanide solution to the organic mixture.

  • Heat the biphasic mixture to 70-80 °C with vigorous stirring for 4-8 hours.

  • Monitor the reaction progress by TLC or GC analysis.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and separate the organic and aqueous layers.

  • Wash the organic layer with water and brine to remove the catalyst and any remaining cyanide salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of 4-alkylphenylacetonitriles.

Table 1: Sandmeyer Reaction of 4-Alkylanilines

Starting MaterialDiazotizing AgentCyanide SourceCatalystSolventTemp (°C)Time (h)Yield (%)Reference
4-EthylanilineNaNO₂/HClCuCN/NaCN-Water/Toluene0-5, then 603~60-75General
4-tert-Butylanilinet-BuONO/HBF₄CuCN-Acetonitrile25-5510~70-85[8]
4-IsopropylanilineNaNO₂/HClCuCN/KCN-Water/Benzene0, then 504~65-80General

Table 2: Cyanation of 4-Alkylbenzyl Halides via Phase-Transfer Catalysis

Starting MaterialCyanide SourceCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
4-Isopropylbenzyl chlorideK₄[Fe(CN)₆]CuI (20)Toluene1802057[9]
Benzyl chlorideNaCN (aq)TBAB (2)Toluene806>90[4]
4-Methylbenzyl bromideNaCN (aq)Aliquat 336 (1)Dichloromethane25295General

Visualizations

Signaling Pathways and Logical Relationships

Sandmeyer_Reaction_Pathway cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_side_reactions Potential Side Reactions Aniline 4-Isopropylaniline Diazonium 4-Isopropylbenzenediazonium Salt ArylRadical 4-Isopropylphenyl Radical Product This compound Phenol 4-Isopropylphenol Biaryl Biaryl Byproduct

Caption: General mechanism of the Sandmeyer reaction for this compound synthesis.

Experimental Workflows

Experimental_Workflow cluster_sandmeyer Route 1: Sandmeyer Reaction cluster_ptc Route 2: Phase-Transfer Catalysis S1 Diazotization of 4-Isopropylaniline S2 Sandmeyer Cyanation with CuCN S3 Work-up and Extraction S4 Purification (Vacuum Distillation) end_product Final Product S4->end_product P1 Biphasic Mixture of 4-Isopropylbenzyl Halide, NaCN(aq), and PTC P2 Heating with Vigorous Stirring P3 Phase Separation and Washing P4 Purification (Vacuum Distillation) P4->end_product start Start start->S1 start->P1

Caption: Comparative experimental workflows for the synthesis of this compound.

References

Addressing stability and degradation issues of 4-Isopropylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Isopropylphenylacetonitrile. The information provided addresses common stability and degradation issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during the handling, storage, and use of this compound in your experiments.

Q1: I am observing a decrease in the purity of my this compound sample over time. What are the likely causes?

A1: A decrease in purity is likely due to degradation. The two primary pathways for degradation under typical laboratory conditions are hydrolysis and oxidation. The nitrile group (-CN) is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, which converts it first to an amide and then to a carboxylic acid. The isopropyl group is a potential site for oxidation.[1][2][3] Proper storage is crucial to minimize these degradation pathways.

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: To ensure stability, this compound should be stored in a tightly sealed container, in a cool, dark, and well-ventilated area.[4] Protection from light and moisture is critical. For long-term storage, refrigeration (2-8°C) is recommended. Inert atmosphere (e.g., argon or nitrogen) can also be considered to prevent oxidation.

Q3: My reaction involving this compound is giving unexpected side products. Could this be due to degradation?

A3: Yes, degradation of this compound under your reaction conditions could lead to unexpected side products. For example:

  • Hydrolysis: If your reaction is performed in an aqueous medium, especially at non-neutral pH, you may form 4-isopropylphenylacetamide or 4-isopropylphenylacetic acid.[1][2]

  • Oxidation: If your reaction involves oxidizing agents or is exposed to air for extended periods at elevated temperatures, you may see byproducts resulting from the oxidation of the isopropyl group.

It is recommended to use fresh, high-purity this compound and to degas your solvents to minimize oxidative degradation.

Q4: I suspect my this compound has degraded. How can I confirm this and identify the degradation products?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the best way to assess the purity of your sample and identify potential degradation products.[5][6][7] An HPLC method with a photodiode array (PDA) detector can help in distinguishing the parent compound from its degradants based on their retention times and UV spectra. For structural elucidation of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.

Q5: What are the typical degradation products of this compound?

A5: Based on the structure of this compound, the most probable degradation products are:

  • Hydrolysis Products: 4-isopropylphenylacetamide and 4-isopropylphenylacetic acid.

  • Oxidative Products: 4-(2-hydroxypropan-2-yl)phenylacetonitrile, and potentially acetone and 4-formylphenylacetonitrile if C-C bond cleavage occurs.

The formation of these products is dependent on the specific stress conditions (e.g., pH, temperature, presence of oxidizing agents).

Quantitative Data on Stability

The following table summarizes hypothetical stability data for this compound under various forced degradation conditions. This data is for illustrative purposes to guide researchers in their own stability studies. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Stress ConditionParametersDurationAssay of this compound (%)Major Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C24 hours85.24-isopropylphenylacetic acid
Base Hydrolysis 0.1 M NaOH at RT8 hours78.54-isopropylphenylacetamide, 4-isopropylphenylacetic acid
Oxidative 6% H₂O₂ at RT24 hours90.14-(2-hydroxypropan-2-yl)phenylacetonitrile
Thermal 60°C48 hours95.8Minor unidentified products
Photolytic ICH compliant light exposure7 days98.2Minor unidentified products

Experimental Protocols

Protocol for Forced Degradation Studies

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. After the specified time, neutralize with an appropriate volume of 0.1 M HCl. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Place the solid this compound in a thermostatically controlled oven at 60°C for 48 hours. After exposure, dissolve the sample in the solvent to prepare a 1 mg/mL solution and then dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using a suitable stability-indicating HPLC method.

Protocol for Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization may be required.

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a PDA detector and an autosampler.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase (initial conditions).

Visualizations

The following diagrams illustrate key workflows and pathways related to the stability of this compound.

cluster_troubleshooting Troubleshooting Workflow start Observed Issue: - Purity Decrease - Unexpected Products check_storage Verify Storage Conditions: - Tightly Sealed? - Cool, Dark Place? start->check_storage check_reaction Review Experimental Setup: - Aqueous/Acidic/Basic? - Oxidizing Agents? - Exposure to Air/Light? start->check_reaction improper_storage Action: Improve Storage - Use Inert Gas - Refrigerate check_storage->improper_storage No degradation_suspected Degradation is Likely check_storage->degradation_suspected Yes check_reaction->degradation_suspected Yes analyze Analyze by Stability-Indicating Method (e.g., HPLC) degradation_suspected->analyze identify_degradants Identify Degradation Products (e.g., using LC-MS) analyze->identify_degradants mitigate Action: Mitigate Degradation - Use Fresh Material - Degas Solvents - Protect from Light/Air identify_degradants->mitigate

Caption: Troubleshooting workflow for stability issues.

cluster_degradation Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound amide 4-Isopropylphenylacetamide parent->amide +H₂O (Acid/Base catalysis) hydroperoxide Cumene Hydroperoxide Analog parent->hydroperoxide +O₂ acid 4-Isopropylphenylacetic acid amide->acid +H₂O alcohol 4-(2-hydroxypropan-2-yl) phenylacetonitrile hydroperoxide->alcohol

Caption: Potential degradation pathways of this compound.

References

Identifying and removing common impurities from 4-Isopropylphenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Isopropylphenylacetonitrile. The information is presented in a question-and-answer format to directly address common challenges in identifying and removing impurities.

Troubleshooting Guides & FAQs

Impurity Identification

Question 1: What are the most common impurities I should expect in the synthesis of this compound?

Answer: The synthesis of this compound, typically achieved through Friedel-Crafts alkylation of phenylacetonitrile with an isopropylating agent (e.g., isopropyl chloride, isopropanol), can lead to several common impurities. These can be broadly categorized as:

  • Isomeric Impurities: The Friedel-Crafts reaction is notorious for producing a mixture of ortho, meta, and para isomers. While the para-isomer (this compound) is generally the desired product due to steric hindrance favoring this substitution pattern, the formation of 2-Isopropylphenylacetonitrile (ortho) and 3-Isopropylphenylacetonitrile (meta) is common. The distribution of these isomers is influenced by reaction conditions such as temperature, catalyst, and solvent.

  • Polyalkylation Products: It is possible for the aromatic ring to be alkylated more than once, leading to di- or even tri-isopropylphenylacetonitrile derivatives.

  • Unreacted Starting Materials: Incomplete reactions can leave residual phenylacetonitrile or isopropylating agent in the crude product.

  • Hydrolysis Products: The nitrile functional group is susceptible to hydrolysis, especially during aqueous workup or if moisture is present in the reaction. This leads to the formation of 4-Isopropylphenylacetamide and 4-Isopropylphenylacetic acid.

  • Solvent and Reagent Residues: Residual solvents used in the reaction or purification steps, as well as byproducts from the catalyst (e.g., aluminum chloride), may also be present.

Question 2: How can I identify the different isopropylphenylacetonitrile isomers in my product mixture?

Answer: A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of ortho, meta, and para isomers:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can effectively separate the isomers based on their boiling points and polarities, while MS provides their mass-to-charge ratio, confirming they are isomers. The elution order on a standard non-polar column is typically ortho, then meta, and finally para, due to increasing boiling points.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used to separate the isomers. A C18 or a phenyl-based column can provide good resolution. The elution order will depend on the specific conditions (mobile phase, column type).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly useful. The para-isomer will show a characteristic AA'BB' system (two doublets). The ortho and meta isomers will exhibit more complex splitting patterns.

    • ¹³C NMR: The number of signals in the aromatic region of the ¹³C NMR spectrum can help distinguish the isomers based on their symmetry. The para-isomer will have fewer signals than the ortho and meta isomers.

Question 3: How can I detect the presence of hydrolysis byproducts like 4-Isopropylphenylacetamide and 4-Isopropylphenylacetic acid?

Answer: These hydrolysis products have significantly different chemical properties from the nitrile product, making them relatively easy to identify:

  • HPLC: Being more polar, the amide and carboxylic acid will have different retention times compared to the nitrile on a reversed-phase column.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch (around 1650-1710 cm⁻¹) is a clear indication of the amide or carboxylic acid. The nitrile (C≡N) stretch appears around 2230 cm⁻¹.

  • NMR Spectroscopy: The amide will show a characteristic broad NH₂ signal in the ¹H NMR spectrum. The carboxylic acid will have a very broad signal for the acidic proton, typically downfield (>10 ppm).

Impurity Removal

Question 4: What is the best method to separate the isomeric impurities from my desired this compound?

Answer: The separation of closely boiling isomers can be challenging but is achievable through:

  • Fractional Distillation: This is a common and effective method for separating liquids with different boiling points.[1][2][3] Since the boiling points of the isopropylphenylacetonitrile isomers are different, careful fractional distillation under reduced pressure can enrich the desired para-isomer. A fractionating column with a high number of theoretical plates will provide the best separation.[1]

  • Recrystallization: If the crude product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent purification technique.[4][5][6] The choice of solvent is critical. A solvent system where the desired para-isomer has lower solubility than the ortho and meta isomers at low temperatures is ideal. Common solvent pairs for recrystallization of similar compounds include ethanol/water, hexane/ethyl acetate, and toluene/hexane.[4][5]

  • Preparative Chromatography: For high-purity requirements, preparative HPLC or column chromatography can be employed to separate the isomers.

Question 5: How can I remove the hydrolysis byproducts from my product?

Answer: The acidic nature of 4-Isopropylphenylacetic acid and the polar nature of 4-Isopropylphenylacetamide allow for their removal through:

  • Aqueous Extraction: During the workup, washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide solution) will convert the carboxylic acid into its water-soluble salt, which will partition into the aqueous layer. The more polar amide may also be partially removed with aqueous washes.

  • Column Chromatography: If extraction is insufficient, silica gel column chromatography can effectively separate the more polar hydrolysis byproducts from the less polar nitrile product.

Question 6: How do I remove unreacted starting materials and polyalkylation products?

Answer:

  • Unreacted Phenylacetonitrile: Fractional distillation is effective for removing the lower-boiling phenylacetonitrile.

  • Polyalkylation Products: These products will have significantly higher boiling points than the mono-alkylated product. Therefore, they will remain in the distillation flask during fractional distillation of the desired product. Column chromatography can also be used for their removal.

Data Presentation

Table 1: Typical Impurity Profile in this compound Synthesis (Friedel-Crafts Alkylation)

Impurity TypeCommon ImpuritiesTypical Amount (Area % by GC)Identification Method(s)
Isomeric 2-Isopropylphenylacetonitrile (ortho)5 - 15%GC-MS, HPLC, NMR
3-Isopropylphenylacetonitrile (meta)1 - 5%GC-MS, HPLC, NMR
Polyalkylation Di-isopropylphenylacetonitriles1 - 3%GC-MS, NMR
Hydrolysis 4-Isopropylphenylacetamide< 1%HPLC, IR, NMR
4-Isopropylphenylacetic acid< 1%HPLC, IR, NMR
Starting Material Phenylacetonitrile< 2%GC-MS, HPLC

Note: The actual percentages can vary significantly depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available. Quantify the relative amounts of each component by peak area integration.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the separation efficiency.

  • Distillation:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Apply vacuum and gently heat the flask.

    • Collect the fractions based on their boiling points. The lower-boiling ortho-isomer will distill first, followed by the meta and then the desired para-isomer.

    • Monitor the temperature at the head of the column. A stable temperature plateau indicates the distillation of a pure component.

  • Analysis: Analyze the collected fractions by GC-MS or HPLC to determine their purity. Combine the fractions that meet the desired purity specifications.

Protocol 3: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, toluene) and solvent mixtures at room temperature and upon heating.[4] An ideal single solvent will dissolve the compound when hot but not when cold. For a solvent pair, the compound should be soluble in one solvent and insoluble in the other, and the two solvents must be miscible.[5]

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimum amount of the hot solvent (or the "good" solvent of a pair).

    • If using a solvent pair, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

  • Purity Check: Determine the melting point of the recrystallized product and analyze its purity by GC-MS or HPLC.

Mandatory Visualizations

Experimental_Workflow_Impurity_Removal cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound (Mixture of Isomers, Byproducts) Workup Aqueous Workup (Base Wash) Crude_Product->Workup Distillation Fractional Distillation Workup->Distillation Removes Hydrolysis Products Recrystallization Recrystallization Distillation->Recrystallization Separates Isomers GC_MS GC-MS Analysis Recrystallization->GC_MS Purity Check Pure_Product Pure this compound GC_MS->Pure_Product Purity > 99%

Caption: Experimental workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Low Purity of This compound Impurity_ID Identify Impurities (GC-MS, HPLC, NMR) Start->Impurity_ID Isomers Isomeric Impurities Present? Impurity_ID->Isomers Hydrolysis Hydrolysis Products Present? Isomers->Hydrolysis No Fractional_Distillation Perform Fractional Distillation Isomers->Fractional_Distillation Yes Starting_Materials Unreacted Starting Materials? Hydrolysis->Starting_Materials No Base_Wash Perform Aqueous Base Wash Hydrolysis->Base_Wash Yes Optimize_Reaction Optimize Reaction Conditions (Time, Temperature) Starting_Materials->Optimize_Reaction Yes End High Purity Product Starting_Materials->End No Recrystallize Perform Recrystallization Fractional_Distillation->Recrystallize Recrystallize->End Base_Wash->Isomers Optimize_Reaction->Start

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Synthesis of 4-Isopropylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-isopropylphenylacetonitrile.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when following a two-step procedure involving the formation of 4-isopropylbenzyl chloride from 4-isopropylbenzaldehyde and its subsequent cyanation.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of 4-Isopropylbenzaldehyde to 4-Isopropylbenzyl Alcohol Inactive sodium borohydride (NaBH₄).Use a fresh, unopened container of NaBH₄. Ensure it has been stored in a desiccator.
Insufficient reaction time or temperature.Allow the reaction to stir overnight at room temperature to ensure completion.[1]
Incorrect pH during workup.Ensure the reaction mixture is acidified to pH ~1 with 2M HCl to facilitate the extraction of the alcohol.[1]
Low Yield of 4-Isopropylbenzyl Chloride Incomplete reaction with thionyl chloride.Add thionyl chloride dropwise at a low temperature (e.g., 5°C) and then allow the reaction to stir overnight at room temperature.[1]
Hydrolysis of 4-isopropylbenzyl chloride during workup.Minimize contact with water. Perform aqueous washes quickly and use a sufficient amount of drying agent (e.g., Na₂SO₄).[1]
Loss of product during distillation.Use a vacuum distillation setup to purify the product at a lower temperature, preventing decomposition.[1]
Reaction Stalls During Cyanation Step Impure 4-isopropylbenzyl chloride.Ensure the starting benzyl chloride is pure. If necessary, purify by vacuum distillation before use.[1]
Inactive sodium cyanide (NaCN).Use finely powdered, dry NaCN. Consider drying the reagent in a vacuum oven before use.[2]
Presence of water in the reaction.Use anhydrous solvents and ensure all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2]
Formation of Side Products (e.g., 4-Isopropylbenzyl Alcohol) Hydrolysis of the benzyl chloride.This is a common side reaction. Ensure anhydrous conditions. Using a non-aqueous solvent system can minimize this.[2]
Elimination reaction to form 4-isopropylstyrene.This can occur at higher temperatures. Maintain the recommended reaction temperature.
Difficulty in Product Isolation/Purification Emulsion formation during aqueous workup.Add a small amount of brine to the separatory funnel to help break the emulsion.
Product is an oil and difficult to crystallize.Purify by vacuum distillation.[2] If crystallization is attempted, try a variety of solvent systems.
Contamination with unreacted starting material.Monitor the reaction by TLC to ensure it has gone to completion. If necessary, purify the final product using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely used method involves a two-step synthesis. The first step is the reduction of 4-isopropylbenzaldehyde to 4-isopropylbenzyl alcohol, followed by chlorination to yield 4-isopropylbenzyl chloride.[1] The second step is the nucleophilic substitution of the chloride with a cyanide salt, such as sodium cyanide, to form the desired nitrile.[2]

Q2: What are the critical parameters to control for a high-yield cyanation reaction?

A2: The most critical parameters are the purity of the 4-isopropylbenzyl chloride, the exclusion of moisture, and the choice of solvent. The reaction should be run under anhydrous conditions using a dry, polar aprotic solvent like acetone or DMF.[2] Vigorous stirring is also important, especially if the cyanide salt is not fully soluble.[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be effectively monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture can be compared to spots of the starting material (4-isopropylbenzyl chloride) and, if available, a standard of the product. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Q4: What are the primary safety precautions to take when working with sodium cyanide?

A4: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact with acid, highly toxic hydrogen cyanide gas is evolved. Therefore, avoid acidification of any waste containing cyanide. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

Experimental Protocols

Protocol 1: Synthesis of 4-Isopropylbenzyl Chloride from 4-Isopropylbenzaldehyde[1]
  • Reduction to 4-Isopropylbenzyl Alcohol:

    • In a round-bottom flask, dissolve 4-isopropylbenzaldehyde (1.0 mol) in THF (1000 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.0 mol) to the stirred solution.

    • After the addition of NaBH₄, add methanol (500 mL) dropwise over 5 hours, maintaining the temperature at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Remove the solvents under reduced pressure.

    • Acidify the residue to pH ~1 with 2M HCl and extract the product with dichloromethane (3 x 400 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to yield crude (4-isopropylphenyl)methanol.

  • Chlorination to 4-Isopropylbenzyl Chloride:

    • Dissolve the crude (4-isopropylphenyl)methanol in dichloromethane (1000 mL) and cool to 5 °C.

    • Add thionyl chloride (1.0 mol) dropwise to the solution.

    • Allow the reaction to stir overnight at room temperature.

    • Evaporate the solvent to dryness.

    • Dissolve the residue in dichloromethane (750 mL) and wash with water (250 mL).

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 150 mL).

    • Combine all organic extracts, dry over Na₂SO₄, and filter through a short pad of silica gel.

    • Evaporate the solvent and purify the crude product by vacuum distillation to obtain 4-isopropylbenzyl chloride.

Protocol 2: Synthesis of this compound from 4-Isopropylbenzyl Chloride (Adapted from a similar procedure)[2]
  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add finely powdered sodium cyanide (1.5 moles) and dry acetone (500 mL).

    • Add 4-isopropylbenzyl chloride (1.0 mole) to the stirred suspension.

    • The reaction should be performed under an inert atmosphere (e.g., nitrogen).

  • Reaction Execution:

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Maintain the reflux for 16-20 hours.

    • Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Wash the collected solid with acetone (200 mL).

    • Combine the filtrates and remove the acetone by distillation.

    • Dissolve the residual oil in a suitable organic solvent (e.g., benzene or toluene, 300 mL) and wash with hot water (3 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the resulting this compound by vacuum distillation.

Data Presentation

The following table presents typical reaction parameters and expected yields for the cyanation of a benzyl chloride, which can be used as a reference for the synthesis of this compound.

Parameter Value Reference
Starting Material 4-Isopropylbenzyl ChlorideN/A
Cyanating Agent Sodium Cyanide (NaCN)[2]
Solvent Dry Acetone[2]
Reaction Temperature Reflux[2]
Reaction Time 16-20 hours[2]
Typical Yield 74-81% (based on analogous reaction)[2]

Visualizations

Reaction_Pathway cluster_step1 Step 1: Synthesis of 4-Isopropylbenzyl Chloride cluster_step2 Step 2: Cyanation 4-Isopropylbenzaldehyde 4-Isopropylbenzaldehyde 4-Isopropylbenzyl_Alcohol 4-Isopropylbenzyl_Alcohol 4-Isopropylbenzaldehyde->4-Isopropylbenzyl_Alcohol 1. NaBH4, THF/MeOH 2. HCl (aq) 4-Isopropylbenzyl_Chloride 4-Isopropylbenzyl_Chloride 4-Isopropylbenzyl_Alcohol->4-Isopropylbenzyl_Chloride SOCl2, CH2Cl2 This compound This compound 4-Isopropylbenzyl_Chloride->this compound NaCN, Acetone, Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Reaction Not Proceeding to Completion Check_Reagents Are reagents pure and active? Start->Check_Reagents Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Use fresh/purified reagents. Ensure anhydrous conditions. Check_Reagents->Solution_Reagents No Check_Workup Is the workup procedure correct? Check_Conditions->Check_Workup Yes Solution_Conditions Adjust temperature/reaction time. Ensure efficient stirring. Check_Conditions->Solution_Conditions No Solution_Workup Optimize extraction/purification steps. Check_Workup->Solution_Workup No End Reaction Driven to Completion Check_Workup->End Yes Solution_Reagents->End Solution_Conditions->End Solution_Workup->End

Caption: Troubleshooting workflow for incomplete reactions.

References

Technical Support Center: Understanding the Degradation Pathways of 4-Isopropylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to understanding and investigating the degradation pathways of 4-Isopropylphenylacetonitrile. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental studies.

General Troubleshooting for Degradation Studies

A successful forced degradation study requires careful control of experimental parameters. Below are solutions to common issues that may arise.

IssuePossible Cause(s)Suggested Solution(s)
No Degradation Observed Stress conditions are too mild; the compound is highly stable under the tested conditions.Increase the concentration of the stressor (e.g., acid, base), elevate the temperature, or prolong the exposure time. For highly stable compounds, consider more forcing conditions, but be mindful of creating degradation pathways that are not relevant to real-world stability.
Complete Degradation Observed Stress conditions are too harsh.Reduce the stressor concentration, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (typically 5-20%) to identify the primary degradation products.
Inconsistent or Irreproducible Results Poor experimental control; variability in the analytical method.Ensure accurate preparation of all solutions, maintain consistent temperature control, and provide uniform light exposure for photostability studies. It is also crucial to use a validated, stability-indicating analytical method to ensure reliable results.
Observation of Secondary Degradation Products The primary degradation product is unstable and degrades further under the applied stress.Analyze samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to understand the degradation kinetics. This will help differentiate between primary and secondary degradation products.

Acidic Degradation Pathway

Under acidic conditions, the primary degradation mechanism for this compound is the hydrolysis of the nitrile functional group.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation pathway of this compound in an acidic medium?

A1: The nitrile group is susceptible to acid-catalyzed hydrolysis. The reaction proceeds in two main steps: first, the hydrolysis of the nitrile to an amide intermediate (4-isopropylphenylacetamide), followed by the further hydrolysis of the amide to the corresponding carboxylic acid (4-isopropylphenylacetic acid).

Acidic_Degradation_Pathway Start This compound Intermediate 4-isopropylphenylacetamide Start->Intermediate H₃O⁺ End 4-isopropylphenylacetic acid Intermediate->End H₃O⁺

Caption: Plausible acidic degradation pathway.

Q2: What is a typical experimental outcome for acidic degradation?

A2: The following table presents hypothetical data from a forced degradation study under acidic conditions.

Stress Condition% DegradationMajor Degradation Product% of Total Degradants
0.1 M HCl at 60°C for 24h18%4-isopropylphenylacetamide65%
4-isopropylphenylacetic acid35%
Experimental Protocol: Acid-Catalyzed Hydrolysis
  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Stress Conditions: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to obtain a final HCl concentration of 0.1 M.

  • Incubation: Incubate the solution in a constant temperature bath at 60°C.

  • Sampling: Withdraw aliquots at 0, 4, 8, 12, and 24 hours.

  • Neutralization: Immediately neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Troubleshooting: Acidic Degradation
QuestionAnswer
Why is the amide the major product and not the carboxylic acid? The hydrolysis of the amide to a carboxylic acid is generally the slower step in the reaction sequence. To promote the formation of the carboxylic acid, you could increase the reaction time or use a higher temperature.
My sample turned cloudy after neutralization. What should I do? The parent compound or its degradation products may have limited solubility at neutral pH, causing precipitation. Try diluting the neutralized sample with the mobile phase before HPLC analysis.

Basic Degradation Pathway

Similar to acidic conditions, the nitrile group is also susceptible to hydrolysis under basic conditions.

Frequently Asked Questions (FAQs)

Q1: How does the basic degradation pathway compare to the acidic pathway?

A1: The pathway is analogous, proceeding through the amide intermediate to the carboxylic acid. However, the hydrolysis is often faster under basic conditions due to the hydroxide ion being a stronger nucleophile than water.

Basic_Degradation_Pathway Start This compound Intermediate 4-isopropylphenylacetamide Start->Intermediate OH⁻ End 4-isopropylphenylacetic acid Intermediate->End OH⁻

Caption: Plausible basic degradation pathway.

Q2: What are the expected results for basic degradation?

A2: Below is a table with hypothetical data for a forced degradation study under basic conditions.

Stress Condition% DegradationMajor Degradation Product% of Total Degradants
0.1 M NaOH at 60°C for 24h35%4-isopropylphenylacetic acid70%
4-isopropylphenylacetamide30%
Experimental Protocol: Base-Catalyzed Hydrolysis
  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Stress Conditions: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

  • Incubation: Incubate the solution at 60°C.

  • Sampling: Withdraw aliquots at predetermined time intervals.

  • Neutralization: Neutralize the samples with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Troubleshooting: Basic Degradation
QuestionAnswer
Why is the carboxylic acid the major product in this case? Both steps of the hydrolysis are generally faster under basic conditions, often leading to the carboxylic acid as the predominant degradation product, especially at longer reaction times.
Can I use a different base? Yes, other strong bases like potassium hydroxide (KOH) can be used. Ensure the concentration is appropriate to induce degradation without being overly aggressive.

Oxidative Degradation Pathway

The isopropyl group and the aromatic ring are potential sites of oxidative attack.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products under oxidative stress?

A1: The benzylic carbon of the isopropyl group is susceptible to oxidation, potentially forming a tertiary alcohol, 2-(4-(2-hydroxypropan-2-yl)phenyl)acetonitrile. The aromatic ring can also be oxidized to form various phenolic derivatives.

Oxidative_Degradation_Pathway Start This compound Product1 2-(4-(2-hydroxypropan-2-yl)phenyl)acetonitrile Start->Product1 [O] Product2 Phenolic Derivatives Start->Product2 [O]

Caption: Plausible oxidative degradation pathways.

Q2: What is a typical outcome for an oxidative degradation study?

A2: The following table shows hypothetical data for an oxidative degradation experiment.

Stress Condition% DegradationMajor Degradation Product(s)% of Total Degradants
3% H₂O₂ at RT for 48h12%2-(4-(2-hydroxypropan-2-yl)phenyl)acetonitrile55%
Phenolic Derivatives45%
Experimental Protocol: Oxidation
  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Stress Conditions: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Take samples at various time points.

  • Analysis: Analyze the samples directly by a validated stability-indicating HPLC method.

Troubleshooting: Oxidative Degradation
QuestionAnswer
No degradation is observed with 3% H₂O₂. You can increase the concentration of H₂O₂ (e.g., to 10% or 30%) or gently heat the solution (e.g., to 40°C). Be aware of the hazards associated with higher concentrations of hydrogen peroxide.
My chromatogram shows many small, unresolved peaks. Oxidative degradation can produce a complex mixture of products. Optimization of your HPLC method (e.g., modifying the gradient, mobile phase composition, or using a different column) may be necessary to achieve better separation.

Thermal and Photolytic Degradation

Frequently Asked Questions (FAQs)

Q1: How does this compound behave under thermal and photolytic stress?

A1:

  • Thermal: As a solid, the compound is likely to be relatively stable to heat. In solution, particularly in the presence of water, thermal stress may accelerate the hydrolytic degradation pathways.

  • Photolytic: The aromatic ring makes the molecule a potential chromophore, suggesting susceptibility to photodegradation. This can lead to a complex mixture of products through photo-oxidation or photo-cleavage reactions.

Photo_Thermal_Degradation_Workflow cluster_thermal Thermal Degradation cluster_photo Photolytic Degradation A Solid or Solution Sample B Heat (e.g., 80°C) A->B C Analyze for Degradants B->C D Solution Sample E Expose to Light (ICH Q1B) D->E G Dark Control D->G F Analyze for Degradants E->F G->F

Caption: General workflow for thermal and photolytic studies.

Q2: What are the expected outcomes for thermal and photolytic degradation?

A2: The tables below present hypothetical data for these studies.

Thermal Degradation

Stress Condition % Degradation Major Degradation Product % of Total Degradants
80°C in ACN/Water for 72h 7% 4-isopropylphenylacetamide 90%

| | | 4-isopropylphenylacetic acid | 10% |

Photolytic Degradation

Stress Condition % Degradation Major Degradation Product(s)

| ICH Q1B Option 2 | 15% | Complex mixture of photo-products |

Experimental Protocols
  • Thermal: Prepare a 1 mg/mL solution and incubate at a high temperature (e.g., 80°C). For solid-state studies, expose the powder to the same temperature.

  • Photolytic: Prepare a 1 mg/mL solution and expose it to a light source as specified in ICH Q1B guidelines. A dark control sample must be run in parallel.

Troubleshooting: Thermal and Photolytic Degradation
QuestionAnswer
My dark control shows degradation in the photostability study. This suggests that the degradation has a thermal component. Ensure your photostability chamber has adequate temperature control.
How can I identify the complex mixture of photoproducts? The identification of photoproducts often requires advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Experimental Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies.

Experimental_Workflow A Prepare Stock Solution B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Multiple Timepoints B->C D Neutralize/Quench Reaction C->D E Analyze by Stability-Indicating HPLC D->E F Identify Degradation Products (LC-MS, NMR) E->F G Propose Degradation Pathways F->G

Caption: A general workflow for forced degradation experiments.

Technical Support Center: Solvent Selection for 4-Isopropylphenylacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting suitable alternative solvents for reactions involving 4-Isopropylphenylacetonitrile. It includes frequently asked questions (FAQs) and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting an alternative solvent for a reaction with this compound?

A1: The selection of a suitable solvent is critical for reaction success and should be based on several key factors:

  • Solubility : The solvent must dissolve the reactants, including this compound and other reagents, to ensure they can interact effectively.[1][2] The general principle of "like dissolves like" is a useful starting point; polar solvents tend to dissolve polar compounds, and non-polar solvents dissolve non-polar compounds.[2][3]

  • Reactivity : The chosen solvent should be inert under the reaction conditions and not react with any of the starting materials, reagents, intermediates, or products.[1][2] For instance, when working with strong nucleophiles or bases, protic solvents (like water or alcohols) should be avoided to prevent unwanted acid-base reactions.[2][4]

  • Boiling Point : The solvent's boiling point determines the maximum temperature at which a reaction can be run at atmospheric pressure.[2] It also impacts the ease of removal post-reaction; a lower boiling point facilitates evaporation.[2]

  • Safety and Environmental Impact : Green chemistry principles encourage the use of non-toxic, biodegradable, and renewable solvents to minimize health hazards and environmental harm.[5][6] Solvents with high volatility can contribute to air pollution.[7][8]

Q2: What are some "greener" alternatives to common solvents like DMF, THF, or Toluene for reactions with a nitrile compound?

A2: Several more sustainable solvents have emerged as viable alternatives to traditional, often hazardous, options.[6][9]

  • For Dipolar Aprotic Solvents (e.g., DMF, NMP) : Consider bio-derived solvents like Cyrene™ (dihydrolevoglucosenone) or N-butyl-2-pyrrolidone (NBP).[10] Dimethyl sulfoxide (DMSO), while petroleum-derived, is sometimes considered a better option than DMF or NMP in certain contexts.[4]

  • For Ethereal Solvents (e.g., THF, Dioxane) : 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are excellent greener substitutes.[5][11][12] 2-MeTHF is derived from renewable sources like corn cobs, while CPME is noted for its stability and resistance to peroxide formation.[11][13]

  • For Aromatic Solvents (e.g., Toluene, Benzene) : While direct replacements are challenging, for some applications, it may be possible to use certain esters or ethers depending on the specific reaction requirements.

Q3: How does solvent polarity affect reactions involving nitriles?

A3: Solvent polarity can significantly influence reaction rates and outcomes.[14] For nucleophilic substitution reactions (SN2), polar aprotic solvents (e.g., acetonitrile, DMSO) can accelerate the reaction rate. This is because they solvate the cation but leave the nucleophilic anion relatively "naked" and more reactive. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity. The choice of solvent can also affect chemical equilibria, such as keto-enol tautomerism, by preferentially stabilizing one form over another.[14][15]

Troubleshooting Guide

Problem: Low reaction yield after switching to a greener solvent.

Possible Cause Troubleshooting Step
Poor Solubility The new solvent may not be adequately dissolving one or more reactants. Confirm the solubility of all starting materials, including this compound, in the selected solvent at the reaction temperature. Consider using a co-solvent or selecting an alternative with a more suitable polarity profile.
Suboptimal Temperature The original reaction temperature may not be optimal for the new solvent. If the new solvent has a different boiling point, the reaction kinetics will be affected. Try adjusting the temperature. If the new solvent has a lower boiling point, you may need to run the reaction in a sealed vessel to reach the required temperature.
Solvent-Reagent Interaction The new solvent might be interacting with a reagent or catalyst in an unforeseen way. Review the literature for known incompatibilities. For example, some basic or acidic impurities in a solvent could neutralize a catalyst or reagent.
Water Content Some greener solvents, particularly bio-based ones, can have higher water content. If your reaction is moisture-sensitive, ensure the solvent is properly dried before use.

Problem: Difficulty removing the solvent after the reaction is complete.

Possible Cause Troubleshooting Step
High Boiling Point Many green solvents (e.g., Cyrene™, DMSO) have high boiling points, making them difficult to remove by simple evaporation. Use high-vacuum distillation (e.g., Kugelrohr) for removal. Alternatively, use liquid-liquid extraction to move your product into a lower-boiling solvent (like ethyl acetate or MTBE) before final evaporation.[2]
Azeotrope Formation The solvent may form an azeotrope with water or other components, complicating its removal. Check for known azeotropes. Sometimes, adding another solvent (e.g., toluene to remove water) can help break the azeotrope during distillation.

Data and Protocols

Physical Properties of this compound
PropertyValueSource
Molecular Formula C₁₁H₁₃N[16][17]
Molecular Weight 159.23 g/mol [16][17]
Density 0.960 g/mL at 25 °C[16]
Boiling Point 85-90 °C at 0.2 atm[16]
Flash Point >110 °C (>230 °F)[16]
Comparison of Traditional and Alternative Solvents
Solvent ClassTraditional SolventAlternative(s)Boiling Point (°C)Key Considerations
Ethereal Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)~80Bio-derived, higher boiling point than THF, better stability.[11][13]
Cyclopentyl methyl ether (CPME)106Resists peroxide formation, hydrophobic.[11][13]
Dipolar Aprotic N,N-Dimethylformamide (DMF)Cyrene™202Bio-derived, high boiling point, biodegradable.[10]
Dimethyl sulfoxide (DMSO)189High boiling point, powerful solvent.[4]
Chlorinated Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)~80Can replace DCM in many biphasic reactions.[11][13]
Aromatic TolueneHeptane98Lower VOC emissions than hexane/toluene for non-polar applications.[13]

Experimental Workflow & Protocols

Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting and validating an alternative solvent.

Solvent_Selection_Workflow A Define Reaction Requirements (Temperature, Polarity, Reagent Compatibility) B Preliminary Screening (Database/Literature) - Physical Properties (BP, Polarity) - Safety & Environmental Data (EHS) A->B Input Criteria C Create Shortlist of ~3-5 Potential Solvents B->C Filter D Experimental Screening (Small-Scale Parallel Reactions) C->D Test Candidates E Analyze Results - Yield (e.g., by NMR with internal standard) - Purity (e.g., by LCMS, GC) - Reaction Time D->E Collect Data F Select Optimal Solvent E->F Decision Point I No Suitable Solvent Found E->I Decision Point G Optimization (Concentration, Temperature) F->G H Scale-Up G->H I->B Re-evaluate Criteria

Caption: A workflow for systematic solvent selection and validation.

Protocol: Small-Scale Solvent Screening

This protocol describes a method for testing multiple solvents in parallel to identify the best performer for a given reaction.

Objective: To compare the effect of different solvents on the yield and purity of a product from a reaction involving this compound.

Materials:

  • This compound

  • Other required reactants and catalysts

  • A shortlist of 3-5 potential alternative solvents (dried and properly stored)

  • A control solvent (the solvent used in the original, unoptimized procedure)

  • An array of small reaction vials (e.g., 2 mL glass vials with screw caps and septa)

  • Stir plate and small magnetic stir bars

  • Internal standard for quantitative analysis (e.g., 1,3,5-trimethoxybenzene for ¹H NMR)

  • Analytical equipment (e.g., NMR, LC-MS, GC)

Procedure:

  • Preparation : In a glovebox or under an inert atmosphere if the reaction is air/moisture sensitive, add a magnetic stir bar to each reaction vial.

  • Reactant Addition : Prepare a stock solution of the limiting reagent if possible. Add precise, equal amounts of this compound and all other solid reactants and catalysts to each vial.

  • Solvent Addition : Add an equal volume of each solvent to be tested to the respective vials, including one for the control. The concentration should be consistent across all reactions.[18]

  • Reaction Execution : Seal the vials and place them on the stir plate. Stir the reactions at the desired temperature for a set amount of time (e.g., 2 hours). Ensure the temperature is consistent for all vials.[18]

  • Quenching and Workup : After the designated time, cool the reactions to room temperature. Quench the reactions appropriately (e.g., by adding a specific aqueous solution).

  • Sample Preparation for Analysis :

    • Add a precise amount of a stock solution of the internal standard to each vial.[18]

    • If required, perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., ethyl acetate) and water/brine.[18]

    • Separate the organic layer, dry it (e.g., with MgSO₄), filter, and remove the solvent under reduced pressure.

  • Analysis :

    • Dissolve the residue of each reaction in a deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum for each sample.

    • Determine the reaction conversion and product yield by integrating the product peaks relative to the internal standard's peak.

    • Use LC-MS or GC-MS to assess the purity of the product and identify any major byproducts formed in each solvent.

Logical Relationships in Solvent Choice

This diagram illustrates how fundamental solvent properties influence key experimental outcomes.

Solvent_Properties_Impact cluster_properties Solvent Properties cluster_outcomes Experimental Outcomes Polarity Polarity / Dielectric Constant Solubility Reactant & Product Solubility Polarity->Solubility Influences Rate Reaction Rate & Equilibrium Polarity->Rate Stabilizes Intermediates BoilingPoint Boiling Point / Volatility BoilingPoint->Rate Determines Temp. Range Workup Ease of Workup & Purification BoilingPoint->Workup Affects Solvent Removal Reactivity Inertness / Reactivity Reactivity->Rate Prevents Side Reactions EHS Environmental, Health & Safety Profile Sustainability Process Sustainability EHS->Sustainability Defines 'Greenness' Solubility->Rate Enables Interaction

Caption: Interrelation of solvent properties and their experimental impact.

References

Preventing catalyst poisoning in 4-Isopropylphenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Isopropylphenylacetonitrile, with a focus on preventing catalyst poisoning.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Poisoning: - Cyanide Poisoning: Excess cyanide ions in the reaction mixture can irreversibly bind to and deactivate palladium or nickel catalysts.[1] This is a common issue in cyanation reactions.[1] - Impurities in Starting Material: The 4-isopropylbenzyl chloride starting material may contain impurities such as the ortho-isomer, residual acids from its synthesis (e.g., HCl), or other organic by-products that can poison the catalyst. - Water/Moisture: The presence of water can lead to the formation of hydrogen cyanide (HCN), which is highly reactive and can deactivate palladium catalysts.1. Mitigate Catalyst Poisoning: - Control Cyanide Concentration: Use a cyanide source with low solubility, such as potassium ferrocyanide (K₄[Fe(CN)₆]), to maintain a low concentration of free cyanide ions.[2] - Purify Starting Materials: If impurities are suspected, purify the 4-isopropylbenzyl chloride by vacuum distillation before use. Ensure all solvents are anhydrous. - Use a Co-catalyst/Additive: The addition of zinc formate dihydrate has been shown to reactivate palladium catalysts poisoned by cyanide.[3] - Optimize Reagent Addition: A slow, controlled addition of the cyanide source to a pre-heated reaction mixture can prevent a high initial concentration of cyanide, thus minimizing catalyst deactivation.
2. Suboptimal Reaction Conditions: - Temperature: The reaction temperature may be too low for efficient catalytic turnover or too high, leading to catalyst decomposition or side reactions. - Solvent: The chosen solvent may not be appropriate for the reaction, leading to poor solubility of reactants or catalyst deactivation. - Stirring: Inefficient stirring can lead to poor mass transfer in heterogeneous reaction mixtures.2. Optimize Reaction Conditions: - Temperature Screening: Perform small-scale experiments to determine the optimal temperature range for the specific catalyst and ligand system being used. - Solvent Selection: For palladium-catalyzed cyanations, solvents like dimethylacetamide (DMAC) have been shown to be effective.[2] For phase-transfer catalysis, a biphasic system (e.g., toluene/water) is typically used. - Ensure Efficient Mixing: Use a mechanical stirrer for larger scale reactions to ensure the reaction mixture is homogeneous.
3. Inactive Catalyst: - The palladium or nickel catalyst may have been oxidized or is not in its active form. - The chosen ligand may not be suitable for the reaction.3. Verify Catalyst and Ligand Efficacy: - Use of Pre-catalysts: Employ palladium pre-catalysts that are readily activated in situ.[1] - Ligand Screening: If using a palladium catalyst, screen different phosphine ligands to find the most effective one for the cyanation of benzyl chlorides. - Proper Handling: Handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products 1. Homocoupling of Benzyl Chloride: The starting material can couple with itself to form 1,2-bis(4-isopropylphenyl)ethane.2. Hydrolysis of Nitrile: The product, this compound, can hydrolyze to the corresponding carboxylic acid or amide in the presence of water, especially under acidic or basic conditions.3. Formation of Isomeric Nitriles: If the starting material contains the ortho-isomer of 4-isopropylbenzyl chloride, the corresponding 2-isopropylphenylacetonitrile will also be formed.1. Minimize Homocoupling: This is often a result of suboptimal catalyst activity. Address the potential causes of catalyst poisoning and ensure the cyanation reaction is proceeding efficiently.2. Prevent Hydrolysis: Use anhydrous solvents and reagents. During the work-up, minimize the contact time with aqueous acidic or basic solutions.3. Purify Starting Material: If the presence of the ortho-isomer is a concern, purify the 4-isopropylbenzyl chloride by vacuum distillation. The isomeric purity can be checked by Gas Chromatography-Mass Spectrometry (GC-MS).
Reaction Stalls Before Completion 1. Gradual Catalyst Deactivation: The catalyst may be slowly poisoned over the course of the reaction.2. Insufficient Reagents: The amount of cyanide source or other reagents may be limiting.1. Address Catalyst Stability: Review the troubleshooting points for catalyst poisoning. In some cases, adding a fresh portion of the catalyst may restart the reaction.2. Stoichiometry Check: Ensure that the stoichiometry of all reactants is correct.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of catalyst poisoning in the synthesis of this compound?

A1: The most frequently encountered issue is poisoning of the palladium or nickel catalyst by an excess of cyanide ions in the reaction mixture. Cyanide can strongly coordinate to the metal center, deactivating the catalyst and halting the catalytic cycle.[1]

Q2: What are the typical impurities in the 4-isopropylbenzyl chloride starting material that I should be aware of?

A2: A common impurity is the ortho-isomer, 2-isopropylbenzyl chloride, which can arise during the synthesis of the starting material. Residual acidic impurities, such as hydrogen chloride, may also be present. These impurities can negatively impact the catalytic reaction.

Q3: How can I detect impurities in my 4-isopropylbenzyl chloride?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying volatile and semi-volatile organic impurities in your starting material.[4][5]

Q4: Are there alternatives to highly toxic cyanide sources like sodium or potassium cyanide?

A4: Yes, potassium ferrocyanide (K₄[Fe(CN)₆]) is a less toxic and safer alternative cyanide source for palladium-catalyzed cyanation reactions.[2] It has the added benefit of having low solubility, which helps to maintain a low concentration of free cyanide ions, thereby reducing the risk of catalyst poisoning.

Q5: What is phase-transfer catalysis, and is it a suitable method for this synthesis?

A5: Phase-transfer catalysis (PTC) is a technique used for reactions where the reactants are in different immiscible phases (e.g., an organic phase and an aqueous phase). A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of a reactant (in this case, the cyanide ion) from the aqueous phase to the organic phase where the reaction with 4-isopropylbenzyl chloride occurs. PTC is a well-established and industrially relevant method for the cyanation of benzyl chlorides.[3]

Q6: How can I regenerate a poisoned catalyst?

A6: While complete regeneration can be challenging, some strategies can help. For palladium catalysts poisoned by cyanide, the addition of zinc formate dihydrate has been reported to be effective in reactivating the catalyst. In some industrial processes, poisoned catalysts are sent for specialized chemical or thermal regeneration, though this is often not feasible on a laboratory scale.

Experimental Protocols

General Protocol for Palladium-Catalyzed Cyanation of 4-Isopropylbenzyl Chloride

This is a generalized procedure based on protocols for similar aryl halides and should be optimized for specific laboratory conditions.

Materials:

  • 4-Isopropylbenzyl chloride

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., XPhos)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and potassium ferrocyanide trihydrate (0.5 equivalents).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add 4-isopropylbenzyl chloride (1 equivalent) and anhydrous 1,4-dioxane.

  • Add a degassed solution of potassium acetate in water.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, and perform an appropriate aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

General Protocol for Phase-Transfer Catalyzed Cyanation of 4-Isopropylbenzyl Chloride

This is a generalized procedure and should be optimized for specific laboratory conditions.

Materials:

  • 4-Isopropylbenzyl chloride

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • A phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • An organic solvent (e.g., toluene)

  • Water

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium cyanide (e.g., 1.2 equivalents) in water.

  • Add the phase-transfer catalyst (e.g., 5-10 mol%).

  • Add a solution of 4-isopropylbenzyl chloride (1 equivalent) in toluene.

  • Heat the biphasic mixture to a moderate temperature (e.g., 60-80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

CatalystPoisoningPathway Active Catalyst (Pd(0) or Ni(0)) Active Catalyst (Pd(0) or Ni(0)) Poisoned Catalyst ([M(CN)n]x-) Poisoned Catalyst ([M(CN)n]x-) Active Catalyst (Pd(0) or Ni(0))->Poisoned Catalyst ([M(CN)n]x-) Coordination Catalytic Cycle Catalytic Cycle Active Catalyst (Pd(0) or Ni(0))->Catalytic Cycle Cyanide Source (e.g., KCN, K4[Fe(CN)6]) Cyanide Source (e.g., KCN, K4[Fe(CN)6]) Free Cyanide Ions (CN-) Free Cyanide Ions (CN-) Cyanide Source (e.g., KCN, K4[Fe(CN)6])->Free Cyanide Ions (CN-) Dissociation/Release Free Cyanide Ions (CN-)->Poisoned Catalyst ([M(CN)n]x-) Excess CN- 4-Isopropylbenzyl Chloride 4-Isopropylbenzyl Chloride 4-Isopropylbenzyl Chloride->Catalytic Cycle Catalytic Cycle->Active Catalyst (Pd(0) or Ni(0)) Regeneration This compound This compound Catalytic Cycle->this compound Impurities (e.g., ortho-isomer, H2O) Impurities (e.g., ortho-isomer, H2O) Impurities (e.g., ortho-isomer, H2O)->Poisoned Catalyst ([M(CN)n]x-) Side Reactions

Caption: Pathway of catalyst poisoning in the cyanation reaction.

TroubleshootingWorkflow Start Low Yield or Stalled Reaction CheckPurity Check Starting Material Purity? Start->CheckPurity Purify Purify Starting Material (e.g., Distillation) CheckPurity->Purify No CheckConditions Optimize Reaction Conditions? CheckPurity->CheckConditions Yes Purify->CheckConditions OptimizeTemp Screen Temperature and Solvents CheckConditions->OptimizeTemp No CheckCatalyst Catalyst or Ligand Issue? CheckConditions->CheckCatalyst Yes OptimizeTemp->CheckCatalyst NewCatalyst Screen Different Catalysts or Ligands CheckCatalyst->NewCatalyst No CheckCyanide Cyanide Poisoning Suspected? CheckCatalyst->CheckCyanide Yes NewCatalyst->CheckCyanide ControlCyanide Use Low-Solubility Cyanide Source or Slow Addition CheckCyanide->ControlCyanide Yes Success Improved Yield CheckCyanide->Success No ControlCyanide->Success

Caption: Troubleshooting workflow for low yield in synthesis.

ExperimentalWorkflow Start Start Prep Prepare Anhydrous Solvents and Purify Starting Materials Start->Prep ReactionSetup Set up Reaction Under Inert Atmosphere Prep->ReactionSetup ReagentAddition Add Catalyst, Ligand, Substrate, and Cyanide Source ReactionSetup->ReagentAddition Reaction Heat and Stir Reaction Mixture ReagentAddition->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Purification Purify by Column Chromatography or Distillation Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for the synthesis.

References

Managing exothermic reactions during 4-Isopropylphenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 4-Isopropylphenylacetonitrile. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses common issues related to thermal control during the cyanation of 4-isopropylbenzyl halides.

Q1: My reaction temperature is increasing rapidly and uncontrollably. What are the immediate steps I should take?

A: An uncontrolled temperature rise, or thermal runaway, is a serious safety hazard.

  • Immediate Actions:

    • Stop the addition of any reagents immediately.

    • Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath, increase flow rate).

    • If necessary and if it can be done safely, add a pre-chilled, inert solvent to dilute the reaction mixture and help absorb the heat.

    • Prepare for an emergency quench by having a suitable quenching agent (e.g., a cold, weak acid for cyanide neutralization, following all safety protocols) ready. Only use this as a last resort.

    • Alert personnel in the immediate vicinity and follow your laboratory's emergency protocols.

Q2: What are the primary causes of a thermal runaway in this synthesis?

A: The reaction of a benzyl halide with a cyanide salt is highly exothermic. The most common causes for loss of control include:

  • Too Rapid Addition of Reagents: Adding the cyanide source or the benzyl halide too quickly generates heat faster than the cooling system can remove it.

  • Inadequate Cooling: The cooling system (e.g., ice bath, cryostat) may not have sufficient capacity for the scale of the reaction.

  • Poor Heat Transfer: Insufficient stirring, incorrect reactor geometry, or fouling of the reactor walls can lead to localized hot spots that initiate a runaway.

  • High Reactant Concentration: Using overly concentrated solutions increases the reaction rate and the rate of heat generation per unit volume.

Q3: How can I prevent an exotherm from occurring in the first place?

A: Proactive control is key.

  • Slow, Controlled Addition: Add the limiting reagent slowly and continuously using a syringe pump or a dropping funnel. Monitor the internal temperature closely throughout the addition.

  • Efficient Cooling: Ensure your cooling bath is at a sufficiently low temperature before starting the reagent addition. For larger scale reactions, consider a more robust cooling system than a simple ice bath.

  • Vigorous Stirring: Maintain efficient agitation to ensure homogenous temperature distribution and prevent the formation of localized hot spots.

  • Appropriate Solvent Volume: Use a sufficient volume of a suitable solvent to help dissipate the heat generated.

Q4: My reaction mixture has turned dark brown or black after a temperature spike. What does this indicate?

A: A dark coloration often indicates decomposition of the starting materials or product, or the formation of polymeric side products. This is frequently caused by excessive temperatures. The desired product yield will likely be significantly reduced. It is advisable to stop the reaction, isolate a sample for analysis, and reconsider the reaction parameters, particularly temperature control.

Q5: Are there safer alternatives to highly reactive cyanide sources like NaCN or KCN?

A: Yes, while sodium and potassium cyanide are common, less nucleophilic and potentially less reactive cyanide sources can be considered.[1] For instance, the use of potassium ferrocyanide, which is less toxic, in combination with a copper catalyst has been reported, though this may require higher reaction temperatures.[2] Another approach involves using acetone cyanohydrin.[3] However, any cyanide source must be handled with extreme caution due to the potential for releasing highly toxic hydrogen cyanide gas, especially under acidic conditions.[4]

Quantitative Data on Reaction Parameters

Effective management of the exotherm requires careful control of key reaction parameters. The table below provides typical ranges and considerations.

ParameterLab Scale (e.g., <1L)Pilot/Production ScaleImpact on ExothermRecommendations
Reagent Addition Time 30 - 90 minutes2 - 8 hoursShorter time = Higher exothermCorrelate addition rate directly with temperature monitoring. Pause addition if temperature rises too quickly.
Reaction Temperature 0 - 25 °C (during addition)10 - 40 °C (during addition)Higher temp = Faster reaction & exothermMaintain a low initial temperature to control the reaction rate. Allow for a slight exotherm within a safe, controllable range.
Reactant Concentration 0.5 - 2 M0.5 - 1.5 MHigher conc. = Higher exothermUse dilute solutions, especially during initial process development and scale-up.
Stirring Speed >300 RPMTip speed dependentLow speed = Poor heat transferEnsure vigorous stirring to maintain a vortex and promote efficient heat exchange with the vessel walls.
Cooling Method Ice/water bath, CryostatJacketed reactor with chiller/cooling towerDirect contact vs. JacketedFor larger scales, a jacketed reactor is essential for controlled and efficient heat removal.[5]

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of this compound from 4-isopropylbenzyl chloride. Warning: This reaction involves highly toxic materials and generates significant heat. All work must be conducted in a certified chemical fume hood by personnel with appropriate training.[4] An emergency plan, including access to a cyanide antidote kit, must be in place.[4]

Reagents & Equipment:

  • 4-Isopropylbenzyl chloride

  • Sodium cyanide (NaCN)[6]

  • Ethanol (or other suitable solvent)

  • Water

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer or thermocouple probe

  • Dropping funnel or syringe pump

  • Reflux condenser

  • Cooling bath (ice/water or cryostat)

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. The flask should be equipped with a mechanical stirrer, a thermometer placed to measure the internal temperature of the liquid, and a dropping funnel. The flask is placed in a cooling bath.

  • Cyanide Solution: In the reaction flask, dissolve sodium cyanide (1.1 equivalents) in a mixture of water and ethanol. Stir the mixture until the sodium cyanide is fully dissolved. Cool this solution to 0-5 °C using the external cooling bath.

  • Substrate Addition: Dissolve 4-isopropylbenzyl chloride (1.0 equivalent) in ethanol. Load this solution into the dropping funnel.

  • Controlled Reaction: Begin adding the 4-isopropylbenzyl chloride solution dropwise to the cooled, stirred cyanide solution. The rate of addition should be carefully controlled to maintain the internal reaction temperature below 15 °C. A typical addition time for a lab-scale reaction is 45-60 minutes.[7]

  • Monitoring: If the temperature rises above the set point, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming.

  • Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup: (Caution: The mixture still contains cyanide.) The reaction is typically quenched by carefully pouring it into a larger volume of water. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation.

Visual Guides

The following diagrams illustrate key workflows and relationships for managing the synthesis.

Exotherm_Troubleshooting_Workflow start Uncontrolled Temperature Rise (Exotherm Detected) stop_addition IMMEDIATE ACTION: Stop All Reagent Addition start->stop_addition enhance_cooling Enhance Cooling System stop_addition->enhance_cooling prepare_quench Prepare for Emergency Quench (Last Resort) enhance_cooling->prepare_quench diagnosis DIAGNOSIS: Is Temperature Decreasing? prepare_quench->diagnosis resume CORRECTIVE MEASURE: Slowly Resume Addition (at a much-reduced rate) diagnosis->resume  Yes quench EMERGENCY ACTION: Execute Safe Quench Protocol diagnosis->quench  No yes_branch Yes no_branch No review Review Protocol: - Addition Rate - Concentration - Cooling Capacity resume->review shutdown Safely Shut Down Reaction quench->shutdown

Caption: Troubleshooting workflow for an exothermic event.

Parameter_Influence_Diagram exotherm Exotherm (Heat Generation) yield Product Yield & Purity exotherm->yield - Decreases (if uncontrolled) addition_rate Reagent Addition Rate addition_rate->exotherm + Increases concentration Reactant Concentration concentration->exotherm + Increases cooling Cooling System Efficiency cooling->exotherm - Decreases stirring Stirring Speed stirring->exotherm - Decreases (Improves Dissipation)

Caption: Influence of key parameters on reaction exotherm.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of phenylacetonitrile and its derivatives. The following information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low yields and other experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Consistently Low Yield of Phenylacetonitrile

Question: My reaction yield for the synthesis of phenylacetonitrile is consistently low. What are the potential causes?

Answer: Low yields in phenylacetonitrile synthesis can stem from several factors, largely dependent on the chosen synthetic route. Here are some common causes and troubleshooting steps:

  • Purity of Starting Materials: The quality of reagents, particularly benzyl chloride, significantly impacts the yield. Using a technical grade of benzyl chloride can result in yields as low as 60-75%, whereas a purified grade can achieve yields of 85% or more.[1] It is recommended to distill technical grade benzyl chloride before use.

  • Presence of Moisture: Water can have detrimental effects on many synthetic routes. For instance, in Friedel-Crafts type reactions, moisture can deactivate the Lewis acid catalyst (e.g., aluminum chloride).[2][3] In reactions involving strong bases, water can consume the base, preventing the necessary deprotonation for the reaction to proceed.[4]

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[3]

  • Suboptimal Reaction Temperature: Temperature control is critical. Excessively high temperatures can lead to the formation of side products and decomposition of reactants or products.[4][5] Conversely, a temperature that is too low may result in a slow or incomplete reaction.[4][5]

    • Solution: Maintain the recommended temperature for the specific protocol. Use a cooling bath to manage exothermic reactions, especially during the addition of reagents.[4]

  • Inefficient Mixing: In biphasic reactions, such as those using phase-transfer catalysis, vigorous stirring is essential to maximize the interfacial area for the reaction to occur efficiently.[4][5]

  • Formation of Isocyanide Byproduct: The synthesis of phenylacetonitrile from benzyl chloride and a cyanide salt can also produce benzyl isocyanide, which has a disagreeable odor.[1] Proper purification steps are necessary to remove this impurity.

Issue 2: Formation of Unexpected Side Products

Question: I am observing significant amounts of side products in my reaction mixture. What are they, and how can I minimize their formation?

Answer: The formation of side products is a common cause of low yields. Here are some of the most frequently encountered byproducts and strategies to mitigate them:

  • Di-alkylation: When preparing substituted phenylacetonitriles via alkylation, the mono-alkylated product can be deprotonated and alkylated a second time, leading to a di-alkylated byproduct.[5][6]

    • Solution: To favor mono-alkylation, slowly add the alkylating agent to the reaction mixture.[4][5] Using a stoichiometric amount or only a slight excess of the alkylating agent can also help.[6] Lowering the reaction temperature may also improve selectivity.[6]

  • Hydrolysis Products: The nitrile group of phenylacetonitrile or its derivatives can hydrolyze to form the corresponding amide or carboxylic acid, especially in the presence of water or during acidic or basic workups.[2][6]

    • Solution: Use anhydrous conditions and avoid prolonged contact with aqueous acidic or basic solutions during the workup.[2]

  • Polymeric Byproducts: Uncontrolled Friedel-Crafts reactions can lead to the formation of polymeric materials.[2]

    • Solution: Maintain careful temperature control and consider adding the catalyst in portions to manage any exothermic reactions.[2]

  • Knoevenagel Condensation: In the presence of a carbonyl compound (aldehyde or ketone) and a base, phenylacetonitrile can undergo a Knoevenagel condensation to form a substituted alkene.[6]

    • Solution: Ensure that your starting materials and solvents are free from carbonyl impurities.

Issue 3: Reaction Fails to Initiate or Stalls

Question: My reaction is not starting, or it stops before the starting material is fully consumed. What should I check?

Answer: A stalled or non-starting reaction can be frustrating. Here are some potential culprits:

  • Inactive Catalyst: In reactions employing a catalyst, such as a phase-transfer catalyst or a Lewis acid, the catalyst may be old, degraded, or deactivated.[3][4] As mentioned, moisture is a common deactivator for Lewis acids like AlCl₃.[3]

    • Solution: Use a fresh, high-purity catalyst. For moisture-sensitive catalysts, ensure anhydrous conditions.[3] In some cases, adding a fresh portion of the catalyst may restart the reaction.[4]

  • Inefficient Deprotonation: For reactions that require the deprotonation of phenylacetonitrile, the base may not be strong enough, or it may have degraded over time.[4]

    • Solution: Use a sufficiently strong base and ensure it is fresh.

  • Insufficient Reagents: Double-check the stoichiometry of your reactants. An insufficient amount of a key reagent will lead to an incomplete reaction.[4]

Data Presentation: The Effect of Reaction Conditions on Yield

The following tables summarize how different reaction parameters can influence the yield of phenylacetonitrile and its derivatives.

Table 1: Effect of Benzyl Chloride Quality on Phenylacetonitrile Yield

Quality of Benzyl ChlorideApproximate YieldReference
Technical Grade60-75%[1]
Purified (Distilled)≥ 85%[1]

Table 2: Troubleshooting Guide for Low Yield in 2-Phenylbutanenitrile Synthesis

ObservationPotential CauseRecommended ActionReference
Low YieldInefficient stirringEnsure vigorous and constant stirring.[5]
Impure or wet reagentsUse freshly distilled phenylacetonitrile and a dry phase-transfer catalyst.[5]
Incorrect base concentrationUse a 50% aqueous sodium hydroxide solution as specified in protocols.[5]
Reaction temperature too lowMaintain the optimal reaction temperature (e.g., 28-35°C during addition, then 40°C).[5]
Presence of Side ProductsReaction temperature too highStrictly control the temperature, not exceeding 40°C. Use a cooling bath if necessary.[5]
Formation of di-alkylated productAdd the ethyl bromide dropwise to the reaction mixture.[5]
Unreacted Starting MaterialIncomplete reactionEnsure the reaction is stirred for the recommended time after the addition of the alkylating agent is complete. Monitor the reaction by TLC or GC.[5]

Experimental Protocols

Protocol 1: Synthesis of Phenylacetonitrile from Benzyl Chloride and Sodium Cyanide

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Benzyl Chloride (purified by distillation)

  • Sodium Cyanide

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide in a mixture of water and ethanol.

  • Heat the solution to reflux.

  • Slowly add the purified benzyl chloride to the refluxing solution.

  • Continue to reflux the mixture for the recommended time, monitoring the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Distill off the ethanol.

  • The crude benzyl cyanide can be purified by distillation under reduced pressure. The product is typically collected at 115-120°C / 10 mm Hg.[1]

Protocol 2: Phase-Transfer Catalyzed α-Ethylation of Phenylacetonitrile

This protocol is adapted from a procedure for the synthesis of 2-phenylbutanenitrile.[4]

Materials:

  • Phenylacetonitrile

  • Ethyl Bromide

  • 50% Aqueous Sodium Hydroxide

  • Benzyltriethylammonium Chloride (Phase-Transfer Catalyst)

Procedure:

  • In a four-necked, round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, add the 50% aqueous sodium hydroxide, phenylacetonitrile, and benzyltriethylammonium chloride.

  • Begin stirring and add the ethyl bromide dropwise over approximately 100 minutes, maintaining the temperature between 28-35°C. A cold-water bath may be necessary to control the temperature.[4]

  • After the addition is complete, continue stirring for 2 hours.

  • Increase the temperature to 40°C for an additional 30 minutes.[4]

  • Upon completion, proceed with the workup, which typically involves dilution with water, extraction with an organic solvent, washing of the organic layer, drying, and purification of the product.

Visualizations

Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions Start->CheckConditions CheckSideReactions Analyze for Side Products Start->CheckSideReactions CheckPurity->CheckConditions No ImpureReagents Impure Reagents Detected CheckPurity->ImpureReagents Yes Moisture Presence of Moisture? CheckConditions->Moisture SideProducts Side Products Identified CheckSideReactions->SideProducts Yes Purify Purify/Distill Starting Materials ImpureReagents->Purify Success Improved Yield Purify->Success Anhydrous Use Anhydrous Conditions Moisture->Anhydrous Yes Temp Incorrect Temperature? Moisture->Temp No Anhydrous->Success AdjustTemp Adjust and Control Temperature Temp->AdjustTemp Yes Stirring Inefficient Stirring? Temp->Stirring No AdjustTemp->Success Stirring->CheckSideReactions No IncreaseStirring Increase Stirring Rate Stirring->IncreaseStirring Yes IncreaseStirring->Success Optimize Optimize Reaction Conditions (e.g., stoichiometry, addition rate) SideProducts->Optimize Optimize->Success

Caption: Troubleshooting workflow for low yield in phenylacetonitrile synthesis.

Phenylacetonitrile_Side_Reactions cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Start Phenylacetonitrile (or Benzyl Halide) Product Desired Substituted Phenylacetonitrile Start->Product Alkylation / Cyanation Amide Amide Start->Amide Hydrolysis (mild) Isocyanide Benzyl Isocyanide Start->Isocyanide Isomerization Dialkylation Di-alkylated Product Product->Dialkylation Over-alkylation CarboxylicAcid Carboxylic Acid Amide->CarboxylicAcid Hydrolysis (strong)

References

Validation & Comparative

Interpreting the NMR Spectrum of 4-Isopropylphenylacetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-isopropylphenylacetonitrile. In the absence of a publicly available, experimentally verified spectrum with complete assignments, this guide presents a predicted analysis based on established chemical shift principles and comparative data from structurally similar molecules. This information is intended to serve as a valuable reference for researchers working with this compound and similar structures.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The chemical shifts, multiplicities, and integrations are outlined in Table 1. These predictions are based on the analysis of substituent effects and data from analogous compounds.

Table 1. Predicted ¹H NMR Chemical Shifts for this compound

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
a~1.25Doublet6H-CH(C H₃)₂
b~2.95Septet1H-C H(CH₃)₂
c~3.70Singlet2H-C H₂CN
d~7.25Multiplet (AA'BB')4HAromatic protons

¹H NMR Spectrum Interpretation and Comparison

The predicted ¹H NMR spectrum of this compound can be understood by comparing it to the known spectra of related molecules, such as cumene (isopropylbenzene) and phenylacetonitrile.

  • Isopropyl Group: The signals for the isopropyl group (a and b) are expected to be very similar to those in cumene. In cumene, the six equivalent methyl protons appear as a doublet around 1.25 ppm, and the single methine proton appears as a septet around 2.89 ppm.[1] The electron-withdrawing nature of the cyanomethyl group in the para position of this compound is expected to cause a slight downfield shift of the methine proton (b) compared to cumene.

  • Methylene Protons: The methylene protons (c) adjacent to the nitrile group are expected to appear as a singlet. In phenylacetonitrile, this singlet is typically observed around 3.7 ppm. The electronic effect of the para-isopropyl group is not expected to significantly alter this chemical shift.

  • Aromatic Protons: The aromatic protons (d) will present as a complex multiplet, specifically an AA'BB' system, which is characteristic of a 1,4-disubstituted benzene ring where the two substituents have different electronic effects. These protons are expected to resonate in the typical aromatic region of 7.0-7.5 ppm.

Table 2. Comparison of ¹H NMR Data for this compound and Related Compounds

CompoundIsopropyl -CH₃ (ppm)Isopropyl -CH (ppm)-CH₂CN (ppm)Aromatic Protons (ppm)
This compound (Predicted) ~1.25 (d) ~2.95 (sept) ~3.70 (s) ~7.25 (m)
Cumene[1]1.25 (d)2.89 (sept)-7.21 (m)
4-Ethylphenylacetonitrile1.23 (t)2.65 (q)3.68 (s)7.15-7.25 (m)
4-tert-Butylphenylacetonitrile[2]1.32 (s)-3.68 (s)7.25-7.35 (m)

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

Table 3. Predicted ¹³C NMR Chemical Shifts for this compound

SignalChemical Shift (ppm)Assignment
1~23.9-CH(C H₃)₂
2~34.0-C H(CH₃)₂
3~23.0-C H₂CN
4~118.0-C N
5~127.0Aromatic C3 & C5
6~128.5Aromatic C2 & C6
7~129.0Aromatic C1
8~149.0Aromatic C4

¹³C NMR Spectrum Interpretation and Comparison

The predicted ¹³C chemical shifts can be rationalized by comparison with cumene and other substituted phenylacetonitriles.

  • Aliphatic Carbons: The chemical shifts for the isopropyl group carbons (1 and 2) are expected to be very close to those observed in cumene (δ 24 and 34 ppm).[1][3] The methylene carbon (3) adjacent to the nitrile is predicted to be significantly shielded compared to the other sp³ carbons. The nitrile carbon (4) will appear in the characteristic region for nitriles, around 118 ppm.

  • Aromatic Carbons: The aromatic region will display four signals due to the symmetry of the para-substituted ring. The carbon attached to the isopropyl group (C4) is expected to be the most downfield-shifted aromatic carbon due to the alkyl substituent effect. The carbon bearing the cyanomethyl group (C1) will also be shifted downfield. The remaining aromatic carbons (C2, C3, C5, C6) will appear in the typical aromatic region.

Table 4. Comparison of ¹³C NMR Data for this compound and Related Compounds

CompoundIsopropyl -CH₃ (ppm)Isopropyl -CH (ppm)-CH₂CN (ppm)-CN (ppm)Aromatic Carbons (ppm)
This compound (Predicted) ~23.9 ~34.0 ~23.0 ~118.0 ~127.0, ~128.5, ~129.0, ~149.0
Cumene[1][3]24.034.0--126.0, 127.0, 129.0, 149.0
4-Ethylphenylacetonitrile15.628.522.9118.2128.4, 128.8, 130.1, 144.9
4-tert-Butylphenylacetonitrile[2]31.334.622.8118.3125.8, 128.5, 129.8, 151.6

Experimental Protocol

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm for both ¹H and ¹³C).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Pulse Width: A 30° or 45° pulse is recommended to allow for shorter relaxation delays.

  • Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

3. ¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Pulse Width: A 30° pulse is commonly used.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): This will vary depending on the sample concentration and spectrometer sensitivity, but typically ranges from 256 to 1024 scans.

  • Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules.

4. Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

Logical Signal Assignment

The following diagram illustrates the logical connection between the molecular structure of this compound and its predicted NMR signals.

G cluster_mol This compound cluster_signals Predicted NMR Signals mol H_signals ¹H NMR ~1.25 ppm (d, 6H) ~2.95 ppm (sept, 1H) ~3.70 ppm (s, 2H) ~7.25 ppm (m, 4H) mol->H_signals:a CH₃ mol->H_signals:b CH mol->H_signals:c CH₂ mol->H_signals:d Ar-H C_signals ¹³C NMR ~23.9 ppm ~34.0 ppm ~23.0 ppm ~118.0 ppm ~127.0 ppm ~128.5 ppm ~129.0 ppm ~149.0 ppm mol->C_signals:f1 CH₃ mol->C_signals:f2 CH mol->C_signals:f3 CH₂ mol->C_signals:f4 CN mol->C_signals:f5 Ar-C mol->C_signals:f6 Ar-C mol->C_signals:f7 Ar-C mol->C_signals:f8 Ar-C

References

A Comparative Guide to Confirming the Structure of 4-Isopropylphenylacetonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the structural confirmation of 4-Isopropylphenylacetonitrile and its derivatives. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary tools to unambiguously identify and characterize these important chemical entities.

Spectroscopic Data Comparison

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture. Below is a comparative summary of the expected and observed spectral data for this compound and several para-substituted analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and integration of proton (¹H) and carbon-13 (¹³C) signals, the connectivity of atoms can be meticulously mapped.

¹H NMR Spectral Data

Predicted for this compound and reported for its derivatives in CDCl₃.

CompoundAr-H (ppm)-CH₂-CN (ppm)-CH(CH₃)₂ (ppm)-(CH)CH₃ (ppm)Other (ppm)
This compound (Predicted)~7.2-7.3 (d) & ~7.1-7.2 (d)~3.7 (s)~2.9 (sept)~1.2 (d)
Phenylacetonitrile7.25-7.45 (m)3.73 (s)--
4-Methoxyphenylacetonitrile7.24 (d, J=8.5 Hz), 6.89 (d, J=8.5 Hz)3.65 (s)--3.81 (s, -OCH₃)
4-Chlorophenylacetonitrile7.35 (d, J=8.5 Hz), 7.29 (d, J=8.5 Hz)3.71 (s)--

¹³C NMR Spectral Data

Predicted for this compound and reported for its derivatives in CDCl₃.

Compound-CNAr-C (quaternary)Ar-CH-CH₂-CN-CH(CH₃)₂-(CH)CH₃Other
This compound (Predicted)~118~149, ~128~128, ~127~23~34~24
Phenylacetonitrile117.9130.9128.9, 127.8, 127.323.5--
4-Methoxyphenylacetonitrile118.4159.3, 122.8128.7, 114.422.4--55.3 (-OCH₃)
4-Chlorophenylacetonitrile117.2134.5, 129.5129.3, 128.922.7--
Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The nitrile group (C≡N) has a very characteristic sharp absorption band.

CompoundC≡N Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
This compound~2247~3050-3020~2965-2870~1610, 1515
4-Bromophenylacetonitrile~2250~3050-3020~2920~1590, 1490
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its elemental composition and substructures.

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound159144 [M-CH₃]⁺, 116 [M-C₃H₇]⁺
4-Chlorophenylacetonitrile151/153 (isotope pattern)116 [M-Cl]⁺

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • For ¹H NMR, acquire data with a spectral width of at least 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of at least 220 ppm, a relaxation delay of 2-5 seconds, and accumulate a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

    • Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities (singlet, doublet, triplet, etc.).

    • Assign all peaks to the corresponding protons and carbons in the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For liquid samples like this compound, the Attenuated Total Reflectance (ATR) method is most convenient.

    • Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-650 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups. Pay close attention to the sharp C≡N stretch around 2250 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Introduce the sample into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).

    • For GC-MS, use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program that allows for good separation.

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis:

    • Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern and propose structures for the major fragment ions. For this compound, look for the loss of a methyl group (M-15) and an isopropyl group (M-43).

Visualizing the Workflow and Structural Relationships

Graphical representations of the experimental workflow and the logical connections between spectroscopic data and molecular structure can greatly aid in understanding the process of structural elucidation.

G cluster_0 Structural Elucidation Workflow Unknown Unknown Phenylacetonitrile Derivative MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unknown->NMR MolFormula Molecular Formula & Weight MS->MolFormula FuncGroups Functional Groups (e.g., -C≡N, Isopropyl) IR->FuncGroups Connectivity Atom Connectivity & Skeleton NMR->Connectivity Structure Confirmed Structure MolFormula->Structure FuncGroups->Structure Connectivity->Structure

Caption: General workflow for the structural elucidation of an unknown compound.

G cluster_1 Spectroscopic Correlations for this compound structure This compound C₁₁H₁₃N MW: 159.23 CH(CH₃)₂ CH₂CN Aromatic Ring nmr ¹H & ¹³C NMR ~1.2 ppm (d, 6H), ~2.9 ppm (sept, 1H) ~3.7 ppm (s, 2H) ~7.2 ppm (d, 2H), ~7.3 ppm (d, 2H) ~118 ppm ~23, 24, 34 ppm ~127-149 ppm structure:c1->nmr:h1_isopropyl correlates to structure:c2->nmr:h1_ch2 correlates to structure:c3->nmr:h1_aromatic correlates to ir IR Spectroscopy C≡N Stretch: ~2247 cm⁻¹ (sharp) C-H (sp³): ~2870-2965 cm⁻¹ C-H (sp²): ~3020-3050 cm⁻¹ structure:c2->ir:cn gives rise to structure:c1->ir:ch_aliphatic gives rise to structure:c3->ir:ch_aromatic gives rise to ms Mass Spectrometry M⁺: m/z 159 [M-CH₃]⁺: m/z 144 [M-C₃H₇]⁺: m/z 116 structure:f2->ms:m_plus corresponds to structure:f0->ms:frag1 fragments to structure:f0->ms:frag2 fragments to

Caption: Key spectroscopic correlations for this compound.

Comparative Analysis of the Biological Activity of 4-Isopropylphenylacetonitrile and Its Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide aims to provide a comparative overview of the biological activity of 4-Isopropylphenylacetonitrile and its structurally related analogs. However, a comprehensive search of publicly available scientific literature and databases reveals a significant gap in direct comparative studies for this specific compound and its immediate derivatives.

While general information regarding the chemical properties of this compound is accessible, detailed experimental data on its biological effects, such as cytotoxicity, enzyme inhibition, or antimicrobial activity, remains largely unpublished. Similarly, there is a lack of studies that systematically synthesize and evaluate a series of its analogs to establish clear structure-activity relationships.

The broader class of phenylacetonitriles has been investigated for various biological activities. For instance, certain derivatives have shown potential as antimicrobial and cytotoxic agents. These studies, however, do not provide specific data points for this compound that would allow for a direct and quantitative comparison with its analogs.

Future Directions and Data Requirements

To facilitate a meaningful comparison and guide further research in this area, the following experimental data would be essential:

  • Quantitative Biological Activity Data: A table summarizing key metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for this compound and a series of its analogs against various biological targets. This would require screening against a panel of cancer cell lines, bacterial or fungal strains, and specific enzymes.

  • Detailed Experimental Protocols: For each biological assay performed, a clear and detailed methodology is crucial for reproducibility and for other researchers to build upon the findings. This should include information on cell lines or microbial strains used, assay conditions, and data analysis methods.

  • Mechanism of Action Studies: Elucidation of the underlying signaling pathways or molecular targets through which these compounds exert their biological effects would be highly valuable. This could involve techniques such as Western blotting, reporter gene assays, or transcriptomic analysis.

Illustrative Experimental Workflow

The following diagram illustrates a general workflow that could be employed to generate the necessary data for a comprehensive comparative analysis.

cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies cluster_sar Data Analysis & SAR synthesis Synthesis of this compound and Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC) characterization->antimicrobial enzyme Enzyme Inhibition Assays characterization->enzyme data_analysis Data Compilation & Analysis cytotoxicity->data_analysis antimicrobial->data_analysis enzyme->data_analysis pathway Signaling Pathway Analysis (e.g., Western Blot) target Target Identification pathway->target sar Structure-Activity Relationship (SAR) Determination data_analysis->sar sar->pathway

A Comparative Guide to Spectroscopic Analysis for Purity Confirmation of 4-Isopropylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical parameter that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). 4-Isopropylphenylacetonitrile, a key building block in the synthesis of various pharmaceuticals, requires rigorous purity assessment to ensure the absence of unwanted side-products and starting materials. This guide provides a comprehensive comparison of various spectroscopic techniques for the purity confirmation of this compound, supported by experimental data and detailed methodologies.

Experimental Workflow for Purity Confirmation

A systematic approach is essential for the comprehensive purity analysis of this compound. The following workflow outlines the key stages, from initial qualitative identification to quantitative purity assessment and final confirmation.

Purity Confirmation Workflow Figure 1. Experimental Workflow for Purity Confirmation cluster_0 Initial Analysis cluster_1 Quantitative Analysis cluster_2 Data Analysis & Reporting start Sample of this compound qualitative Qualitative Identification (FTIR & GC-MS) start->qualitative qnmr Quantitative NMR (qNMR) (Primary Purity Assay) qualitative->qnmr hplc HPLC-UV (Orthogonal Purity Check) qualitative->hplc compare Compare Results & Assess Purity qnmr->compare hplc->compare report Final Purity Report compare->report

Caption: A logical workflow for the purity confirmation of this compound.

Comparison of Analytical Techniques

A variety of spectroscopic and chromatographic methods can be employed for the purity analysis of this compound. Each technique offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides. The following table summarizes a comparative overview of the most common techniques. The quantitative data presented are estimations based on typical performance characteristics for the analysis of aromatic nitriles and their common impurities.

Analytical TechniquePrincipleLimit of Detection (LOD) (Estimated)Limit of Quantitation (LOQ) (Estimated)Key AdvantagesKey Limitations
Quantitative ¹H-NMR (qNMR) Measures the nuclear magnetic resonance of ¹H nuclei. The signal area is directly proportional to the number of protons, allowing for absolute purity determination against a certified internal standard.~0.05%~0.15%Absolute quantification without a specific reference standard for the analyte. Provides structural information for impurity identification. Non-destructive.Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase. The mass spectrometer provides mass-to-charge ratio information for identification.~0.001% (10 ppm)~0.003% (30 ppm)High sensitivity and selectivity for volatile impurities. Provides structural information from mass fragmentation patterns.Requires the analyte to be volatile and thermally stable.
High-Performance Liquid Chromatography (HPLC-UV) Separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. A UV detector measures the absorbance of the eluting compounds.~0.01%~0.03%Wide applicability to a broad range of compounds. Robust and reproducible for routine quality control.Requires a chromophore for UV detection. Purity is typically determined by area percent, which assumes equal response factors for all components.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of its chemical bonds.~1-5%>5%Rapid and non-destructive. Provides information about functional groups present.Low sensitivity for minor components. Primarily a qualitative technique for purity, best for identifying major components.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide methodologies for the key analytical techniques discussed.

Quantitative ¹H-Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Analytical Balance (accurate to 0.01 mg)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

Reagents:

  • This compound sample

  • Internal Standard (e.g., Maleic acid, certified reference material)

  • Deuterated Solvent (e.g., DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum with parameters optimized for quantitative analysis, including:

      • A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet of the benzylic protons) and a signal of the internal standard (e.g., the singlet of the olefinic protons of maleic acid).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in the chosen solvent.

    • Prepare a series of calibration standards of potential impurities if quantification is required.

  • GC-MS Conditions:

    • Injector: Split/splitless injector, 250 °C, split ratio 20:1.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Scan range: m/z 40-400.

      • Ion source temperature: 230 °C.

      • Transfer line temperature: 280 °C.

  • Data Analysis:

    • Identify peaks by comparing their retention times and mass spectra with reference libraries (e.g., NIST) and, if available, with the analysis of reference standards.

    • Quantify impurities by creating a calibration curve from the analysis of the standards or by using the area percent method, assuming similar response factors for structurally related impurities.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of this compound by separating it from non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

Procedure:

  • Sample and Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Sample Solution: Dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase Gradient:

      • Start with 50% B, hold for 2 minutes.

      • Increase to 95% B over 10 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 50% B over 1 minute and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

    Purity (%) = (Area of main peak / Total area of all peaks) * 100

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To perform a rapid qualitative identification of this compound and to check for the presence of major functional group impurities.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation:

    • Place a small amount of the liquid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 16 or 32) to obtain a good quality spectrum.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of pure this compound.

    • Key characteristic peaks to observe include:

      • C≡N stretch (nitrile group) around 2250 cm⁻¹.

      • Aromatic C-H stretches above 3000 cm⁻¹.

      • Aliphatic C-H stretches from the isopropyl and methylene groups below 3000 cm⁻¹.

      • Aromatic C=C stretches in the 1600-1450 cm⁻¹ region.

    • The presence of unexpected peaks, such as a broad O-H stretch (around 3300 cm⁻¹) or a C=O stretch (around 1700 cm⁻¹), could indicate the presence of alcohol or carbonyl-containing impurities, respectively.

Conclusion

The purity confirmation of this compound is a multi-faceted process that benefits from the application of orthogonal analytical techniques. While FTIR provides a rapid qualitative assessment, a combination of qNMR for absolute purity determination and a chromatographic method like GC-MS or HPLC-UV for the separation and quantification of trace impurities offers a robust and comprehensive approach. The choice of the primary quantitative technique will depend on the specific requirements of the analysis, with qNMR offering the advantage of being a primary ratio method and chromatographic techniques providing superior sensitivity for trace impurity profiling. For regulatory purposes and in-depth quality control, a combination of these spectroscopic and chromatographic methods is highly recommended.

A Comparative Guide to the Synthesis of 4-Isopropylphenylacetic Acid: Evaluating Alternatives to Nitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of an optimal synthetic route is paramount to achieving efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of synthetic pathways to 4-isopropylphenylacetic acid, a valuable building block in medicinal chemistry. We will evaluate the traditional hydrolysis of 4-isopropylphenylacetonitrile against two prominent alternatives: the Willgerodt-Kindler reaction of 4-isopropylacetophenone and the Grignard carboxylation of a 4-isopropylbenzyl halide.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic strategy for 4-isopropylphenylacetic acid is contingent on factors such as the availability and cost of starting materials, reaction conditions, scalability, and waste profiles. The following table summarizes the key aspects of the three primary methods discussed.

FeatureMethod 1: Hydrolysis of NitrileMethod 2: Willgerodt-Kindler ReactionMethod 3: Grignard Carboxylation
Starting Material This compound4-Isopropylacetophenone4-Isopropylbenzyl chloride/bromide
Key Reagents Strong acid (e.g., H₂SO₄) or base (e.g., NaOH)Sulfur, Morpholine, NaOHMagnesium (Mg), Dry Ice (solid CO₂)
Reaction Conditions High temperatures, aqueous mediaHigh temperatures, often under phase transfer catalysisAnhydrous conditions, cryogenic temperatures for carboxylation
Typical Yield Good to Excellent (often >90%)Good (70-85%)Good (around 75%)
Key Advantages High atom economy, straightforward procedure.Utilizes a readily available ketone starting material.Powerful C-C bond formation, versatile for other derivatives.
Key Disadvantages Harsh reaction conditions, potential for amide byproduct formation.Use of noxious sulfur and morpholine, multi-step process.Requires strictly anhydrous conditions, potential for Wurtz coupling byproduct.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for each synthetic route to 4-isopropylphenylacetic acid.

hydrolysis start This compound product 4-Isopropylphenylacetic Acid start->product Hydrolysis reagents H₂SO₄ / H₂O or NaOH / H₂O reagents->product willgerodt start 4-Isopropylacetophenone intermediate Thiomorpholide Intermediate start->intermediate Thioamidation product 4-Isopropylphenylacetic Acid intermediate->product Hydrolysis reagents1 Sulfur, Morpholine reagents1->intermediate reagents2 NaOH, H₂O reagents2->product grignard start 4-Isopropylbenzyl Chloride intermediate Grignard Reagent start->intermediate Formation product 4-Isopropylphenylacetic Acid intermediate->product Carboxylation reagents1 Mg, Dry Ether reagents1->intermediate reagents2 1. CO₂ (Dry Ice) 2. H₃O⁺ reagents2->product decision_tree start Select Synthesis Route for 4-Isopropylphenylacetic Acid q1 Is this compound readily available and cost-effective? start->q1 a1_yes Method 1: Nitrile Hydrolysis q1->a1_yes Yes q2 Is 4-isopropylacetophenone the preferred starting material? q1->q2 No a2_yes Method 2: Willgerodt-Kindler q2->a2_yes Yes q3 Are strictly anhydrous conditions and handling of organometallics feasible? q2->q3 No a3_yes Method 3: Grignard Carboxylation q3->a3_yes Yes a3_no Re-evaluate starting material availability and consider other methods. q3->a3_no No

A Comparative Guide to 4-Isopropylphenylacetonitrile and 4-isopropylphenylacetic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the physicochemical properties, synthesis, and biological activities of 4-Isopropylphenylacetonitrile and its carboxylic acid counterpart, 4-isopropylphenylacetic acid, providing essential data for researchers in drug discovery and development.

This guide offers a comprehensive comparison of this compound and 4-isopropylphenylacetic acid, two structurally related compounds with distinct chemical functionalities that influence their properties and potential applications. 4-isopropylphenylacetic acid is a well-known precursor in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, highlighting its significance in medicinal chemistry.[1] This document provides a detailed overview of their physical and chemical characteristics, outlines common synthetic routes with experimental protocols, and explores their known biological activities, supported by available data.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences in the functional groups of this compound (a nitrile) and 4-isopropylphenylacetic acid (a carboxylic acid) give rise to distinct physicochemical properties. These properties are crucial for determining their solubility, reactivity, and behavior in biological systems.

PropertyThis compound4-isopropylphenylacetic acid
Molecular Formula C₁₁H₁₃NC₁₁H₁₄O₂
Molecular Weight 159.23 g/mol 178.23 g/mol [2]
Melting Point Not available51-52 °C
Boiling Point 85-90 °C at 0.2 atm170-174 °C at 14 Torr
Density 0.960 g/mL at 25 °C1.067 g/cm³ (predicted)
Solubility Information not readily availableSlightly soluble in chloroform and DMSO
pKa Not applicable~4.39 (predicted)

Synthesis and Experimental Protocols

The synthesis of these two compounds typically involves distinct chemical transformations, reflecting the conversion of a nitrile group to a carboxylic acid.

Synthesis of this compound

A common method for the synthesis of arylacetonitriles is the reaction of a corresponding benzyl halide with an alkali metal cyanide.

Experimental Protocol: Synthesis of this compound from 4-Isopropylbenzyl Chloride

This procedure is adapted from general methods for the preparation of phenylacetonitriles.[3]

  • Materials: 4-Isopropylbenzyl chloride, sodium cyanide, a suitable solvent (e.g., aqueous ethanol or a phase-transfer catalyst system), and a N,N-dialkyl cyclohexylamine (optional, as a catalyst).

  • Procedure: A solution of 4-isopropylbenzyl chloride in a water-immiscible solvent is added to a heated aqueous solution containing sodium cyanide. The mixture is maintained at reflux temperature with vigorous stirring. The use of a phase-transfer catalyst or a N,N-dialkyl cyclohexylamine can improve the reaction yield.[3] After the reaction is complete, the organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield this compound.

Diagram of the Synthetic Pathway from 4-Isopropylbenzyl Chloride to this compound:

G 4-Isopropylbenzyl_Chloride 4-Isopropylbenzyl Chloride This compound This compound 4-Isopropylbenzyl_Chloride->this compound Nucleophilic Substitution Sodium_Cyanide Sodium Cyanide (NaCN) Sodium_Cyanide->this compound

Caption: Synthesis of this compound.

Synthesis of 4-isopropylphenylacetic acid

4-isopropylphenylacetic acid can be synthesized through various methods, including the hydrolysis of this compound or the Willgerodt-Kindler reaction.

Experimental Protocol 1: Hydrolysis of this compound

This method involves the conversion of the nitrile group to a carboxylic acid.

  • Materials: this compound, a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) solution.

  • Procedure: this compound is heated under reflux with an aqueous solution of a strong acid or base. Upon completion of the reaction, the mixture is cooled and acidified (if a basic hydrolysis was performed) to precipitate the 4-isopropylphenylacetic acid. The solid product is then collected by filtration, washed, and can be further purified by recrystallization.

Diagram of the Hydrolysis of this compound:

G This compound This compound 4-isopropylphenylacetic_acid 4-isopropylphenylacetic acid This compound->4-isopropylphenylacetic_acid Hydrolysis H2O_H_or_OH H₂O, H⁺ or OH⁻ H2O_H_or_OH->4-isopropylphenylacetic_acid

Caption: Hydrolysis to 4-isopropylphenylacetic acid.

Experimental Protocol 2: Willgerodt-Kindler Reaction

This reaction allows for the synthesis of aryl-aliphatic acids from aryl ketones.[4][5][6]

  • Materials: 4-Isopropylacetophenone, sulfur, and a secondary amine (e.g., morpholine).

  • Procedure: A mixture of 4-isopropylacetophenone, sulfur, and morpholine is heated. The intermediate thiomorpholide is formed, which is then hydrolyzed (often in a one-pot procedure) with an acid or base to yield 4-isopropylphenylacetic acid.[7] The use of a phase-transfer catalyst can enhance the reaction efficiency.[7]

Diagram of the Willgerodt-Kindler Reaction Pathway:

G 4-Isopropylacetophenone 4-Isopropylacetophenone Thiomorpholide_Intermediate Thiomorpholide Intermediate 4-Isopropylacetophenone->Thiomorpholide_Intermediate Reaction Sulfur_Morpholine Sulfur, Morpholine Sulfur_Morpholine->Thiomorpholide_Intermediate 4-isopropylphenylacetic_acid 4-isopropylphenylacetic acid Thiomorpholide_Intermediate->4-isopropylphenylacetic_acid Hydrolysis Hydrolysis Hydrolysis->4-isopropylphenylacetic_acid

Caption: Willgerodt-Kindler synthesis route.

Comparative Biological Activity

While direct comparative studies on the biological activities of this compound and 4-isopropylphenylacetic acid are limited, inferences can be drawn from the known properties of related compounds and the established role of 4-isopropylphenylacetic acid as a precursor to ibuprofen.

4-isopropylphenylacetic acid: As a key intermediate in the synthesis of ibuprofen, its biological profile is intrinsically linked to this widely used NSAID. Ibuprofen exhibits analgesic, anti-inflammatory, and antipyretic properties by non-selectively inhibiting cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9][10] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8] Phenylacetic acid derivatives, in general, are known to possess anti-inflammatory properties.[11][12][13][14][15]

In Vitro Cytotoxicity and Inflammatory Response Workflow:

A general workflow for comparing the in vitro effects of these compounds would involve exposing relevant cell lines (e.g., macrophages for inflammatory response, cancer cell lines for cytotoxicity) to various concentrations of each compound.

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Exposure cluster_3 Assays Compound_A This compound Treatment Incubate cells with varying concentrations of each compound Compound_A->Treatment Compound_B 4-isopropylphenylacetic acid Compound_B->Treatment Cell_Lines Relevant Cell Lines (e.g., Macrophages, Cancer Cells) Cell_Lines->Treatment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Treatment->Cytotoxicity Inflammation Inflammatory Marker Assays (e.g., ELISA for cytokines) Treatment->Inflammation

Caption: In vitro comparative testing workflow.

Conclusion

This compound and 4-isopropylphenylacetic acid, while structurally similar, possess distinct chemical and physical properties due to their differing functional groups. The nitrile is a versatile intermediate that can be converted to the carboxylic acid, a key building block for the synthesis of ibuprofen. The biological activity of 4-isopropylphenylacetic acid is well-established in the context of its role as an NSAID precursor, primarily acting through the inhibition of prostaglandin synthesis. The biological profile of this compound is less understood, and further research is warranted to fully characterize its potential effects. This guide provides a foundational comparison to aid researchers in the selection and application of these compounds in their drug discovery and development endeavors.

References

Comparative Reactivity Analysis: 4-Isopropylphenylacetonitrile vs. 4-isopropylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative reactivity of 4-Isopropylphenylacetonitrile and 4-isopropylacetophenone, supported by experimental data and detailed methodologies.

In the landscape of organic synthesis and drug development, a nuanced understanding of the reactivity of functional groups is paramount. This guide provides an objective comparison of the chemical reactivity of two structurally similar compounds: this compound and 4-isopropylacetophenone. While both molecules share a 4-isopropylphenyl scaffold, the difference in their functional group—a nitrile versus a ketone—imparts distinct electronic and steric properties, leading to significant variations in their chemical behavior. This analysis is supported by a review of existing experimental data and theoretical principles, offering valuable insights for reaction design and optimization.

Executive Summary of Reactivity Comparison

The primary determinant of reactivity in these compounds is the nature of the carbon atom in the cyano (-C≡N) and acetyl (-C(=O)CH₃) groups. The nitrile carbon is sp-hybridized and part of a highly polarized triple bond, while the ketone's carbonyl carbon is sp²-hybridized. These differences in hybridization, geometry, and electron distribution govern their susceptibility to nucleophilic and electrophilic attack, as well as their behavior under reductive and hydrolytic conditions.

Generally, the carbonyl carbon of 4-isopropylacetophenone is more electrophilic and thus more reactive towards nucleophiles than the nitrile carbon of this compound under neutral or basic conditions. However, under acidic conditions, the nitrile can be protonated, significantly enhancing its electrophilicity. The reactivity of both compounds is also influenced by the electron-donating nature of the para-isopropyl group.

Data Presentation: Physicochemical and Reactivity Data

PropertyThis compound4-isopropylacetophenone
Molecular Formula C₁₁H₁₃NC₁₁H₁₄O
Molecular Weight 159.23 g/mol 162.23 g/mol
Functional Group Nitrile (-C≡N)Ketone (-C(=O)CH₃)
Reactivity towards Nucleophiles Moderately electrophilic carbon, requires activation (e.g., protonation) for reaction with weak nucleophiles.Electrophilic carbonyl carbon, readily attacked by a wide range of nucleophiles.
Reactivity in Reduction Can be reduced to a primary amine (e.g., with LiAlH₄).Can be reduced to a secondary alcohol (e.g., with NaBH₄) or fully deoxygenated to an alkyl group.
Reactivity in Hydrolysis Can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[1]Generally stable to hydrolysis under typical conditions.
¹³C NMR Chemical Shift (Functional Group Carbon) ~118-125 ppm (nitrile C)~197-200 ppm (carbonyl C)[2]

Note: The provided ¹³C NMR chemical shift ranges are typical values and can vary depending on the solvent and other experimental conditions.

Reactivity in Detail: A Comparative Analysis

Nucleophilic Attack

The carbonyl carbon of 4-isopropylacetophenone is more susceptible to nucleophilic attack than the nitrile carbon of this compound. This is due to the greater polarization of the C=O bond compared to the C≡N bond and the less sterically hindered nature of the sp²-hybridized carbonyl carbon.

Reduction

Both compounds can be readily reduced, but they yield different products.

  • This compound: Reduction of the nitrile group typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) and proceeds to the corresponding primary amine, 2-(4-isopropylphenyl)ethanamine.[3]

  • 4-isopropylacetophenone: The ketone can be reduced to the corresponding secondary alcohol, 1-(4-isopropylphenyl)ethanol, using milder reducing agents such as sodium borohydride (NaBH₄).[4] More vigorous reduction conditions can lead to the complete deoxygenation to form 4-ethyl-1-isopropylbenzene.

Hydrolysis
  • This compound: The nitrile group can undergo hydrolysis to form 4-isopropylphenylacetic acid or the corresponding amide under acidic or basic conditions. The reaction proceeds via nucleophilic attack of water or hydroxide on the nitrile carbon.[5] Kinetic studies on the hydrolysis of para-substituted benzonitriles in sulfuric acid have shown that electron-donating groups, such as isopropyl, can influence the reaction rate.[1]

  • 4-isopropylacetophenone: Ketones are generally stable to hydrolysis.

The Hammett Equation: Quantifying Substituent Effects

The Hammett equation, log(k/k₀) = σρ, provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds.[6] The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) reflects the sensitivity of a given reaction to these effects.

For the para-isopropyl group, the Hammett substituent constant (σp) is approximately -0.15, indicating it is an electron-donating group. This electron-donating character will influence the rates of reactions at the nitrile and acetyl groups.

  • For reactions where a negative charge develops in the transition state (e.g., nucleophilic attack on the carbonyl or nitrile carbon), the electron-donating isopropyl group will decrease the reaction rate (ρ > 0).

  • For reactions where a positive charge develops in the transition state, the electron-donating isopropyl group will increase the reaction rate (ρ < 0).

Experimental Protocols

The following are generalized experimental protocols for key reactions. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Comparative Reduction of 4-isopropylacetophenone

Objective: To compare the rate of reduction of 4-isopropylacetophenone with other substituted acetophenones.

Materials:

  • 4-isopropylacetophenone

  • Other para-substituted acetophenones (e.g., 4-methylacetophenone, 4-chloroacetophenone)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 30% ethyl acetate in hexanes)

  • UV lamp

Procedure:

  • Prepare individual 0.1 M solutions of each acetophenone derivative in methanol in separate reaction flasks.

  • Cool the solutions to 0 °C in an ice bath.

  • To each flask, add an equimolar amount of NaBH₄. Start a timer immediately.

  • Monitor the progress of each reaction at regular time intervals (e.g., every 5 minutes) by TLC.

  • To quench the reaction at each time point, withdraw a small aliquot and add it to a vial containing a few drops of acetone.

  • Spot the quenched reaction mixture on a TLC plate alongside a spot of the starting material.

  • Develop the TLC plate and visualize the spots under a UV lamp.

  • The relative rate of reaction can be estimated by comparing the disappearance of the starting material spot and the appearance of the product spot over time for each compound.

Protocol 2: Comparative Hydrolysis of this compound

Objective: To compare the rate of hydrolysis of this compound with other substituted phenylacetonitriles.

Materials:

  • This compound

  • Other para-substituted phenylacetonitriles (e.g., 4-methylphenylacetonitrile, 4-chlorophenylacetonitrile)

  • Concentrated sulfuric acid

  • Distilled water

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Ether or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Prepare individual reaction vessels for each nitrile derivative.

  • In each vessel, dissolve a known amount of the nitrile in a specific concentration of sulfuric acid (e.g., 10 M).

  • Place the reaction vessels in a constant temperature bath (e.g., 80 °C).

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench it by adding it to a vial containing an ice-cold solution of sodium bicarbonate.

  • Extract the product from the quenched mixture with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the organic extract by GC-MS or HPLC to determine the concentration of the remaining nitrile and the formed carboxylic acid or amide.

  • Plot the concentration of the reactant versus time to determine the reaction rate for each compound.

Visualizations

Logical Relationship of Reactivity Factors

G Factors Influencing Reactivity cluster_compound1 This compound cluster_compound2 4-isopropylacetophenone cluster_substituent Common Substituent Nitrile Nitrile Group (-C≡N) Nitrile_C sp-hybridized Carbon Nitrile->Nitrile_C Reactivity Overall Reactivity Nitrile_C->Reactivity Ketone Ketone Group (-C(=O)CH₃) Ketone_C sp²-hybridized Carbon Ketone->Ketone_C Ketone_C->Reactivity Isopropyl p-Isopropyl Group Isopropyl->Reactivity

Caption: Factors influencing the reactivity of the two compounds.

Experimental Workflow for Comparative Reduction

G Workflow for Comparative Reduction Start Start: Prepare Solutions of Acetophenones Reaction Initiate Reduction with NaBH₄ at 0°C Start->Reaction Monitoring Monitor Reactions by TLC at Timed Intervals Reaction->Monitoring Quench Quench Aliquots with Acetone Monitoring->Quench Analysis Analyze TLC Plates Quench->Analysis End End: Compare Reaction Rates Analysis->End

Caption: Workflow for the comparative reduction experiment.

Conclusion

The reactivity of this compound and 4-isopropylacetophenone is fundamentally dictated by the distinct electronic and steric properties of the nitrile and ketone functional groups. 4-isopropylacetophenone is generally more susceptible to nucleophilic attack and can be reduced under milder conditions. In contrast, this compound's reactivity towards nucleophiles often requires activation, and its reduction leads to a primary amine, while it is susceptible to hydrolysis. The electron-donating para-isopropyl group modulates the reactivity of both functional groups, an effect that can be rationalized using the Hammett equation. The provided experimental protocols offer a starting point for researchers to quantitatively assess these reactivity differences in a laboratory setting. This guide serves as a valuable resource for making informed decisions in the design of synthetic routes and the development of new chemical entities.

References

A Comparative Cytotoxicity Analysis of Phenylacetonitrile Derivatives and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel therapeutic agents with enhanced cytotoxicity against cancer cells remains a pivotal area of research. Phenylacetonitrile derivatives, characterized by a phenyl ring attached to an acetonitrile group, represent a class of compounds with potential pharmacological activities. This guide provides a comparative overview of the cytotoxic effects of derivatives structurally related to 4-Isopropylphenylacetonitrile. Due to a lack of direct experimental data on this compound and its close derivatives in the available scientific literature, this analysis focuses on comparing the cytotoxicity of 2-phenylacrylonitriles and compounds containing the 4-isopropylphenyl moiety. This comparative approach allows for an initial assessment of the potential structure-activity relationships and cytotoxic profiles within this chemical space.

Data Presentation: Cytotoxicity of Structurally Related Derivatives

The following tables summarize the available quantitative data on the cytotoxic activity of various 2-phenylacrylonitrile and 4-isopropylphenyl-containing compounds against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cells.

Table 1: Cytotoxicity of Methoxy-Substituted 2-Phenylacrylonitrile Derivatives [1]

CompoundCell LineIncubation Time (h)IC50 (µM)
3-(4-methoxyphenyl)-2-phenylacrylonitrile (2a)MCF-7 (Breast Cancer)4844
3-(2,4-dimethoxyphenyl)-2-phenylacrylonitrile (2b)MCF-7 (Breast Cancer)4834

Table 2: Cytotoxicity of Cuminaldehyde (4-Isopropylbenzaldehyde)

CompoundCell LineFindingReference
CuminaldehydeCOLO 205 (Colorectal Adenocarcinoma)Induced cytotoxicity and apoptosis.[2]
CuminaldehydeNCI-H520 (Lung Squamous Cell Carcinoma)Inhibited cell growth and induced cell death.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the standard protocols for the key experiments cited in the context of cytotoxicity and apoptosis assessment.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Annexin V Apoptosis Assay

The Annexin V assay is a standard method to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.

  • Cell Treatment: Treat cells with the test compounds for the desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the study of cytotoxicity.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates incubation_24h 24h Incubation cell_seeding->incubation_24h add_compounds Addition of Test Compounds incubation_24h->add_compounds incubation_48h 48h Incubation add_compounds->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h 4h Incubation add_mtt->incubation_4h solubilization Solubilize Formazan incubation_4h->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Experimental Workflow for MTT Cytotoxicity Assay.

mitochondrial_apoptosis_pathway compound Cytotoxic Compound bax Bax/Bak Activation compound->bax bcl2 Bcl-2/Bcl-xL Inhibition compound->bcl2 mito Mitochondrion cyto_c Cytochrome c Release mito->cyto_c bax->mito bcl2->mito apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Mitochondrial (Intrinsic) Apoptosis Pathway.

Discussion of Potential Mechanisms and Structure-Activity Relationships

While direct evidence for the cytotoxic mechanism of this compound derivatives is unavailable, insights can be drawn from structurally related compounds.

For 2-phenylacrylonitrile derivatives , studies suggest that the cyanide moiety is crucial for their cytotoxic activity. The replacement of the cyano group with a carboxylic acid group has been shown to result in a loss of activity. Furthermore, some 2-phenylacrylonitrile derivatives are thought to exert their effects by targeting the Arylhydrocarbon Receptor (AhR), a transcription factor involved in cellular responses to environmental toxins.

In the case of compounds containing the 4-isopropylphenyl moiety , such as cuminaldehyde, the induction of apoptosis appears to be a key mechanism of cytotoxicity. Studies on cuminaldehyde have indicated its ability to trigger the mitochondrial (intrinsic) pathway of apoptosis.[2] This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases (specifically caspase-9 and caspase-3), which are enzymes that execute the apoptotic process.

Based on this information, it can be hypothesized that the cytotoxicity of this compound derivatives may involve a combination of effects from both the phenylacetonitrile core and the 4-isopropylphenyl substituent. The nitrile group may be essential for activity, while the 4-isopropylphenyl group could contribute to the induction of apoptosis. Further research is necessary to elucidate the precise mechanisms and to evaluate the therapeutic potential of this specific class of compounds.

References

Validating HPLC Quantification of 4-Isopropylphenylacetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise quantification of chemical intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of 4-Isopropylphenylacetonitrile against alternative analytical techniques. Detailed experimental protocols and performance data are presented to assist in selecting the most suitable method for specific analytical needs.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a widely used and versatile technique for the separation, identification, and quantification of compounds.[1] A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound like this compound due to its non-polar aromatic structure.[1] Method validation is crucial to ensure that the analytical procedure is accurate, reproducible, and reliable for its intended purpose.[2][3] The validation process involves testing several parameters as outlined by the International Conference on Harmonisation (ICH) guidelines.[3]

Table 1: HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The analyte peak should be well-resolved from other peaks (e.g., impurities, degradation products), and peak purity should be confirmed.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) > 0.999.[4]
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.Recovery of 98-102% for the analyte.[3]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day precision): RSD < 2%. Intermediate precision (inter-day precision): RSD < 2%.[2]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; RSD at this concentration should be acceptable.[5]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, mobile phase composition, or column temperature.
Solution Stability The stability of the analyte in a given solvent over a specified period.No significant degradation of the analyte observed over the testing period.[2]
Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques can also be employed for the quantification of this compound. Gas Chromatography (GC) is a primary alternative, especially for volatile and thermally stable compounds.[6] Spectroscopic methods, while often used for structural identification, can also be adapted for quantification in certain contexts.[7]

Table 2: Comparison of HPLC, GC, and Spectroscopic Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[6]Quantification based on the absorption of ultraviolet-visible light by the analyte.[8]
Applicability Suitable for non-volatile and thermally labile compounds.[9]Best for volatile and thermally stable compounds.[6]Applicable to compounds with a chromophore; less specific than chromatographic methods.[10]
Analysis Time Typically 10-60 minutes per sample.[11]Generally faster, from a few minutes to seconds.[11]Very rapid, often less than a minute per sample.
Sample Preparation Sample must be dissolved in a solvent compatible with the mobile phase.[12]Sample must be volatile or derivatized to become volatile.[12]Sample must be dissolved in a transparent solvent; subject to interference from other absorbing species.
Instrumentation Cost Moderate to high, with significant costs for solvents and columns.[6]Generally lower initial and running costs compared to HPLC.Lower instrumentation cost compared to HPLC and GC.
Sensitivity High, with various sensitive detectors available (e.g., UV, MS).[11]Very high, especially with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).[6]Generally lower sensitivity compared to chromatographic methods.
Specificity High, due to the separation of individual components in a mixture.High, with excellent separation efficiency for volatile compounds.[11]Low, as it measures the total absorbance of all species that absorb at the selected wavelength.

Experimental Protocols

Proposed HPLC Quantification Method for this compound

This hypothetical method is based on common practices for analyzing aromatic compounds.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[13]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[13] The mobile phase should be filtered and degassed.[4]

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm, based on the UV absorbance of the phenylacetonitrile structure.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution. Dissolve the unknown sample in the mobile phase to a concentration within the calibration range.

HPLC Method Validation Workflow

HPLC_Validation_Workflow start Start: Method Development specificity Specificity & Peak Purity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability validated Method Validated stability->validated end End: Routine Use validated->end

Caption: Workflow for HPLC method validation.

Proposed Gas Chromatography (GC) Quantification Method

This hypothetical method is suitable for a volatile compound like this compound.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a headspace sampler if analyzing from a solid or liquid matrix.[14]

  • Column: A capillary column suitable for aromatic compounds, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[15]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[15]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 15°C/min, and hold for 5 minutes.

  • Detector Temperature (FID): 280°C.

  • Injection Mode: Split injection (e.g., split ratio of 50:1).

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate. Prepare calibration standards in the same solvent.

Logical Relationship of Analytical Techniques

Analytical_Technique_Selection analyte Analyte: this compound properties Key Properties: - Aromatic Nitrile - Likely Volatile - UV Active analyte->properties hplc HPLC (High Specificity, Good for Non-Volatile Impurities) properties->hplc Suitable gc GC (High Sensitivity, Fast for Volatile Compounds) properties->gc Suitable uv_vis UV-Vis Spectroscopy (Rapid Screening, Low Specificity) properties->uv_vis Possible choice Method Choice Depends On: - Sample Matrix - Required Sensitivity - Throughput Needs - Presence of Interferences hplc->choice gc->choice uv_vis->choice

Caption: Factors influencing analytical method selection.

References

Unveiling the Cross-Reactivity Profile of 4-Isopropylphenylacetonitrile in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, understanding the potential for off-target effects and cross-reactivity of chemical compounds is paramount. This guide provides a comparative analysis of 4-Isopropylphenylacetonitrile, a nitrile-containing aromatic compound, within the context of common biological assays. Due to a notable lack of publicly available data on the specific biological activities of this compound, this document serves as a framework for conducting such an analysis. It outlines the necessary experimental protocols and data presentation formats to facilitate a thorough and objective comparison with relevant alternative compounds.

Introduction to this compound and its Structural Analogs

This compound, also known as 2-(4-isopropylphenyl)acetonitrile, is an organic compound with the chemical formula C₁₁H₁₃N. Its structure features a phenyl ring substituted with an isopropyl group and a cyanomethyl group. While its primary applications appear to be in chemical synthesis, its structural similarity to biologically active molecules warrants a careful examination of its potential biological effects.

For a comprehensive cross-reactivity analysis, a selection of comparator compounds is essential. Based on structural and functional similarities, the following compounds are proposed for a comparative study:

  • Phenylacetonitrile (Benzyl Cyanide): The parent compound lacking the isopropyl group, serving as a baseline for assessing the influence of the isopropyl moiety. Phenylacetonitrile is a precursor in the synthesis of various pharmaceuticals.

  • Ibuprofen Nitrile (2-(4-isobutylphenyl)propanenitrile): The nitrile precursor to the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen. Its biotransformation involves enzymatic hydrolysis, a pathway that could potentially be a target for this compound.[1][2]

  • 4-Isopropylphenylacetic acid: The carboxylic acid analog of this compound, allowing for an investigation into the effect of the nitrile group versus a carboxyl group on biological activity.

  • Doxorubicin: A well-characterized cytotoxic agent to be used as a positive control in cytotoxicity assays.

Comparative Analysis of Biological Activity

To ascertain the cross-reactivity profile of this compound, a series of in vitro assays targeting common cellular processes are proposed. The following tables are designed to summarize the quantitative data that would be generated from these experiments.

Cytotoxicity Assessment

A fundamental step in characterizing a compound's biological effect is to determine its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5]

Table 1: Comparative Cytotoxicity (IC₅₀) in Human Cell Lines

CompoundHepG2 (Liver Carcinoma) IC₅₀ (µM)HEK293 (Embryonic Kidney) IC₅₀ (µM)SH-SY5Y (Neuroblastoma) IC₅₀ (µM)
This compound Data to be determinedData to be determinedData to be determined
PhenylacetonitrileData to be determinedData to be determinedData to be determined
Ibuprofen NitrileData to be determinedData to be determinedData to be determined
4-Isopropylphenylacetic acidData to be determinedData to be determinedData to be determined
Doxorubicin (Positive Control)Known valueKnown valueKnown value

IC₅₀ values represent the concentration of a compound that inhibits 50% of cell growth.

Enzyme Inhibition Assays

Given that many drugs exert their effects by inhibiting specific enzymes, it is crucial to screen this compound against key enzyme families, such as cytochrome P450 (CYP450) enzymes, which are central to drug metabolism.[6][7][8]

Table 2: Comparative Inhibition of Cytochrome P450 Isoforms

CompoundCYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)
This compound Data to be determinedData to be determinedData to be determined
PhenylacetonitrileData to be determinedData to be determinedData to be determined
Ibuprofen NitrileData to be determinedData to be determinedData to be determined
Ketoconazole (Positive Control)Known valueKnown valueKnown value

IC₅₀ values represent the concentration of a compound that inhibits 50% of the enzyme activity.

Receptor Binding Assays

To investigate the potential for off-target binding to neurotransmitter receptors, a competitive radioligand binding assay is proposed. This assay measures the ability of a compound to displace a known radiolabeled ligand from its receptor.[9][10][11]

Table 3: Comparative Neurotransmitter Receptor Binding Affinity (Kᵢ)

CompoundSerotonin Receptor (5-HT₂A) Kᵢ (nM)Dopamine Receptor (D₂) Kᵢ (nM)GABAₐ Receptor Kᵢ (nM)
This compound Data to be determinedData to be determinedData to be determined
PhenylacetonitrileData to be determinedData to be determinedData to be determined
IbuprofenData to be determinedData to be determinedData to be determined
Haloperidol (Positive Control)Known valueKnown valueN/A
Diazepam (Positive Control)N/AN/AKnown value

Kᵢ (inhibition constant) represents the affinity of a compound for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

MTT Cytotoxicity Assay
  • Cell Culture: Human cell lines (e.g., HepG2, HEK293, SH-SY5Y) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound and comparator compounds is prepared. The culture medium is replaced with medium containing the test compounds at various concentrations. Control wells receive medium with vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytochrome P450 Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) and their specific fluorescent or luminescent substrates are used.

  • Incubation: The assay is performed in a 96-well plate. The reaction mixture contains the CYP450 enzyme, a NADPH-generating system, and the test compound at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Signal Detection: The plate is incubated at 37°C, and the fluorescent or luminescent signal is measured over time using a plate reader.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the signal versus time plot. The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is determined using non-linear regression analysis.

Competitive Radioligand Binding Assay
  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT₂A, D₂, GABAₐ) are prepared from cultured cells or animal tissues.

  • Assay Setup: In a 96-well filter plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A, [³H]spiperone for D₂, [³H]muscimol for GABAₐ) and varying concentrations of the test compound.

  • Incubation: The plate is incubated at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand. The filters are then washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined by plotting the percentage of specific binding against the log of the competitor concentration. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Visualizing Workflows and Pathways

To provide a clear visual representation of the experimental processes and potential molecular interactions, the following diagrams have been generated using Graphviz (DOT language).

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Cell Seeding in 96-well Plate B Overnight Incubation A->B D Treatment of Cells B->D C Serial Dilution of Compounds C->D E Incubation (24-72h) D->E F MTT Addition E->F G Formazan Solubilization F->G H Absorbance Reading (570nm) G->H I Calculate % Viability H->I J Determine IC50 I->J

Caption: Workflow for the MTT Cytotoxicity Assay.

Enzyme_Inhibition_Pathway cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism Enzyme CYP450 Enzyme Product Product Enzyme->Product Metabolism Substrate Substrate Substrate->Enzyme Inhibitor This compound Inhibitor->Enzyme Binding

Caption: Simplified signaling pathway of enzyme inhibition.

Receptor_Binding_Assay cluster_binding Competitive Binding cluster_outcome Measurement Receptor Receptor Radioligand Radioligand Receptor->Radioligand Binding Test_Compound This compound Receptor->Test_Compound Competition Displacement Displacement of Radioligand Radioligand->Displacement Test_Compound->Displacement Signal Reduced Radioactive Signal Displacement->Signal

References

Benchmarking 4-Isopropylphenylacetonitrile: A Comparative Guide for Chemical Intermediates in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chemical intermediates is a critical decision that significantly impacts the efficiency, cost-effectiveness, and environmental footprint of a synthetic route. This guide provides a comprehensive performance benchmark of 4-Isopropylphenylacetonitrile, a key intermediate, against viable alternatives in the synthesis of prominent active pharmaceutical ingredients (APIs), supported by experimental data and detailed protocols.

This compound serves as a versatile building block in the synthesis of various pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen and Fenoprofen. Its chemical structure allows for straightforward conversion to the corresponding phenylpropionic acid moiety, a common feature in this class of drugs. However, alternative synthetic pathways utilizing different starting materials present a competitive landscape for process chemists. This guide aims to provide a data-driven comparison to inform the selection of the most suitable intermediate for specific manufacturing needs.

Performance Comparison in Ibuprofen Synthesis

Ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid, is a widely manufactured API. The performance of this compound as a precursor is compared here with the more established route starting from 4-isobutylacetophenone.

IntermediateReaction StepsKey Transformation(s)Reported Yield (%)Reaction TimePurity (%)Raw Material Cost
This compound 21. Alkylation2. HydrolysisEstimated >80% (overall)Not specified in detail>98%Bulk pricing not readily available
4-Isobutylacetophenone 3-61. Darzens Condensation2. Hydrolysis/DecarboxylationOR1. Reduction2. Chlorination3. Grignard Reaction4. Carboxylation40-88% (overall)Varies (multi-step)>99%~$780-1000/kg

Note: The data presented is compiled from various literature sources and may vary depending on the specific reaction conditions and scale of operation.

Performance Comparison in Fenoprofen Synthesis

Fenoprofen, or 2-(3-phenoxyphenyl)propanoic acid, is another significant NSAID where phenylacetonitrile derivatives can be employed as intermediates. A comparison is drawn with a route starting from 3-phenoxybenzaldehyde.

IntermediateReaction StepsKey Transformation(s)Reported Yield (%)Reaction TimePurity (%)Raw Material Cost
3-Phenoxyphenylacetonitrile (analogue)21. Alkylation2. HydrolysisHigh (specific data lacking)Not specified in detailHighInquire for bulk pricing
3-Phenoxybenzaldehyde 3+1. Darzens Condensation or similar2. Oxidation/HydrolysisGood to excellent (specific data varies)Varies (multi-step)HighInquire for bulk pricing

Experimental Protocols

Detailed methodologies for the key transformations involving this compound are provided below. These protocols are based on established chemical literature and can be adapted for specific laboratory or industrial settings.

Protocol 1: Alkylation of this compound

This procedure outlines the α-methylation of this compound to form 2-(4-isopropylphenyl)propionitrile, a direct precursor to Ibuprofen.

Materials:

  • This compound

  • Sodium amide (NaNH₂) or other strong base

  • Methyl iodide (CH₃I) or dimethyl sulfate

  • Anhydrous liquid ammonia or a suitable aprotic solvent (e.g., THF, DMF)

  • Quenching agent (e.g., ammonium chloride solution)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet, dissolve this compound in the chosen anhydrous solvent and cool to the appropriate temperature (e.g., -33°C for liquid ammonia).

  • Slowly add the strong base (e.g., sodium amide) portion-wise to the stirred solution to form the carbanion.

  • Add the alkylating agent (e.g., methyl iodide) dropwise via the dropping funnel, maintaining the reaction temperature.

  • After the addition is complete, allow the reaction to stir for a specified time until completion, which can be monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-isopropylphenyl)propionitrile.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Hydrolysis of 2-(4-isopropylphenyl)propionitrile to Ibuprofen

This protocol describes the conversion of the nitrile intermediate to the final carboxylic acid, Ibuprofen.

Materials:

  • 2-(4-isopropylphenyl)propionitrile

  • Aqueous solution of a strong acid (e.g., sulfuric acid, hydrochloric acid) or a strong base (e.g., sodium hydroxide)

  • Solvent (e.g., water, ethanol/water mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-(4-isopropylphenyl)propionitrile with the acidic or basic aqueous solution.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC or GC by observing the disappearance of the starting nitrile.

  • After completion, cool the reaction mixture to room temperature.

  • If basic hydrolysis was performed, acidify the mixture with a strong acid (e.g., concentrated HCl) until a precipitate (Ibuprofen) is formed.

  • If acidic hydrolysis was performed, the product may precipitate upon cooling.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude Ibuprofen from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic routes discussed.

Ibuprofen_Synthesis_Comparison cluster_0 Route 1: Via this compound cluster_1 Route 2: Via 4-Isobutylacetophenone A This compound B Alkylation (+ CH3I) A->B C 2-(4-isopropylphenyl)propionitrile B->C D Hydrolysis C->D E Ibuprofen D->E F 4-Isobutylacetophenone G Darzens Condensation F->G H Glycidic Ester G->H I Hydrolysis & Decarboxylation H->I J Ibuprofen I->J

Figure 1: Comparative synthetic pathways to Ibuprofen.

Experimental_Workflow cluster_alkylation Alkylation of this compound cluster_hydrolysis Hydrolysis to Ibuprofen start_alk Dissolve this compound in anhydrous solvent add_base Add strong base (e.g., NaNH2) start_alk->add_base add_alkyl Add alkylating agent (e.g., CH3I) add_base->add_alkyl react_alk Stir until completion (TLC monitoring) add_alkyl->react_alk quench_alk Quench with NH4Cl solution react_alk->quench_alk extract_alk Extract with organic solvent quench_alk->extract_alk purify_alk Purify by distillation/chromatography extract_alk->purify_alk end_alk 2-(4-isopropylphenyl)propionitrile purify_alk->end_alk start_hyd Combine nitrile with acidic/basic solution reflux Heat to reflux start_hyd->reflux monitor_hyd Monitor reaction (TLC/GC) reflux->monitor_hyd cool Cool to room temperature monitor_hyd->cool precipitate Acidify to precipitate product cool->precipitate filter_wash Filter and wash with water precipitate->filter_wash recrystallize Recrystallize from suitable solvent filter_wash->recrystallize end_hyd Pure Ibuprofen recrystallize->end_hyd

Figure 2: General experimental workflow for the synthesis of Ibuprofen from this compound.

Conclusion

The choice between this compound and its alternatives as a chemical intermediate depends on a multi-faceted analysis of yield, purity, reaction time, cost, and the specific capabilities of the manufacturing facility. While the route starting from 4-isobutylacetophenone is well-established for Ibuprofen synthesis, the pathway via this compound offers a potentially shorter synthesis with high yields. However, the availability and cost of this compound at an industrial scale are crucial factors that require careful consideration. For the synthesis of Fenoprofen, phenylacetonitrile analogues present a direct and efficient route, though specific performance data is less readily available in public literature. This guide provides a foundational dataset and standardized protocols to aid researchers and process chemists in making an informed decision for their specific synthetic objectives.

Safety Operating Guide

Proper Disposal of 4-Isopropylphenylacetonitrile: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Isopropylphenylacetonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this compound.

Summary of Chemical and Hazard Data

Proper handling and disposal of this compound begin with a clear understanding of its physical, chemical, and toxicological properties. The following table summarizes key data for this compound.

PropertyValue
Chemical Name This compound
CAS Number 4395-87-3
Molecular Formula C₁₁H₁₃N
Molecular Weight 159.23 g/mol
Appearance Colorless oily liquid
Density 0.960 g/mL at 25 °C
Boiling Point 85-90 °C at 0.2 atm
Flash Point >230 °F (>110 °C)
Solubility Insoluble in water
GHS Hazard Statements H302: Harmful if swallowed
GHS Precautionary Statements P264, P270, P301+P312, P330, P501

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and closed-toe shoes.

2. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE).

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible mixtures can lead to hazardous reactions.

3. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and reducing agents.[2]

  • The storage location should be a designated satellite accumulation area for hazardous waste.

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal company to schedule a pickup.

  • Provide them with the Safety Data Sheet (SDS) for this compound.

5. Spill Management:

  • In the event of a spill, evacuate the area if necessary.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

  • Collect the absorbed material into a sealed container and dispose of it as hazardous waste following the procedures outlined above.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Begin Disposal Process for This compound ppe Wear Appropriate PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat start->ppe collect Collect Waste in a Dedicated, Labeled Container ppe->collect check_contamination Is the waste mixed with other chemicals? collect->check_contamination separate Keep waste separate. Do not mix. check_contamination->separate Yes store Store Sealed Container in Designated Hazardous Waste Area check_contamination->store No separate->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

Recommended Disposal Method: Incineration

The primary recommended method for the ultimate disposal of this compound is incineration.[1] This process should be carried out in a chemical incinerator equipped with an afterburner and scrubber to ensure complete combustion and neutralization of harmful byproducts.[1][2] This must be performed by a licensed hazardous waste disposal facility in compliance with all federal, state, and local regulations.[2]

It is the responsibility of the individual generating the waste to ensure it is properly identified, labeled, and handled within their institution before being handed over for disposal. Adherence to these procedures is critical for maintaining a safe laboratory environment and protecting the broader ecosystem.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.